Iodite
説明
特性
分子式 |
IO2- |
|---|---|
分子量 |
158.903 g/mol |
IUPAC名 |
iodite |
InChI |
InChI=1S/HIO2/c2-1-3/h(H,2,3)/p-1 |
InChIキー |
SRPSOCQMBCNWFR-UHFFFAOYSA-M |
SMILES |
[O-]I=O |
正規SMILES |
[O-]I=O |
製品の起源 |
United States |
Foundational & Exploratory
A Comparative Analysis of the Chemical Properties of Iodite and Iodide for Researchers and Drug Development Professionals
An In-depth Technical Guide
This technical guide provides a comprehensive comparison of the chemical properties of iodite (IO₂⁻) and iodide (I⁻), tailored for researchers, scientists, and professionals in drug development. This document delves into their respective structures, stability, redox behaviors, and reactivity, supported by quantitative data, detailed experimental protocols, and logical visualizations to facilitate a deeper understanding of these two iodine-containing anions.
Introduction
Iodine is a versatile element capable of existing in multiple oxidation states, leading to a variety of ions with distinct chemical behaviors. Among these, iodide (I⁻), with iodine in the -1 oxidation state, is the most common and stable form, playing a crucial role in biological systems and as a common reagent in chemical synthesis.[1] In contrast, this compound (IO₂⁻), an oxyanion with iodine in the +3 oxidation state, is a highly unstable and reactive species.[2][3] Understanding the fundamental differences in their chemical properties is paramount for applications ranging from analytical chemistry to the design and development of pharmaceuticals. This guide aims to provide a detailed comparative analysis of these two ions.
Structural and Physical Properties
The structural differences between the monatomic iodide ion and the polyatomic this compound ion are foundational to their distinct chemical characteristics.
Iodide (I⁻) is a large monatomic anion with an ionic radius of approximately 206 picometers.[1] Its large size results in a low charge density, which influences its solvation and the lattice energies of its salts.
This compound (IO₂⁻) , on the other hand, is a polyatomic ion with a bent or V-shaped molecular geometry, analogous to ozone. The central iodine atom is bonded to two oxygen atoms, and the presence of lone pairs of electrons on the iodine atom results in this nonlinear structure.[4]
The following table summarizes the key structural and physical properties of iodide and this compound.
| Property | Iodide (I⁻) | This compound (IO₂⁻) |
| Formula | I⁻ | IO₂⁻ |
| Molar Mass | 126.90 g/mol | 158.90 g/mol |
| Oxidation State of Iodine | -1 | +3 |
| Structure | Monatomic ion | Polyatomic ion (bent/V-shaped) |
| Ionic Radius | ~206 pm | N/A (polyatomic) |
| Appearance of Salts | Typically white crystalline solids (e.g., KI, NaI) | Salts are not isolated due to instability |
Chemical Stability and Reactivity
A striking difference between iodide and this compound lies in their stability.
Iodide (I⁻) is a relatively stable ion in aqueous solutions, although it can be oxidized by strong oxidizing agents or slowly by atmospheric oxygen to form molecular iodine (I₂).[5][6] The stability of iodide salts is a key reason for their widespread use in pharmaceuticals and as a nutritional supplement.[7][8]
This compound (IO₂⁻) is extremely unstable and has not been isolated in solid form or in solution.[2][3] It is a transient intermediate in certain redox reactions involving iodine species.[2] this compound readily undergoes disproportionation, a reaction where a substance is simultaneously oxidized and reduced, to form more stable iodine compounds. Specifically, it disproportionates into molecular iodine (I₂) and iodate (IO₃⁻).[9]
The disproportionation of hypothis compound (IO⁻) is a relevant pathway where this compound is formed as an intermediate.[10]
Redox Properties
The redox behavior of iodide and this compound is central to their chemistry.
Iodide (I⁻) is a mild reducing agent. It is readily oxidized to elemental iodine (I₂), as shown in the following half-reaction:
2I⁻(aq) → I₂(s) + 2e⁻ (E° = -0.54 V)[11]
This property is the basis for iodometric titrations, a common analytical technique.[12]
This compound (IO₂⁻) , with iodine in an intermediate positive oxidation state, can act as both an oxidizing and a reducing agent. However, due to its high reactivity and transient nature, its redox chemistry is dominated by its rapid disproportionation. While specific standard reduction potentials for this compound are not well-established due to its instability, it is known to be a strong oxidizing agent.
The following table presents a comparison of the key redox and stability properties.
| Property | Iodide (I⁻) | This compound (IO₂⁻) |
| Stability in Aqueous Solution | Stable | Highly unstable, transient intermediate |
| Common Reaction | Oxidation to I₂ | Rapid disproportionation to I₂ and IO₃⁻ |
| Redox Behavior | Mild reducing agent | Can act as both oxidizing and reducing agent (primarily a strong oxidant) |
| Standard Reduction Potential (I₂/I⁻) | +0.54 V | N/A (not well-established) |
Solubility of Salts
Iodide (I⁻) salts with alkali metals (e.g., NaI, KI) are highly soluble in water.[1] However, salts with some transition metals, such as silver iodide (AgI) and lead iodide (PbI₂), are notably insoluble, a property often used in qualitative analysis for the presence of iodide ions.[1]
For This compound (IO₂⁻) , the solubility of its salts is a moot point as they are too unstable to be isolated.
Role in Drug Development and Chemical Synthesis
Iodide (I⁻) plays a significant role in the pharmaceutical industry. Potassium iodide is used as a medication for hyperthyroidism and as a protective agent in radiation emergencies.[7] Sodium iodide is a crucial source of iodine in nutritional supplements to prevent iodine deficiency disorders.[8] In organic synthesis, iodide is an excellent nucleophile and a good leaving group, making it valuable in reactions like the Finkelstein reaction for the synthesis of alkyl iodides.[8]
The extreme instability and transient nature of This compound (IO₂⁻) preclude its direct use in drug development or as a standard reagent in chemical synthesis. Its relevance is primarily in the mechanistic understanding of iodine-based redox reactions where it may act as a reactive intermediate.[13]
Experimental Protocols
Due to the instability of this compound, experimental protocols focus on the analysis of the stable iodide ion and its more stable oxyanion counterpart, iodate, which is often a product of this compound disproportionation.
Iodometric Titration for the Quantification of Oxidizing Agents (involving Iodide)
This method is an indirect titration used to determine the concentration of an oxidizing agent. The oxidizing agent is reacted with an excess of iodide to produce a stoichiometric amount of iodine. The liberated iodine is then titrated with a standard solution of a reducing agent, typically sodium thiosulfate (Na₂S₂O₃), using a starch indicator.
Principle:
-
Oxidizing Agent + 2I⁻ (excess) → Reduced form of agent + I₂
-
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
Procedure:
-
To a known volume of the sample containing the oxidizing agent, add an excess of a potassium iodide (KI) solution.
-
Acidify the solution, if necessary, to promote the reaction.
-
Titrate the liberated iodine with a standardized sodium thiosulfate solution.
-
As the endpoint is approached (the brown color of iodine fades to pale yellow), add a few drops of starch indicator solution. This will form a deep blue-black complex with the remaining iodine.
-
Continue the titration dropwise until the blue-black color disappears, indicating that all the iodine has been reduced back to iodide.
-
The concentration of the oxidizing agent can be calculated from the stoichiometry of the reactions and the volume and concentration of the sodium thiosulfate solution used.
Ion Chromatography for the Separation and Quantification of Iodide and Iodate
Ion chromatography (IC) is a modern, sensitive, and selective method for the analysis of anions, including iodide and iodate.[14][15]
Principle: The sample is injected into a stream of eluent (mobile phase) and passed through a packed column (stationary phase). The anions in the sample are separated based on their affinity for the stationary phase. A detector, often a conductivity detector, is used to quantify the separated ions. For samples containing both iodide and iodate, iodate can be reduced to iodide prior to analysis to determine the total iodine content, or the two species can be separated and quantified individually.[14]
Typical Procedure for Iodide and Iodate Analysis:
-
Sample Preparation: Dissolve the sample in deionized water. If the sample is a solid, ensure it is fully dissolved. For the determination of total iodine, reduce any iodate to iodide using a suitable reducing agent like sodium bisulfite.[16]
-
Instrument Setup:
-
Calibration: Prepare a series of standard solutions of known concentrations of iodide and iodate to generate a calibration curve.
-
Analysis: Inject a known volume of the sample into the ion chromatograph. The retention times of the peaks are used for qualitative identification, and the peak areas are used for quantitative determination by comparison with the calibration curve.
Visualizations
Structural Comparison
Caption: Molecular structures of Iodide and this compound.
Disproportionation of Hypothis compound
Caption: Disproportionation pathway of hypothis compound via an this compound intermediate.
Experimental Workflow for Iodide and Iodate Analysis
Caption: Workflow for the separation and quantification of iodide and iodate.
Conclusion
The chemical properties of this compound and iodide are markedly different, primarily driven by the oxidation state of the iodine atom. Iodide is a stable, mild reducing agent that is fundamental in various chemical and biological processes. In stark contrast, this compound is a highly unstable and reactive intermediate, whose chemistry is characterized by rapid disproportionation. For professionals in research and drug development, a clear understanding of these differences is essential for the effective application of iodine-containing compounds, the interpretation of reaction mechanisms, and the development of robust analytical methods.
References
- 1. youtube.com [youtube.com]
- 2. Iodine compounds - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Page loading... [guidechem.com]
- 5. Iodine | Chemical Properties, Uses, & Applications | Britannica [britannica.com]
- 6. Studies on the stability of iodine compounds in iodized salt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potassium iodide - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. brainly.com [brainly.com]
- 12. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]
- 13. Recent Advances in Iodine-Mediated Radical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. metrohm.com [metrohm.com]
- 16. mdpi.com [mdpi.com]
- 17. Determination of Iodide and Iodate by Ion Chromatography with Postcolumn Reaction and UV/Visible Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Characterization of Novel Polyiodide Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel polyiodide compounds. While the term "iodite" (containing the IO₂⁻ anion) was initially specified, a thorough review of the scientific literature reveals that this compound salts are exceedingly unstable and have not been isolated as stable compounds.[1] Therefore, this guide focuses on the closely related and actively researched area of polyiodides . These compounds, consisting of chains or networks of iodine atoms, exhibit a remarkable diversity of structures and properties, making them a fertile ground for the discovery of novel materials.
Polyiodides are formed by the reaction of molecular iodine (I₂) with iodide ions (I⁻), resulting in a variety of anionic species with the general formula [Iₓ]ⁿ⁻.[2][3] The structure and stability of these anions are highly dependent on the nature of the counter-cation, which can be a simple alkali metal, a large organic cation, or a complex metal coordination compound.[2][4] This template-like effect of the cation allows for the targeted synthesis of a wide array of polyiodide structures with varying dimensionalities, from discrete ions to one-, two-, and even three-dimensional networks.[2]
Synthesis of Novel Polyiodide Compounds
The synthesis of polyiodide compounds is typically achieved through straightforward solution- or solid-state methods. The key to isolating novel polyiodide architectures lies in the careful selection of the cation and the stoichiometry of the reactants.
The following diagram illustrates a typical workflow for the synthesis of a novel polyiodide salt.
Caption: General experimental workflow for the synthesis of polyiodide salts.
Protocol 1: Synthesis of Tetramethylammonium Pentaiodide (N(CH₃)₄I₅)
This protocol describes the synthesis of a well-characterized polyiodide, tetramethylammonium pentaiodide, which contains the [I₅]⁻ anion.
-
Materials:
-
Tetramethylammonium iodide (N(CH₃)₄I)
-
Iodine (I₂)
-
Ethanol (absolute)
-
-
Procedure:
-
Dissolve 1.0 g of tetramethylammonium iodide in 50 mL of warm ethanol.
-
In a separate flask, dissolve 2.5 g of iodine in 100 mL of ethanol.
-
Slowly add the iodine solution to the tetramethylammonium iodide solution with constant stirring.
-
Allow the resulting dark solution to stand undisturbed at room temperature.
-
After several hours to days, dark, needle-like crystals of N(CH₃)₄I₅ will form.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.[5]
-
Protocol 2: Synthesis of a 1,4-Diazaniumbutane Tetraiodide ([H₃N(CH₂)₄NH₃]I₄)
This protocol illustrates the synthesis of a polyiodide with a dianion, [I₄]²⁻, stabilized by an organic dication.[6]
-
Materials:
-
1,4-Diaminobutane
-
Hydroiodic acid (HI, 57% in water)
-
Iodine (I₂)
-
Ethanol
-
-
Procedure:
-
Carefully add 1,4-diaminobutane dropwise to an equimolar amount of hydroiodic acid in an ice bath to form 1,4-diammoniumbutane diiodide.
-
Dissolve the resulting salt in a minimal amount of warm ethanol.
-
Add a stoichiometric amount of iodine (I₂) to the solution.
-
Heat the mixture gently until all the iodine has dissolved.
-
Allow the solution to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash with diethyl ether, and dry in a desiccator.[6]
-
Characterization of Novel Polyiodide Compounds
A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of novel polyiodide compounds.
Raman Spectroscopy: This is a powerful, non-destructive technique for identifying the specific polyiodide anions present in a sample. Different polyiodide species exhibit characteristic vibrational modes at low frequencies.
Table 1: Characteristic Raman Frequencies for Common Polyiodide Anions
| Polyiodide Anion | Symmetric Stretch (ν₁) (cm⁻¹) | Asymmetric Stretch (ν₃) (cm⁻¹) | Bending Mode (δ) (cm⁻¹) |
| I₃⁻ | ~110 | ~145 | ~69 |
| I₅⁻ | ~160 (terminal I-I) | - | - |
| I₇⁻ | - | - | - |
Note: The exact frequencies can vary depending on the cation and the crystal packing.[2]
UV-Vis Spectroscopy: Polyiodide solutions have characteristic absorption bands in the UV-Vis region, which can be used for their identification and quantification. The triiodide ion (I₃⁻), for instance, has strong absorptions around 290 nm and 360 nm.
Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional structure of polyiodide compounds, including bond lengths, bond angles, and the overall crystal packing.
Table 2: Selected Crystallographic Data for Representative Polyiodide Compounds
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| [N(CH₃)₄]I₅ | Orthorhombic | Pnnm | 14.115(1) | 10.0997(7) | 8.3019(5) | 90 |
| [H₃N(CH₂)₄NH₃]I₄ | Monoclinic | C2/m | 15.3941(5) | 6.9949(2) | 6.5524(2) | 103.958(4) |
| --INVALID-LINK--₀.₅(IBr₂) | Triclinic | P-1 | 12.6650(6) | 13.1915(6) | 13.4211(6) | 65.2330(10) |
Data extracted from references[7] and[4][6].
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to study the thermal stability of polyiodide compounds. TGA can reveal the temperatures at which iodine is lost, while DSC can identify melting points and other phase transitions. Generally, the thermal stability of polyiodides decreases with increasing iodine content.[7][8]
Relationships and Reactions of Iodine Oxyanions
While this guide focuses on polyiodides, it is important to understand their relationship to other iodine oxyanions. The following diagram illustrates the redox relationships between some common iodine species.
References
- 1. Iodous Acid Formula - GeeksforGeeks [geeksforgeeks.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. NMeI_salts_JoelSmith | PDF [slideshare.net]
- 6. Synthesis, Structure and Spectroscopy of a New Polyiodide... [degruyterbrill.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure and thermal stability of phosphorus-iodonium ylids - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into the Electronic Landscape of the Iodite Ion
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The iodite ion (IO₂⁻), a halogen oxyanion, plays a crucial role in various chemical and biological processes. A thorough understanding of its electronic structure is paramount for elucidating its reactivity, stability, and potential applications. This technical guide provides a comprehensive overview of the theoretical studies dedicated to unraveling the electronic characteristics of the this compound ion, presenting key quantitative data, detailing computational methodologies, and offering visual representations of its molecular framework.
Molecular Geometry and Bonding
Theoretical investigations consistently predict a bent, or V-shaped, molecular geometry for the this compound ion, in accordance with Valence Shell Electron Pair Repulsion (VSEPR) theory. The central iodine atom is bonded to two oxygen atoms, with the presence of two lone pairs on the iodine atom dictating the overall shape.[1][2] This arrangement leads to an sp³ hybridization of the central iodine atom.[2]
Quantitative data regarding the optimized geometry of the this compound ion, as determined by computational studies, are summarized in the table below. It is important to note that the precise values can vary depending on the level of theory and basis set employed in the calculations.
| Parameter | Approximate Value | Source |
| I-O Bond Length | 183 pm | [1] |
| O-I-O Bond Angle | 104.5° - 109.5° | [1][3] |
Vibrational Frequencies
No specific theoretical studies providing calculated vibrational frequencies for the isolated this compound ion were identified in the search results. The following section on experimental protocols for computational vibrational analysis is based on general practices in the field.
Electronic Transitions
No specific theoretical studies detailing the calculated electronic transition energies for the this compound ion were found in the search results. The subsequent section on experimental protocols for calculating electronic excitations is based on standard computational chemistry methodologies.
Experimental Protocols: A Computational Approach
The theoretical investigation of the this compound ion's electronic structure typically involves sophisticated computational chemistry methods. While specific experimental papers on IO₂⁻ were not retrieved, a general workflow for such a study can be outlined.
Geometry Optimization and Vibrational Frequency Calculation
A standard approach to determine the equilibrium geometry and vibrational modes of a molecule like the this compound ion involves the following steps:
-
Initial Structure Generation: A plausible initial 3D structure of the this compound ion is created based on known chemical principles, such as VSEPR theory.
-
Selection of a Theoretical Method: A suitable quantum mechanical method is chosen. Common choices include:
-
Ab initio methods: Such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), or Coupled Cluster (e.g., CCSD(T)). These methods are based on first principles and do not rely on empirical parameterization.
-
Density Functional Theory (DFT): This approach uses the electron density to calculate the energy of the system. A variety of functionals (e.g., B3LYP, PBE0) are available, offering a good balance between accuracy and computational cost.
-
-
Basis Set Selection: A basis set, which is a set of mathematical functions used to describe the atomic orbitals, is chosen. Larger basis sets (e.g., aug-cc-pVTZ) generally provide more accurate results but are computationally more demanding. For an atom like iodine, effective core potentials (ECPs) are often used to replace the core electrons, simplifying the calculation.
-
Geometry Optimization: The energy of the initial structure is minimized with respect to the positions of the atoms. This iterative process continues until a stationary point on the potential energy surface is found, which corresponds to the optimized geometry of the ion.
-
Vibrational Frequency Calculation: Once the geometry is optimized, the second derivatives of the energy with respect to the atomic coordinates are calculated. Diagonalizing the resulting Hessian matrix yields the harmonic vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
Calculation of Electronic Excitation Energies
To investigate the electronic transitions of the this compound ion, further computational steps are required:
-
Method Selection for Excited States: Methods specifically designed to calculate the energies of electronic excited states are employed. Time-Dependent Density Functional Theory (TD-DFT) is a widely used and computationally efficient method for this purpose. More accurate, but also more computationally intensive, methods like Equation-of-Motion Coupled Cluster (EOM-CC) or Multireference Configuration Interaction (MRCI) can also be used.
-
Calculation of Vertical Excitation Energies: Using the optimized ground-state geometry, the energies required to promote an electron from an occupied molecular orbital to an unoccupied molecular orbital are calculated. These are known as vertical excitation energies and correspond to the maxima of absorption bands in an electronic spectrum.
-
Analysis of Electronic Transitions: The nature of the electronic transitions is analyzed by examining the molecular orbitals involved. This provides insights into the charge transfer characteristics and the symmetry of the excited states.
Visualizing the Theoretical Workflow
The logical flow of a theoretical study on the electronic structure of the this compound ion can be visualized as follows:
Molecular Orbitals and Electronic Transitions
A simplified molecular orbital diagram helps to conceptualize the electronic transitions in the this compound ion. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as the HOMO-LUMO transition is often the lowest energy electronic excitation.
References
The Elusive Iodite: A Technical Guide to its Fleeting Existence and Reactivity in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Within the complex aqueous chemistry of iodine, the iodite ion (IO₂⁻) represents a fascinating and challenging area of study. As an intermediate in the disproportionation and redox reactions of other iodine oxyanions, its transient nature has made direct characterization difficult. This technical guide provides a comprehensive overview of the current understanding of this compound's stability and reactivity in aqueous solutions, drawing upon the established chemistry of related, more stable iodine species such as iodide (I⁻), hypothis compound (IO⁻), and iodate (IO₃⁻). This document is intended to serve as a resource for researchers in various fields, including environmental science, water treatment, and drug development, where the nuanced reactivity of iodine species plays a critical role.
Physicochemical Properties of Iodine Oxyanions
A foundational understanding of the properties of common iodine oxyanions is essential to contextualize the behavior of this compound.
| Property | Iodide (I⁻) | Hypoiodous Acid (HIO) / Hypothis compound (IO⁻) | Iodous Acid (HIO₂) / this compound (IO₂⁻) | Iodic Acid (HIO₃) / Iodate (IO₃⁻) |
| Oxidation State of Iodine | -1 | +1 | +3 | +5 |
| pKa (25 °C) | N/A (conjugate base of strong acid HI) | ~10.64 | Estimated ~4.7-6 | 0.77 |
| Standard Reduction Potential (E°, V) (Acidic) | I₂/2I⁻ = +0.54 | HIO + H⁺ + 2e⁻ → I⁻ + H₂O = +0.99 | - | 2HIO₃ + 10H⁺ + 10e⁻ → I₂ + 6H₂O = +1.20 |
| UV-Vis Absorption Maxima (nm) | 193, 226 | - | - | - |
Note: Data for iodous acid/iodite is limited and subject to considerable uncertainty due to its instability.
Stability and Reactivity of this compound (IO₂⁻)
This compound is highly unstable in aqueous solutions and readily undergoes disproportionation. Its existence is primarily inferred from kinetic studies of reactions involving other iodine oxyanions.
Disproportionation
The primary fate of iodous acid (HIO₂) and this compound (IO₂⁻) in aqueous solution is rapid disproportionation into hypoiodous acid (HIO) and iodic acid (HIO₃). The generally accepted stoichiometry for this reaction is:
2 HIO₂ → HIO + HIO₃
This reaction is analogous to the disproportionation of chlorous acid and bromous acid, though iodous acid is considered to be even less stable. The kinetics of this reaction are not well-characterized due to the difficulty in isolating and studying this compound directly.
Role as a Reaction Intermediate
This compound is most prominently featured as a proposed intermediate in the disproportionation of hypoiodous acid and in the Dushman reaction (the reaction between iodate and iodide).
1. Disproportionation of Hypoiodous Acid (HOI):
The overall reaction for the disproportionation of hypoiodous acid to iodide and iodate is:
3 HIO → 2I⁻ + IO₃⁻ + 3H⁺
A proposed mechanism for this reaction involves the formation of iodous acid as an intermediate. The process is thought to occur in steps, with the initial disproportionation of HOI forming I⁻ and HIO₂. The highly reactive HIO₂ then reacts further.
2. The Dushman Reaction (Iodate-Iodide Reaction):
The reaction between iodate and iodide in acidic solution to form iodine is a classic example of complex redox chemistry:
IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O
Mechanistic studies of this reaction suggest the involvement of iodine species in intermediate oxidation states. One proposed pathway involves the formation of I₂O₂, which can then react with iodide to produce this compound (IO₂⁻). The this compound is then rapidly consumed in subsequent reaction steps.
Experimental Protocols
Direct experimental study of this compound is challenging. However, its presence and reactivity can be inferred through carefully designed kinetic experiments focusing on the reactions in which it is an intermediate.
Generation of this compound (In Situ)
This compound is typically not isolated but is generated in situ. One common method is through the reaction of hypoiodous acid.
Protocol for In Situ Generation via HOI Disproportionation:
-
Prepare a fresh solution of hypoiodous acid. This can be achieved by reacting a solution of iodine (I₂) with a solution of mercury(II) oxide (HgO) and filtering off the resulting mercury(II) iodide precipitate.
-
Control the pH of the HOI solution. The stability and reaction pathways of iodine oxyanions are highly pH-dependent. Buffers can be used, but care must be taken as some buffer components can react with iodine species.
-
Monitor the reaction products over time. This can be done using various analytical techniques to follow the disappearance of HOI and the appearance of I⁻ and IO₃⁻.
Analytical Methods for Detection
Given its transient nature, direct detection of this compound is difficult. Its formation is often inferred from the kinetics of the overall reaction. The following methods are used to monitor the more stable reactants and products, from which the role of this compound can be deduced.
-
UV-Visible Spectrophotometry: This is a primary tool for monitoring the concentration of I₂ and triiodide (I₃⁻), which have characteristic absorption bands.[1][2][3][4] The disappearance of reactants or appearance of products can be followed in real-time.
-
Ion Chromatography: This technique is effective for separating and quantifying anionic species such as iodide (I⁻) and iodate (IO₃⁻) in solution.[5][6]
-
Redox Titration: Classical iodometric and iodimetric titrations can be used to determine the concentration of oxidizing and reducing iodine species in a sample.[7]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive method for determining the total iodine concentration in a sample.[5][8]
Signaling Pathways and Logical Relationships
The complex interplay of iodine oxyanions in aqueous solution can be visualized through reaction pathway diagrams.
Disproportionation of Hypoiodous Acid
Caption: Proposed pathway for the disproportionation of hypoiodous acid involving an this compound intermediate.
The Dushman Reaction Mechanism
Caption: A simplified mechanistic pathway for the Dushman reaction highlighting the formation of an this compound intermediate.
Influence of Environmental Factors
The stability and reactivity of all iodine oxyanions, including the transient this compound, are significantly influenced by environmental conditions.
-
pH: The speciation of iodine oxyanions is critically dependent on pH. Acidic conditions generally favor the formation of the protonated species (HIO, HIO₂, HIO₃) and can influence reaction rates by orders of magnitude. For instance, the Dushman reaction is significantly faster at lower pH.
-
Temperature: As with most chemical reactions, temperature affects the rates of formation and decomposition of iodine species. Increased temperature generally accelerates reaction rates.
-
Presence of Other Species: The presence of oxidizing or reducing agents will, of course, directly impact the stability of this compound and other iodine oxyanions. Buffer components can also participate in reactions, either catalytically or by forming complexes with iodine species.[9]
Conclusion and Future Directions
The study of this compound (IO₂⁻) in aqueous solutions remains a frontier in iodine chemistry. While its existence is strongly supported by kinetic evidence from a variety of reactions, its inherent instability makes direct observation and characterization exceptionally challenging. Future research, likely employing advanced fast-reaction techniques such as stopped-flow spectrophotometry coupled with theoretical calculations, will be necessary to fully elucidate the properties and reaction mechanisms of this elusive species. A more complete understanding of this compound chemistry will undoubtedly provide deeper insights into the complex environmental and biological roles of iodine.
References
- 1. researchgate.net [researchgate.net]
- 2. [Ultraviolet absorption spectra of iodine, iodide ion and triiodide ion] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Ultraviolet absorption spectra of iodine, iodide ion and triiodide ion]. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. metrohm.com [metrohm.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Disproportionation Kinetics of Hypoiodous Acid As Catalyzed and Suppressed by Acetic Acid-Acetate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Unveiling the Ephemeral Iodite: A Technical Guide to Its Fleeting Existence in Nature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodine, an essential trace element, plays a critical role in various biological and environmental processes. Its speciation, primarily as iodide (I⁻) and iodate (IO₃⁻), governs its mobility, bioavailability, and impact on ecosystems. While these two forms dominate our understanding of the iodine cycle, the potential for intermediate species to act as transient players in iodine's complex redox chemistry is an area of active investigation. This technical guide delves into the established natural sources and formation pathways of the dominant iodine species and explores the evidence for the existence of iodite (IO₂⁻), a highly unstable and short-lived intermediate. Due to its transient nature, there are no known natural sources of this compound; it exists only for fleeting moments during the interconversion of iodide and iodate. This document provides an in-depth analysis of the conditions that favor its formation and the sophisticated experimental techniques used to detect its ephemeral presence.
The Dominant Players: Iodide and Iodate in the Environment
The vast majority of inorganic iodine in the environment exists in two oxidation states: iodide (-1) and iodate (+5). The distribution and concentration of these species are governed by a complex interplay of geological, chemical, and biological processes.
Marine Environment
The ocean is the primary reservoir of iodine on Earth. The speciation between iodide and iodate is a key feature of the marine iodine cycle.
-
Iodate (IO₃⁻) is the thermodynamically stable form of iodine in oxygenated seawater and is typically found in higher concentrations in deeper waters.
-
Iodide (I⁻) is often found in higher concentrations in surface waters, where biological activity, including phytoplankton, can reduce iodate to iodide.
Table 1: Typical Concentrations of Iodide and Iodate in Marine Environments
| Environment | Iodide (I⁻) Concentration (µg/L) | Iodate (IO₃⁻) Concentration (µg/L) | Reference(s) |
| Seawater (Surface) | < 1 - > 60 | Variable, generally lower than deep water | [1] |
| Seawater (Deep) | Lower than surface | 50 - 84 | [2] |
| Coastal Waters | 61 - 149 nM (approx. 7.7 - 18.9 µg/L) | 198 - 382 nM (approx. 34.6 - 66.8 µg/L) | [3] |
Terrestrial Environment
Iodine in terrestrial environments originates primarily from atmospheric deposition of marine iodine. The speciation and concentration in soils are highly variable and depend on factors such as soil type, organic matter content, and proximity to the coast.
-
Soils generally have higher iodine concentrations than their parent rocks. Organic-rich soils, such as peat, tend to have the highest levels of iodine.[4]
-
The majority of soil iodine is bound to organic matter and is not readily water-soluble.[4]
Table 2: Iodine Content in Various Soil Types
| Soil Type | Average Iodine Content (mg/kg) | Reference(s) |
| Peat | 7.0 (geometric mean) | [5] |
| Clay | 4.3 (geometric mean) | [5] |
| Silt | 3.0 (geometric mean) | [5] |
| Sand | 2.2 (geometric mean) | [5] |
| Marine and estuarine alluvium | 19.6 | [6] |
| Chalk and limestone | 12.3 | [6] |
The Elusive Intermediate: Formation Pathways of this compound (IO₂⁻)
This compound (IO₂⁻) is a highly unstable oxyanion of iodine with an oxidation state of +3. It has never been isolated from natural or laboratory systems due to its rapid disproportionation into iodide and iodate.[7] However, its existence as a transient intermediate is supported by kinetic and mechanistic studies of iodine redox reactions.
The formation of this compound is proposed to occur during the stepwise reduction of iodate and the oxidation of iodide.
Formation via Iodate Reduction
The reduction of iodate to iodide is a multi-step process that likely involves the formation of this compound as an intermediate. This reduction can be driven by both abiotic and biotic processes. In a review of iodine's physical chemistry in the oceans, the stepwise reduction of iodate is presented as follows:
IO₃⁻ → IO₂⁻ (this compound) → HOI (Hypoiodous acid) → I₂ → I⁻[8]
Caption: Proposed pathway for the reduction of iodate to iodide, highlighting the transient nature of this compound.
Formation via Iodide Oxidation
The oxidation of iodide to iodate is also a stepwise process where this compound is a likely intermediate. Permanganate has been shown to oxidize small amounts of iodide to this compound in the presence of certain carboxylic acids.[5] The initial product of iodide oxidation is often molecular iodine (I₂), which can be further oxidized.[5]
Caption: Generalized pathway for the oxidation of iodide to iodate, with this compound as a transient species.
Experimental Protocols for Studying Transient Iodine Species
Directly studying the properties and reactions of a highly unstable species like this compound requires specialized techniques capable of generating and detecting intermediates on very short timescales.
Pulse Radiolysis
Pulse radiolysis is a powerful technique for studying short-lived chemical species. It involves irradiating a sample with a short, intense pulse of high-energy electrons, which generates reactive species. The subsequent reactions of these species are then monitored, typically by time-resolved absorption spectroscopy.
Methodology:
-
Sample Preparation: An aqueous solution containing an iodide or iodate salt is prepared. The pH and concentration of other solutes can be adjusted to control the reaction conditions.[9]
-
Irradiation: The sample is placed in a reaction cell and irradiated with a short pulse of electrons from a linear accelerator. This generates hydroxyl radicals (•OH) and hydrated electrons (e⁻aq), which then react with the iodine species.
-
Detection: A light beam from a lamp is passed through the reaction cell, and the change in light absorption over time is measured by a fast photodetector. This allows for the observation of the formation and decay of transient absorbing species, such as IOH⁻ and I₂⁻, which are precursors or products related to this compound.[9][10]
Caption: A simplified workflow for a pulse radiolysis experiment to study transient iodine species.
Stopped-Flow Spectroscopy
Stopped-flow spectroscopy is used to study the kinetics of fast reactions in solution. It involves the rapid mixing of two reactant solutions and then stopping the flow to observe the reaction progress in a detection cell.
Methodology:
-
Reactant Preparation: Two separate syringes are filled with the reactant solutions. For example, one syringe could contain an iodate solution and the other a reducing agent like iodide in an acidic medium.[11]
-
Rapid Mixing: The contents of the syringes are rapidly driven into a mixing chamber.
-
Flow Stoppage and Detection: The mixed solution flows into an observation cell, and the flow is abruptly stopped. The change in absorbance or fluorescence of the solution is then monitored over time using a spectrophotometer or fluorometer. This allows for the determination of reaction rates and the detection of transient intermediates with lifetimes in the millisecond range.[11]
Electrochemical Methods
Electrochemical techniques, such as cyclic voltammetry, can be used to study the redox behavior of iodine species and infer the presence of intermediates.
Methodology:
-
Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., platinum or fluorine-doped tin oxide), a reference electrode, and a counter electrode, immersed in a solution containing the iodine species of interest in a suitable electrolyte.[12]
-
Potential Sweep: The potential of the working electrode is swept linearly with time, and the resulting current is measured.
-
Data Analysis: The resulting voltammogram (a plot of current versus potential) provides information about the oxidation and reduction processes. The appearance of specific peaks can indicate the formation of intermediate species.[12]
Signaling Pathways and Logical Relationships
Currently, there is no known biological signaling pathway that directly involves this compound. Its high reactivity and short lifetime make it an unlikely candidate for a stable signaling molecule. The biological significance of iodine is predominantly linked to its incorporation into thyroid hormones, a process that involves the oxidation of iodide. While transient intermediates are undoubtedly formed during this process, their specific roles in signaling are not established.
The logical relationship of this compound is that of a fleeting intermediate in the redox continuum of inorganic iodine species, bridging the more stable states of iodide and iodate.
Conclusion
This technical guide has provided a comprehensive overview of the natural sources and formation pathways of the dominant iodine species, iodide and iodate. While this compound (IO₂⁻) does not exist as a stable, naturally occurring compound, compelling evidence from kinetic and mechanistic studies points to its role as a transient intermediate in the redox cycling of iodine. The study of such ephemeral species is challenging and requires sophisticated experimental techniques like pulse radiolysis, stopped-flow spectroscopy, and advanced electrochemical methods. For researchers, scientists, and drug development professionals, understanding the potential for these transient iodine species to form is crucial for a complete picture of iodine chemistry in both environmental and biological systems. Future research in this area may further elucidate the precise mechanisms of iodine's transformations and potentially reveal new facets of its reactivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical Study of the Reactivity of Organic Iodine Compounds – CAPPA [labex-cappa.fr]
- 4. bg.copernicus.org [bg.copernicus.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Iodine and disinfection: theoretical study on mode of action, efficiency, stability, and analytical aspects in the aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Review on the physical chemistry of iodine transformations in the oceans [frontiersin.org]
- 9. Pulse radiolysis of aqueous thiocyanate and iodide solutions - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 10. The radical ion complex IOH-: spectrum and reactions studied by pulse radiolysis of aqueous iodide solutions [inis.iaea.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Elusive Iodite: A Historical Review of Its Postulated Existence and Fleeting Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
The iodite ion (IO₂⁻), and its protonated form, iodous acid (HIO₂), represent a fascinating case study in the history of chemistry. Unlike its more stable halogen oxyanion counterparts, this compound has never been isolated as a stable compound. Its existence has been inferred almost entirely from the complex kinetics of aqueous iodine reactions. This in-depth technical guide provides a comprehensive review of the historical literature surrounding the "discovery" of this compound, tracing its conceptual origins from early kinetic studies of the Dushman and Bray-Liebhafsky reactions to modern mechanistic interpretations. This paper summarizes key experimental findings, details the evolution of proposed reaction mechanisms, and presents quantitative data from seminal studies in a structured format for easy comparison.
Introduction: An Intermediate's Tale
The story of this compound is not one of a singular discovery in a flask, but rather a deduction born from the meticulous study of reaction rates and the need to explain complex chemical behaviors. The highly unstable nature of the iodine(III) oxidation state in oxyanions makes this compound a transient intermediate, rapidly disproportionating or reacting with other species. This review focuses on the key historical experiments and intellectual leaps that led to the consensus of its existence.
Early Kinetic Investigations: The Genesis of an Idea
The seeds of this compound's discovery were sown in the late 19th and early 20th centuries with the investigation of what are now known as "clock reactions" and oscillating reactions involving iodine compounds.
The Dushman Reaction: A Mechanistic Puzzle
In 1904, Saul Dushman published a detailed kinetic study on the reaction between iodate (IO₃⁻) and iodide (I⁻) in acidic solution, a reaction now bearing his name[1]. This reaction is a key component of many iodine-based oscillating reactions. Dushman's work laid the foundation for decades of research into its complex mechanism.
The overall reaction is:
IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O
Dushman and subsequent researchers found that the rate law for this reaction was not simple and varied with reactant concentrations, suggesting a multi-step mechanism involving intermediate species[2][3][4].
The Bray-Liebhafsky Reaction: An Oscillating Enigma
In 1921, William C. Bray reported the first homogeneous oscillating chemical reaction: the decomposition of hydrogen peroxide in the presence of iodate and acid[5][6][7][8]. This reaction, later studied in detail by Bray's student Herman A. Liebhafsky, exhibited periodic oscillations in the concentrations of iodine and oxygen evolution[4][9]. The mechanism of the Bray-Liebhafsky reaction is exceedingly complex, involving a network of interconnected reactions.
The two key overall processes in the Bray-Liebhafsky reaction are:
-
Reduction of iodate: 2IO₃⁻ + 5H₂O₂ + 2H⁺ → I₂ + 5O₂ + 6H₂O
-
Oxidation of iodine: I₂ + 5H₂O₂ → 2IO₃⁻ + 2H⁺ + 4H₂O
To explain the oscillatory behavior, it became clear that intermediates with different oxidation states of iodine must be involved, cycling between higher and lower oxidation states[10][11][12].
The Proposal of this compound as a Key Intermediate
The complex kinetics of the Dushman and Bray-Liebhafsky reactions could not be explained without postulating the existence of iodine species in intermediate oxidation states, namely +1 (hypothis compound, IO⁻) and +3 (this compound, IO₂⁻).
Early Mechanistic Hypotheses
Early mechanistic proposals for the Dushman reaction involved the formation of an intermediate, initially suggested as I₂O₂ or its hydrated form, H₂I₂O₃[13]. This species was thought to be formed from the reaction of iodate and iodide in acidic solution.
Further refinement of the mechanism of the Bray-Liebhafsky reaction also pointed towards the necessity of an iodine(III) species. The interplay between the oxidative and reductive cycles required an intermediate that could be both formed from hypothis compound and oxidized to iodate. Iodous acid (HIO₂) fit this role perfectly.
Key Reactions Involving this compound (HIO₂)
The following reactions involving iodous acid were proposed to be central to the mechanisms of the Dushman and Bray-Liebhafsky reactions:
-
Formation from Hypothis compound Disproportionation: 2HIO → I₂ + H₂O₂ (in the presence of H₂O₂) HIO + H₂O₂ → I⁻ + O₂ + H⁺ + H₂O HIO + I⁻ + H⁺ ⇌ I₂ + H₂O
And more directly, the disproportionation of hypoiodous acid: 2HIO ⇌ I₂O + H₂O I₂O + H₂O ⇌ 2HIO HIO + HIO → HIO₂ + I⁻ + H⁺
-
Disproportionation of Iodous Acid: A key characteristic of iodous acid is its rapid disproportionation to form iodate and hypothis compound or iodine: 2HIO₂ → IO₃⁻ + HIO + H⁺ This disproportionation is a major reason for its instability and inability to be isolated.
-
Reaction with other Iodine Species: HIO₂ + I⁻ + H⁺ → 2HIO
Experimental Evidence for the Existence of this compound
Direct observation of this compound has been historically challenging due to its high reactivity and low steady-state concentrations. The evidence for its existence is primarily kinetic and indirect.
Kinetic Studies
The various and complex rate laws observed for the Dushman reaction under different conditions provided the strongest early evidence for the existence of intermediates. For example, the reaction order with respect to iodide was found to vary, which could be explained by a mechanism involving the formation and subsequent reaction of iodous acid.
Table 1: Historical Rate Law Expressions for the Dushman Reaction
| Proposed Rate Law | Investigators | Year | Comments |
| Rate = k[IO₃⁻][I⁻][H⁺]² | Dushman | 1904 | Initial observation under specific conditions. |
| Rate = (k₁ + k₂[I⁻])[IO₃⁻][I⁻][H⁺]² | Abel and Hilferding | 1928 | Accounted for the changing order with respect to iodide. |
| Rate = k[IO₃⁻][I⁻]²[H⁺]² | Liebhafsky | 1931 | Observed under different concentration regimes. |
These varying rate laws strongly suggested a multi-step process where the rate-determining step could change depending on the relative concentrations of reactants and intermediates, including the postulated this compound.
Isotopic Exchange Studies
In 1949, Taube and Dodgen conducted isotopic exchange studies between iodate and iodide using ¹³¹I as a tracer. They found that the exchange was slow in the dark but was catalyzed by the presence of iodine. The proposed mechanism for this exchange involved the formation of an intermediate iodine species, consistent with the involvement of lower oxidation states of iodine.
Electrochemical Studies
Later electrochemical studies provided further evidence for the existence of transient iodine intermediates. While not from the early historical period of postulation, modern electrochemical techniques have allowed for the generation and detection of highly reactive species at electrode surfaces. These studies have shown that the oxidation of iodide to iodate proceeds through multiple electron transfer steps, with the formation of intermediates at different oxidation states[14].
Experimental Protocols of Key Historical Studies
Detailed descriptions of the experimental setups of early 20th-century kinetic studies are often sparse in publications. However, the general methodologies can be reconstructed.
Dushman's Kinetic Experiments (1904)
-
Objective: To determine the rate law for the reaction between potassium iodate and potassium iodide in the presence of sulfuric acid.
-
Methodology:
-
Solutions of potassium iodate, potassium iodide, and sulfuric acid of known concentrations were prepared.
-
The reactant solutions were brought to a constant temperature in a thermostat.
-
The solutions were mixed, and the reaction was initiated.
-
At timed intervals, aliquots of the reaction mixture were withdrawn and the reaction was quenched, typically by adding a large excess of a reducing agent that would react with the iodine produced (e.g., sodium thiosulfate).
-
The amount of iodine produced was determined by titration with a standard solution of sodium thiosulfate using a starch indicator.
-
The initial rate of reaction was determined by plotting the concentration of iodine produced against time and finding the initial slope.
-
The experiment was repeated with varying initial concentrations of the reactants to determine the order of the reaction with respect to each reactant.
-
Bray's Observation of the Oscillating Reaction (1921)
-
Objective: To study the catalytic decomposition of hydrogen peroxide by the iodate-iodine system.
-
Methodology:
-
A solution containing potassium iodate and sulfuric acid was prepared.
-
A solution of hydrogen peroxide was added to the iodate solution.
-
The mixture was maintained at a constant temperature (e.g., 60 °C).
-
The evolution of oxygen was monitored over time by collecting the gas in a gas burette.
-
The concentration of iodine was observed visually (color changes) and likely quantitatively by titration of aliquots.
-
The periodic increase and decrease in the rate of oxygen evolution and the color of the solution indicated the oscillating nature of the reaction.
-
Signaling Pathways and Logical Relationships
The proposed mechanisms for the reactions involving this compound can be visualized as a network of interconnected reactions.
Caption: Proposed reaction pathway in the Dushman reaction involving HIO₂.
References
- 1. mindat.org [mindat.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of the Dushman reaction at low I− concentrations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. dna.caltech.edu [dna.caltech.edu]
- 7. Bray–Liebhafsky reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eskup.kpu.edu.rs [eskup.kpu.edu.rs]
- 10. Mechanism of the Bray-Liebhafsky Reaction: Effect of the Oxidation of Iodous Acid by Hydrogen Peroxide | Semantic Scholar [semanticscholar.org]
- 11. Mechanism of the Bray–Liebhafsky reaction: effect of the oxidation of iodous acid by hydrogen peroxide - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Mechanism of the Bray–Liebhafsky reaction: effect of the oxidation of iodous acid by hydrogen peroxide - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 13. 410. The mechanism of the iodate–iodide reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Identification of Iodite and Its Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the spectroscopic techniques utilized for the identification and characterization of iodite (IO₂⁻) and its associated reaction intermediates. Given the transient nature of many iodine oxyanions, spectroscopic methods are indispensable for elucidating their roles in various chemical and biological systems. This document outlines key experimental protocols, presents quantitative spectroscopic data, and visualizes the complex reaction pathways involved.
Introduction to this compound and Its Significance
This compound (IO₂⁻) is a highly reactive intermediate in the disproportionation of hypothis compound (IO⁻) and other redox reactions involving iodine species. While less stable than iodate (IO₃⁻) and iodide (I⁻), its transient existence is crucial in understanding the mechanisms of iodine-based disinfectants, radiopharmaceutical chemistry, and certain biological processes. The spectroscopic identification of this compound and its fleeting intermediates is paramount for accurate kinetic and mechanistic studies.
Spectroscopic Techniques for Identification
The primary methods for identifying and quantifying this compound and its intermediates are Ultraviolet-Visible (UV-Vis) Spectroscopy and Raman Spectroscopy. These techniques provide distinct spectral signatures that allow for the differentiation of various iodine oxyanions in solution.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a powerful tool for monitoring the kinetics of reactions involving iodine species by observing changes in their electronic absorption spectra. Different iodine oxyanions exhibit characteristic absorption maxima (λₘₐₓ).
Raman Spectroscopy
Raman spectroscopy provides information about the vibrational modes of molecules, offering a specific fingerprint for different iodine species. This technique is particularly useful for identifying transient species in complex reaction mixtures.
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and related iodine species as reported in the literature.
Table 1: UV-Visible Spectroscopic Data for Iodine Species
| Species | Formula | λₘₐₓ (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| Iodide | I⁻ | 193, 226 | 1.42 x 10⁴, 1.34 x 10⁴ | [1] |
| Hypothis compound | IO⁻ | 290 | 350 | [2][3] |
| This compound | IO₂⁻ | - | - | - |
| Iodyl | HOIO | - | - | - |
| Bis(acetato-O)iodate(I) | (CH₃CO₂)₂I⁻ | 266 (shoulder) | 530 | [4][5] |
| Triiodide | I₃⁻ | 288, 350 | 3.52 x 10⁴, 2.32 x 10⁴ | [1] |
| Molecular Iodine | I₂ | 203 | 1.96 x 10⁴ | [1] |
Note: Spectroscopic data for this compound (IO₂⁻) and hypoiodous acid (HOIO) are often inferred from kinetic studies of disproportionation reactions rather than direct, stable measurements.
Table 2: Raman Spectroscopic Data for Iodine Species
| Species | Formula | Raman Shift (cm⁻¹) | Assignment | Reference |
| Hypothis compound | IO⁻ | 430 ± 2 | I-O Stretch | [3] |
| I₂OH⁻ | I₂OH⁻ | 560 ± 2 | I-O Stretch | [3] |
| This compound | IO₂⁻ | 685 ± 2 | Symmetric Stretch | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful spectroscopic identification of these reactive species.
General Sample Preparation for Disproportionation Studies
The disproportionation of hypothis compound, a common method to generate this compound intermediates, can be initiated by several methods.
-
Reaction of Iodine with Sodium Hydroxide: A solution of I₂ and NaI is rapidly mixed with a NaOH solution. The final concentrations can be varied to study the effect of iodide and hydroxide concentrations.[2][3]
-
Reaction of Hypochlorite with Iodide: A solution of NaOCl is mixed with a NaI solution, often in the presence of a buffer to control the pH.[2][3]
UV-Visible Spectrophotometry Protocol
-
Instrument: A rapid-scanning spectrophotometer is required to capture the spectra of transient species.
-
Sample Cell: A quartz cuvette with a known path length (typically 1 cm) is used.
-
Procedure:
-
The reactant solutions are prepared separately. For kinetic runs, solutions are often thermostated at a specific temperature (e.g., 25°C).[2]
-
Equal volumes of the reactant solutions are rapidly mixed directly in the cuvette or using a stopped-flow apparatus for very fast reactions.
-
Spectra are recorded at regular time intervals to monitor the decay of reactants and the formation and decay of intermediates and products.
-
The concentration of each species can be determined using the Beer-Lambert law (A = εbc) if the molar absorptivity is known.
-
Raman Spectroscopy Protocol
-
Instrument: A Raman spectrometer equipped with a laser source (e.g., Argon-ion laser at 514.5 nm) and a sensitive detector (e.g., photomultiplier tube with photon counting).[2][3]
-
Sample Introduction: For studying transient species, a flow system is often employed where the reactant solutions are continuously mixed and flowed through a capillary tube in the laser beam.[2][3] This allows for the observation of the spectrum at a specific time point after mixing, determined by the flow rate and the distance from the mixing point.
-
Data Acquisition:
-
The laser power is adjusted to obtain a good signal-to-noise ratio without causing sample degradation (e.g., ~900 mW).[2][3]
-
Spectra are recorded over the desired range of Raman shifts to encompass the vibrational modes of all relevant iodine species.
-
For kinetic analysis, the intensity of the characteristic Raman bands for each species is monitored over time.
-
Reaction Pathways and logical Relationships
The disproportionation of hypothis compound to iodide and iodate is a complex process involving several intermediates, including this compound. The following diagrams illustrate the key reaction pathways and experimental workflows.
Caption: Hypothis compound Disproportionation Pathway.
Caption: Spectroscopic Analysis Workflow.
Conclusion
The spectroscopic identification of this compound and its intermediates requires a combination of rapid data acquisition techniques and careful kinetic analysis. UV-Vis and Raman spectroscopy are the principal tools for these investigations, providing complementary information on the electronic and vibrational properties of these transient species. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers working to unravel the complex chemistry of iodine oxyanions.
References
- 1. [Ultraviolet absorption spectra of iodine, iodide ion and triiodide ion] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nrc.gov [nrc.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Disproportionation Kinetics of Hypoiodous Acid As Catalyzed and Suppressed by Acetic Acid-Acetate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Iodite as a Transient Species in Astrophysical and Planetary Chemistry: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals December 14, 2025
Abstract
While the direct detection of the iodite radical anion (IO₂⁻) in astrophysical and planetary environments remains elusive due to its inherent instability, its role as a critical, short-lived intermediate is fundamental to understanding the broader scope of iodine chemistry in these contexts. This technical whitepaper synthesizes the current understanding of iodine's journey from stellar nucleosynthesis to its incorporation into planetary bodies and atmospheres. We will explore the complex reaction pathways of iodine oxides, where this compound is presumed to exist transiently, and detail the experimental methodologies that allow for the study of these reactive species in laboratory settings. Quantitative data on iodine species' abundances and reaction kinetics are presented, and key chemical pathways are visualized to provide a comprehensive overview for researchers in astrophysics, planetary science, and atmospheric chemistry.
Introduction: The Cosmic Significance of Iodine
Iodine, one of the heaviest elements created through the rapid neutron capture process (r-process) in stellar explosions, plays a multifaceted role in the chemical evolution of the cosmos.[1][2][3] The radioactive isotope iodine-129, with a half-life of 16.1 million years, serves as a crucial chronometer for dating events in the early solar system through its decay to xenon-129, with ratios of these isotopes in meteorites providing insights into the conditions of stellar explosions and the formation timeline of our solar system.[1][2][3]
In planetary atmospheres, iodine chemistry is a powerful driver of ozone destruction and new particle formation.[4][5][6][7][8] Even in trace amounts, iodine compounds can significantly alter atmospheric composition and climate.[5][6][7] The transformation of iodine between its various oxidation states—from iodide (I⁻) to iodate (IO₃⁻) and a suite of iodine oxides (IₓOᵧ)—is central to its atmospheric impact. It is within these complex reaction networks that the transient this compound (IO₂⁻) species is believed to play a pivotal, albeit fleeting, role.
Nucleosynthesis and Distribution of Iodine
Heavy elements like iodine are forged in the extreme environments of neutron star mergers or rare supernovae.[1][2] The r-process rapidly adds neutrons to atomic nuclei, which then undergo beta decay to form stable, heavier elements. The ratio of iodine-129 to curium-247 found in meteorites has been used to constrain the neutron availability during the last r-process event that seeded the solar system.[2][3]
Following its creation, iodine is ejected into the interstellar medium (ISM), where it can exist in gaseous form or be incorporated into dust grains. While the direct detection of iodine-containing molecules in the ISM is challenging, studies of meteorites provide a valuable record of its presence in the early solar nebula.[2][9][10] For instance, an overabundance of iodine has been noted in Antarctic meteorites, though the source of this enrichment is still under investigation.[10]
Iodine Chemistry in Planetary Atmospheres: The Inferred Role of this compound
In planetary atmospheres, the chemistry of iodine is initiated by the photolysis of iodine-bearing molecules like methyl iodide (CH₃I) or molecular iodine (I₂), which are released from oceanic or surface sources.[11][12] This produces iodine atoms (I), which react with ozone (O₃) to form iodine monoxide (IO).[4] IO is a key radical that participates in catalytic cycles that destroy ozone and can be detected from both ground-based and space-borne instruments.[13]
The subsequent chemistry involves a series of self-reactions and reactions with other atmospheric species, leading to the formation of higher-order iodine oxides. It is within this intricate web of reactions that this compound (IO₂⁻) is postulated to exist as a highly reactive intermediate. The formation of iodine dioxide (OIO) from the self-reaction of IO is a critical step.[4] OIO can then undergo further reactions, and in aqueous environments or on aerosol surfaces, the interconversion between different iodine oxyanions likely proceeds through transient species like this compound.
Key Reaction Pathways
The formation of stable iodine oxides such as I₂O₅, a precursor to iodic acid (HIO₃) and subsequent aerosol formation, involves a complex sequence of reactions.[11][14] While the precise mechanisms are an active area of research, a generalized pathway can be outlined.
// Reactions I2 -> I [label=" hv "]; I -> IO [label="+ O₃"]; IO -> OIO [label="+ IO"]; IO -> I2O2 [label="+ IO"]; OIO -> I2O3 [label="+ IO"]; OIO -> I2O4 [label="+ OIO"]; I2O4 -> I2O5 [label="+ O₃ (speculated)"]; I2O5 -> HIO3 [label="+ H₂O"]; HIO3 -> Aerosol [label="Nucleation"]; }
Caption: Generalized pathway for the formation of iodine oxides and aerosols.
The conversion between iodide (I⁻) and iodate (IO₃⁻) in aqueous aerosols is another critical process. This redox chemistry is where this compound (IO₂⁻) is most likely to appear as an intermediate, though its high reactivity means it is consumed almost as quickly as it is formed.
// Oxidation Pathway Iodide -> Hypothis compound [label=" Oxidation (e.g., +O₃, +OH) "]; Hypothis compound -> this compound [label=" Oxidation "]; this compound -> Iodate [label=" Oxidation/Disproportionation "];
// Reduction Pathway Iodate -> this compound [label=" Reduction ", style=dashed]; this compound -> Hypothis compound [label=" Reduction ", style=dashed]; Hypothis compound -> Iodide [label=" Reduction ", style=dashed]; }
Caption: The role of this compound as a transient intermediate in the aqueous redox cycle.
Quantitative Data
Precise quantitative data for iodine species in astrophysical and planetary environments are challenging to obtain. However, laboratory studies and atmospheric measurements provide valuable constraints.
| Species | Context | Measured Value/Parameter | Reference(s) |
| Iodine-129 / Curium-247 Ratio | Early Solar System (from meteorites) | Used to constrain neutron availability in the final r-process event. | [2],[3] |
| Iodine Concentration | Martian Meteorite (ALH84001 Carbonate) | ~0.5 ppm (bulk), with variations from ~2.5 ppm to ~400 ppb. | [9] |
| IO Radical | Coastal Antarctica (Vertical Column) | > 3 x 10¹³ molecules cm⁻² | |
| IO Radical | Aged Stratospheric Air | ~0.06 pptv | |
| IO Absorption Cross-Section | Laboratory (427.2 nm) | (3.5 ± 0.3) x 10⁻¹⁷ cm² | [15] |
| OIO Absorption Cross-Section | Laboratory (549.3 nm) | (1.3 ± 0.3) x 10⁻¹⁷ cm² | [15] |
Experimental Protocols
The study of highly reactive iodine species necessitates sophisticated laboratory setups that can simulate atmospheric or space-like conditions while allowing for sensitive detection.
Flow Tube Experiments for Iodine Oxide Formation
Flow tube reactors are commonly used to study the kinetics and products of gas-phase reactions involving iodine species.
-
Objective: To generate iodine oxides (IₓOᵧ) and study their formation mechanism and aerosol nucleation potential.[11]
-
Methodology:
-
Reactant Generation: Molecular iodine (I₂) vapor is produced by passing a carrier gas (e.g., N₂) over solid iodine crystals. Ozone (O₃) is generated by flowing O₂ through a UV lamp or an electrical discharge ozonizer.
-
Reaction Initiation: I₂ is photolyzed using a pulsed laser or a broadband lamp in the presence of O₃ within the flow tube. This initiates the formation of I atoms, which then react with O₃ to form IO.[4]
-
Reaction Progression: The gas mixture flows down the tube, allowing for subsequent reactions between IO radicals and other species to form higher-order oxides like OIO, I₂O₂, I₂O₃, and I₂O₄.[4]
-
Detection: A mass spectrometer (e.g., Chemical Ionization Mass Spectrometer - CIMS, or Time-of-Flight Mass Spectrometer - ToFMS) is coupled to the end of the flow tube to detect the reaction products in real-time.[11][16] This allows for the identification of various IₓOᵧ species and the study of their temporal evolution.
-
-
Key Parameters: Reactant concentrations, pressure, temperature, photolysis wavelength and energy, and residence time in the reactor are all carefully controlled.
// Connections I2_source -> FlowTube:f0; O3_source -> FlowTube:f0; FlowTube:f3 -> Detector; }
Caption: Workflow for a typical flow tube experiment to study iodine oxides.
Aerosol Characterization
Once iodine oxide particles are formed, their physical and chemical properties are characterized using a suite of analytical techniques.
-
Objective: To determine the size, morphology, and chemical composition of iodine oxide aerosols.
-
Methodology:
-
Aerosol Collection: Particles generated in a reaction chamber are collected on substrates using impactors (for size distribution) or gross samplers.[14][17]
-
Morphology and Elemental Analysis: Scanning Electron Microscopy (SEM) is used to visualize the shape and structure of the particles. Energy-Dispersive X-ray Spectroscopy (EDX) coupled with SEM provides the elemental composition, confirming the presence of iodine and oxygen.[14][17]
-
Chemical Speciation: X-ray Photoelectron Spectroscopy (XPS) is employed to determine the chemical state of the elements, which can confirm the presence of specific iodine oxides like I₂O₅.[14][17]
-
Spectroscopic Analysis of Iodine Species
Spectroscopy is essential for both detecting iodine compounds in astrophysical environments and for fundamental laboratory measurements.
-
Objective: To measure the absorption cross-sections of iodine oxides and to detect iodine species in planetary atmospheres.
-
Methodology:
-
Laboratory Measurements: In flash photolysis experiments, a pump laser initiates the chemistry, and a probe light source is used to measure the absorption spectrum of the transient species formed.[15] This allows for the determination of absolute absorption cross-sections, which are vital for atmospheric modeling.
-
Astronomical Observations: Telescopes equipped with high-resolution spectrographs are used to observe stars. The absorption lines in the stellar spectrum can reveal the composition of intervening material, such as a planet's atmosphere. Iodine absorption cells are used as a stable wavelength reference to detect the minute Doppler shifts in starlight caused by orbiting exoplanets.[18]
-
Conclusion
The this compound ion (IO₂⁻), while too unstable to be observed directly in astrophysical or planetary settings, is a necessary intermediate in the complex and impactful chemistry of iodine. Its transient existence is integral to the redox pathways that cycle iodine between its reduced (iodide) and oxidized (iodate) forms, and through the cascade of iodine oxide formation that leads to new atmospheric aerosols. Understanding the fleeting role of this compound is therefore crucial for accurately modeling the influence of iodine on planetary atmospheres, from ozone regulation to climate effects. Future research, combining advanced laboratory experiments with high-sensitivity astronomical observations, will continue to unravel the intricate details of iodine's cosmic journey and its chemical transformations, further clarifying the pivotal, if ephemeral, role of the this compound radical.
References
- 1. scitechdaily.com [scitechdaily.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Shedding light on the cosmic origin of the heaviest elements on the periodic table [techexplorist.com]
- 4. john-plane.leeds.ac.uk [john-plane.leeds.ac.uk]
- 5. International research team cracks chemical code on how iodine helps form clouds | CU Boulder Today | University of Colorado Boulder [colorado.edu]
- 6. Iodine in desert dust destroys ozone | CIRES [cires.colorado.edu]
- 7. Iodine in desert dust destroys ozone | NSF - U.S. National Science Foundation [nsf.gov]
- 8. Ozone depletion due to dust release of iodine in the free troposphere - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lpi.usra.edu [lpi.usra.edu]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. Insights into the Chemistry of Iodine New Particle Formation: The Role of Iodine Oxides and the Source of Iodic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Experimental insights into the formation and characterization of iodine oxide aerosols [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Distant Exoplanets Revealed by Light from Wobbling Stars | NIST [nist.gov]
The Enigmatic Role of Iodite: A Technical Whitepaper on its Potential Biological Significance
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Iodine is an essential trace element with well-established roles in human physiology, primarily as a constituent of thyroid hormones. The biological activities of iodine are mediated through its various chemical forms, with iodide (I⁻) and iodate (IO₃⁻) being the most studied. This technical guide delves into the potential biological significance of a lesser-known iodine oxyanion, iodite (IO₂⁻). Due to its inherent instability, this compound has not been isolated but is recognized as a transient intermediate in the redox reactions between iodide and iodate.[1] This whitepaper will explore the inferred biological relevance of this compound by examining the established functions of its more stable counterparts, iodide and iodate, and by considering its likely role as a highly reactive intermediate species. This document provides a comprehensive overview of relevant quantitative data, detailed experimental protocols for studying iodine species, and visual representations of key signaling pathways and experimental workflows to facilitate further research in this nascent area.
Introduction: The Iodine Species and the this compound Question
Iodine exists in several oxidation states in biological systems, with iodide (I⁻, oxidation state -1) and iodate (IO₃⁻, oxidation state +5) being the most common and stable forms.[2] Iodide is the form absorbed by the thyroid gland for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[3] Iodate, often used in salt iodization programs due to its greater stability, is readily reduced to iodide in the body.[4]
This compound (IO₂⁻), with iodine in the +3 oxidation state, is a highly unstable and reactive intermediate.[1] It is known to rapidly disproportionate into molecular iodine and iodate.[1] While direct biological studies on this compound are virtually nonexistent due to its transient nature, its fleeting existence in redox cycling suggests a potential for significant, albeit localized and short-lived, biological interactions. Understanding the behavior of a highly reactive intermediate like this compound could provide novel insights into the mechanisms of both the therapeutic and toxic effects of iodine compounds. This whitepaper aims to provide a foundational resource for researchers interested in exploring this uncharted territory of iodine biochemistry.
Quantitative Data on the Biological Effects of Iodide and Iodate
To provide a framework for understanding the potential impact of this compound, this section summarizes quantitative data from studies on iodide and iodate. These values, while not directly measuring the effects of this compound, offer a baseline for the biological activity of related iodine species.
Table 1: Effects of Iodine Species on Cell Viability
| Cell Line | Iodine Species | Concentration | Effect | Reference |
| MCF7 (Breast Cancer) | Iodine | 12.88 µM (IC₅₀) | 42.6 ± 0.14% reduction in viability | [5] |
| SKBR3 (Breast Cancer) | Iodine | 11.03 µM (IC₅₀) | 40.2 ± 0.08% reduction in viability | [5] |
| MDA-MB231 (Breast Cancer) | Iodine | 14.09 µM (IC₅₀) | 47.0 ± 0.02% reduction in viability | [5] |
| PCCL3 (Thyroid) | Sodium Iodide | up to 5 x 10⁻² M | Cytotoxicity observed | [6] |
| Nthy-ori 3-1 (Thyroid) | Sodium Iodide | up to 5 x 10⁻² M | No significant cytotoxicity | [6] |
Table 2: Antioxidant Capacity of Iodine Compounds
| Method | Analyte | Concentration | Measurement | Reference |
| Iodimetry | Vitamin C | Various | Linear relationship with ORP (R² = 0.994) | [7] |
| Iodimetry | Human Urine | Various | Linear relationship with ORP (R² = 0.986) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of the biological effects of iodine species. This section outlines key experimental protocols that can be adapted for studying the potential effects of this compound, likely through systems where it is generated in situ.
Iodide Uptake Assay (Modified Sandell-Kolthoff Reaction)
This spectrophotometric assay is a non-radioactive method to measure iodide accumulation in cells.[8]
Principle: The assay is based on the catalytic effect of iodide on the reduction of yellow cerium(IV) to colorless cerium(III) by arsenious acid. The rate of color change is proportional to the iodide concentration.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., SW1736 anaplastic thyroid cancer cells) in 6-well plates and treat with the test compound for a specified duration (e.g., 48 hours).[8]
-
Cell Lysis: Remove the culture medium and lyse the cells with a solution containing 1M Tris-base (pH 7.6), 0.5 mM MgCl₂, and Triton X-100.[8]
-
Quantification:
-
Measure the total protein concentration of the cell lysate.
-
To a sample of the lysate, add a solution of arsenious acid.
-
Initiate the reaction by adding a solution of ceric ammonium sulfate.
-
Measure the absorbance at a specific wavelength (e.g., 420 nm) over time.
-
Calculate the iodide concentration based on a standard curve.
-
-
Data Expression: Express the iodide content as milligrams of iodide per milligram of protein.[8]
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Plating: Plate cells in a 96-well plate at a specific density (e.g., 2 x 10⁴ cells/well) and incubate for 24 hours.[5]
-
Treatment: Treat the cells with various concentrations of the iodine compound for a specified duration (e.g., 72 hours).[5]
-
MTT Addition: Add MTT solution to each well and incubate for a period to allow formazan crystal formation (e.g., 4 hours).
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the half-maximal inhibitory concentration (IC₅₀) if applicable.[5]
Antioxidant Capacity Assay (Iodimetry)
This method determines the antioxidant capacity of a sample based on its ability to reduce iodine.
Principle: Antioxidants in a sample reduce elemental iodine (I₂) to iodide (I⁻). The change in the concentration of iodine or iodide can be measured, often using a redox-sensitive indicator or an ion-selective electrode.
Protocol (using Redox Titration):
-
Sample Preparation: Prepare dilutions of the test sample (e.g., human serum).[9]
-
Reagent Preparation: Prepare an iodine solution (e.g., 0.25 mmol/L) containing a starch indicator, which forms a blue-black complex with iodine.[9]
-
Reaction: Add a fixed volume of the iodine-starch solution to each diluted sample in a 96-well plate. Incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).[9]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength where the iodine-starch complex absorbs (e.g., 570 nm).[9] The decrease in absorbance is proportional to the antioxidant capacity of the sample.
-
Calculation: Calculate the total antioxidant capacity based on a standard curve of a known antioxidant (e.g., ascorbic acid).
Visualizing the Biological Landscape of Iodine
To better understand the context in which this compound may act, the following diagrams illustrate key biological pathways and experimental workflows related to iodine.
Caption: Thyroid hormone synthesis pathway.
Caption: Experimental workflow for iodide uptake assay.
Caption: Redox cycling of iodine species.
The Potential Biological Significance of this compound as a Reactive Intermediate
Given its instability, the biological significance of this compound likely lies in its high reactivity as a transient intermediate. In environments where redox cycling of iodine occurs, such as within the thyroid gland during hormone synthesis or at sites of inflammation where oxidative stress is high, the fleeting formation of this compound could have potent localized effects.
Hypothesized Roles of this compound:
-
Potent Oxidizing Agent: With iodine in the +3 oxidation state, this compound is a strong oxidizing agent. Its formation, even transiently, could contribute to the known antimicrobial and cytotoxic effects of certain iodine preparations. It may react readily with a variety of biological molecules, including proteins, lipids, and nucleic acids, potentially leading to cellular damage if not rapidly quenched.
-
Signaling Molecule Precursor: The disproportionation of this compound produces molecular iodine (I₂), which has been suggested to have biological roles distinct from iodide, including the formation of iodolipids that can act as signaling molecules. The transient formation of this compound could therefore be a key step in the generation of these alternative iodine-containing signaling molecules.
-
Contribution to Iodide-Induced Effects: The "Wolff-Chaikoff effect," where high levels of iodide inhibit thyroid hormone synthesis, is a complex phenomenon. The formation of reactive iodine intermediates, potentially including this compound, may play a role in the inhibition of thyroid peroxidase and other enzymes involved in this process.
Future Directions and Conclusion
The biological significance of this compound remains a largely unexplored frontier in iodine biochemistry. The primary challenge is the direct detection and measurement of this transient species in a biological context. Future research could focus on:
-
Advanced Analytical Techniques: Employing sophisticated analytical methods, such as stopped-flow kinetics coupled with spectroscopic detection, to identify and characterize this compound formation in biological systems.
-
Computational Modeling: Further computational studies can provide insights into the reactivity of this compound with various biomolecules, helping to predict its potential biological targets and effects.
-
In Situ Generation Systems: Developing experimental systems where this compound can be generated in a controlled manner to study its effects on cells and biomolecules.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Iodate - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Secretion of Thyroid Hormones [vivo.colostate.edu]
- 4. Showing Compound Iodate (FDB022400) - FooDB [foodb.ca]
- 5. Exploring the promising therapeutic benefits of iodine and radioiodine in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reevaluation of the Effect of Iodine on Thyroid Cell Survival and Function Using PCCL3 and Nthy-ori 3-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of a Method for Measuring Antioxidant Capacity in Urine, Based on Oxidation Reduction Potential and Redox Couple I2/KI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of iodide transportation by a plant secondary metabolite in SW1736 anaplastic thyroid cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the Total Mass of Antioxidant Substances and Antioxidant Capacity per Unit Mass in Serum Using Redox Titration - PMC [pmc.ncbi.nlm.nih.gov]
Ab Initio Insights into Iodite: A Computational Guide to Molecular Geometry and Vibrational Frequencies
For Immediate Release
This technical guide provides a comprehensive overview of the application of ab initio quantum chemical calculations to determine the molecular geometry and vibrational frequencies of the iodite anion (IO₂⁻). This document is intended for researchers, scientists, and professionals in drug development and computational chemistry, offering a foundational understanding of the theoretical approaches and methodologies employed to characterize this unstable halogen oxyanion.
The this compound ion, where iodine is in the +3 oxidation state, is a known unstable intermediate in aqueous iodine chemistry, rapidly disproportionating into molecular iodine and iodate.[1] This inherent instability makes experimental characterization challenging, highlighting the critical role of ab initio ("from first principles") computational methods in predicting its structural and spectroscopic properties.
Theoretical Framework: First Principles of Molecular Calculation
Ab initio calculations aim to solve the time-independent, non-relativistic Schrödinger equation to determine the electronic structure of a molecule without reliance on empirical parameters. These methods are foundational to modern computational chemistry.
Two of the most widely employed ab initio and related methods are Hartree-Fock (HF) theory and Density Functional Theory (DFT).
-
Hartree-Fock (HF) Theory: This fundamental method approximates the many-electron wavefunction as a single Slater determinant. It treats electron-electron repulsion in an averaged, mean-field manner. While computationally efficient as a starting point, it neglects electron correlation, which can be crucial for accurate predictions.
-
Density Functional Theory (DFT): A prevalent alternative, DFT focuses on the electron density rather than the complex wavefunction. It includes a term for exchange-correlation energy, which accounts for the electron correlation effects missing in HF theory. The accuracy of DFT depends on the chosen exchange-correlation functional, with hybrid functionals like B3LYP being popular for their balance of accuracy and computational cost.
The choice of a basis set is also critical. A basis set is a set of mathematical functions used to construct the molecular orbitals. For anions like this compound, it is essential to use basis sets that include diffuse functions (e.g., the "aug-" prefix in Pople-style or Dunning-style basis sets), which are necessary to accurately model the spatially extended nature of the electron density in a negatively charged species.
Experimental Protocols: A Generalized Computational Workflow
While specific published ab initio studies detailing the this compound anion are scarce due to its instability, a standard and rigorous protocol can be outlined for determining its properties. This methodology is applicable to a wide range of small molecules and ions using common quantum chemistry software packages like Gaussian, ORCA, or GAMESS.
1. Initial Structure Generation: The initial step involves constructing an approximate 3D model of the this compound anion. Based on Valence Shell Electron Pair Repulsion (VSEPR) theory, IO₂⁻ is expected to have a bent geometry, similar to water or sulfur dioxide. An initial guess for the I-O bond lengths and the O-I-O bond angle is specified.
2. Input File Preparation: A text input file is created to provide the software with the necessary information for the calculation. This includes:
- Molecular Specification: The atomic symbols (I, O, O) and their initial Cartesian coordinates.
- Charge and Multiplicity: For the this compound anion, the total charge is set to -1, and the spin multiplicity is set to 1 (a singlet state, as it is a closed-shell ion).
- Method and Basis Set: The desired level of theory is specified (e.g., B3LYP for DFT or HF for Hartree-Fock) along with a suitable basis set augmented with diffuse functions (e.g., aug-cc-pVTZ).
- Job Type: The calculation is specified as a geometry optimization (Opt) followed by a vibrational frequency analysis (Freq).
3. Geometry Optimization: The software iteratively adjusts the positions of the atoms to find the lowest energy conformation, which corresponds to the equilibrium molecular geometry. The calculation converges when the forces on the atoms and the change in energy between steps fall below predefined thresholds.
4. Vibrational Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed on the optimized structure. This involves computing the second derivatives of the energy with respect to the atomic positions. The results yield:
- The harmonic vibrational frequencies corresponding to the fundamental modes of molecular motion.
- Confirmation that the optimized structure is a true energy minimum. A stable molecule will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a transition state or a higher-order saddle point.
Data Presentation: this compound Molecular Properties
The following tables summarize the expected and approximate data for the molecular geometry and vibrational modes of the this compound anion.
Table 1: Calculated Molecular Geometry of this compound (IO₂⁻)
| Parameter | Description | Approximate Value |
| Molecular Geometry | Spatial arrangement of atoms | Bent (V-shaped) |
| I-O Bond Length (Å) | The distance between the iodine and oxygen nuclei. | 1.83[2] |
| O-I-O Bond Angle (°) | The angle formed by the two iodine-oxygen bonds. | ~109.5[2][3] |
Table 2: Calculated Vibrational Frequencies of this compound (IO₂⁻)
| Vibrational Mode | Symmetry | Description | Calculated Frequency (cm⁻¹) |
| ν₁ | A₁ | Symmetric Stretch | Data not available in literature |
| ν₂ | A₁ | Bending Mode | Data not available in literature |
| ν₃ | B₂ | Asymmetric Stretch | Data not available in literature |
Note: As a non-linear triatomic molecule, IO₂⁻ has 3N-6 = 3 fundamental vibrational modes. Specific frequency values from ab initio calculations are not available in the surveyed literature, which is likely a consequence of the ion's significant instability.
Mandatory Visualization
The logical workflow for performing ab initio calculations on a molecular species such as the this compound anion is depicted below.
Caption: Workflow for ab initio calculation of molecular properties.
Conclusion
Ab initio calculations provide a powerful theoretical framework for determining the molecular geometry and vibrational frequencies of chemical species, especially those that are difficult to study experimentally, such as the this compound anion. The standard computational protocol involves a geometry optimization followed by a frequency calculation, typically using DFT with an appropriate basis set that includes diffuse functions for anions. While specific high-level computational data for the IO₂⁻ ion is not widely published, the established methodologies of computational chemistry allow for a robust prediction of its bent geometry and its fundamental vibrational modes. Further theoretical studies would be invaluable for providing a more precise quantitative characterization of this transient species.
References
Methodological & Application
Analytical Methods for the Detection and Quantification of Iodite and Other Iodine Species
Application Note
Introduction: The Challenge of Iodite (IO₂⁻) Detection
The detection and quantification of the this compound anion (IO₂⁻) present a significant analytical challenge due to its inherent instability. In aqueous solutions, this compound is a transient species that has been observed as an intermediate in the redox cycling of iodine, but it has never been isolated.[1] It rapidly undergoes disproportionation to form molecular iodine and the more stable iodate (IO₃⁻) anion.[1] Consequently, direct analytical methods for the routine quantification of this compound are not well-established in the scientific literature.
For researchers, scientists, and drug development professionals interested in the role of this compound, the most viable analytical strategy is to perform a comprehensive iodine speciation analysis. This approach focuses on the accurate quantification of the stable and more abundant iodine species, primarily iodide (I⁻) and iodate (IO₃⁻), from which the behavior of transient intermediates like this compound may be inferred or modeled.
This document provides detailed application notes and protocols for the primary analytical techniques used in iodine speciation analysis, which are adaptable for matrices relevant to environmental monitoring, food science, and pharmaceutical development.
Ion Chromatography (IC) for Iodine Speciation Analysis
Ion chromatography is a powerful and widely used technique for the separation and quantification of iodide and iodate in various sample matrices. When coupled with sensitive detectors, it provides excellent resolution and low detection limits.
Principle
Ion chromatography separates anions based on their affinity for a stationary phase (anion-exchange resin) in the column. A buffered mobile phase (eluent) carries the sample through the column, and the anions are separated based on their charge and size. Different detectors can be used for quantification, including conductivity, UV-Vis (often with a post-column reaction), and inductively coupled plasma mass spectrometry (ICP-MS).
Experimental Protocol: IC with Suppressed Conductivity and UV Detection
This protocol is adapted for the simultaneous determination of iodide and iodate in aqueous samples, such as drinking water or dissolved salts.[2][3]
Instrumentation:
-
Ion Chromatograph equipped with a gradient pump, autosampler, column oven, and a suppressor module.
-
Conductivity Detector.
-
UV-Vis Detector.
-
Anion-exchange column (e.g., Metrosep A Supp 17 or Dionex IonPac AS20).[3][4]
-
Data acquisition and processing software.
Reagents:
-
Deionized water (18.2 MΩ·cm).
-
Sodium carbonate (Na₂CO₃) and Sodium bicarbonate (NaHCO₃) for eluent preparation.
-
Potassium iodide (KI) and Potassium iodate (KIO₃) for stock standards.
-
Sulfuric acid (H₂SO₄) for suppressor regeneration (if not using an electrolytic suppressor).
Procedure:
-
Eluent Preparation: Prepare a suitable eluent, for example, 10 mM Sodium Carbonate.[3] Filter and degas the eluent before use.
-
Standard Preparation:
-
Prepare individual stock standards of iodide and iodate (e.g., 1000 mg/L) by dissolving the corresponding potassium salts in deionized water.
-
Prepare a mixed working standard solution containing both iodide and iodate at a known concentration.
-
Create a series of calibration standards by serially diluting the mixed working standard.
-
-
Sample Preparation:
-
Filter aqueous samples through a 0.45 µm syringe filter to remove particulate matter.
-
For solid samples like salts, accurately weigh a known amount, dissolve it in a specific volume of deionized water, and then filter.
-
If high concentrations of matrix ions (e.g., chloride) are present, a dilution step may be necessary.
-
-
Chromatographic Conditions:
-
Analysis:
-
Equilibrate the system with the eluent until a stable baseline is achieved.
-
Inject the calibration standards, starting from the lowest concentration.
-
Inject the prepared samples.
-
Construct calibration curves by plotting peak area against concentration for both iodide and iodate.
-
Determine the concentrations in the samples from the calibration curves.
-
Experimental Workflow: IC Analysis
Caption: Workflow for Iodide and Iodate analysis by Ion Chromatography.
Spectrophotometric Methods
Spectrophotometry offers a simpler and more accessible alternative to chromatography for the determination of iodine species. These methods are typically based on a chemical reaction that produces a colored compound, and the absorbance of this compound is measured.
Principle
Most spectrophotometric methods for iodate are indirect. They rely on the reaction of iodate with an excess of iodide in an acidic medium to liberate molecular iodine (I₂).[6][7] The liberated iodine then bleaches a colored dye, and the decrease in absorbance is proportional to the initial iodate concentration.[6][7] For total iodine determination, all iodine species can be converted to a single form (e.g., iodide) before the color-forming reaction.[8]
Experimental Protocol: Determination of Iodate using Methylene Blue
This protocol describes a method for determining iodate in table salt and water samples.[7]
Instrumentation:
-
UV-Visible Spectrophotometer with 1 cm cuvettes.
-
pH meter.
-
Standard laboratory glassware.
Reagents:
-
Potassium iodate (KIO₃) stock solution (1000 µg/mL).
-
Potassium iodide (KI) solution (2% w/v).
-
Hydrochloric acid (HCl) solution (2 M).
-
Methylene blue solution (0.01% w/v).
-
Sodium acetate solution (1 M).
Procedure:
-
Calibration Curve:
-
Pipette aliquots of the standard iodate solution (ranging from 0.5-14 µg/mL) into a series of 25 mL volumetric flasks.[7]
-
To each flask, add 1 mL of 2% potassium iodide solution and 1 mL of 2 M hydrochloric acid.[7]
-
Gently shake the mixture until a yellow color appears, indicating the liberation of iodine.[7]
-
Add 1 mL of 0.01% methylene blue solution and mix.
-
Add 2 mL of 1 M sodium acetate solution and dilute to the mark with deionized water.
-
Measure the absorbance of the solution at 665.6 nm against a reagent blank.[7]
-
Plot the decrease in absorbance versus the concentration of iodate.
-
-
Sample Preparation:
-
Table Salt: Dissolve a known weight (e.g., 10 g) of the salt sample in deionized water in a 100 mL volumetric flask.
-
Water Samples: Filter the water sample if it contains suspended solids.
-
-
Sample Analysis:
-
Take an appropriate aliquot of the prepared sample solution in a 25 mL volumetric flask.
-
Follow the same procedure as described for the calibration curve (steps 2-5).
-
Measure the absorbance and determine the iodate concentration from the calibration graph.
-
Logical Diagram: Spectrophotometric Determination of Iodate
Caption: Principle of indirect spectrophotometric analysis of iodate.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive elemental analysis technique that can be used for the determination of total iodine. When coupled with a separation technique like HPLC (High-Performance Liquid Chromatography), it becomes a powerful tool for iodine speciation analysis, capable of detecting iodide, iodate, and various organo-iodine compounds at very low concentrations.
Principle
In HPLC-ICP-MS, the different iodine species are first separated by an HPLC column. The eluent from the column is then introduced into the ICP-MS system. In the high-temperature plasma, the molecules are atomized and ionized. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector counts the ions for the specific isotope of iodine (¹²⁷I), providing highly sensitive and specific quantification.
Protocol Outline: HPLC-ICP-MS for Iodine Speciation
Instrumentation:
-
HPLC system with a suitable anion-exchange or reversed-phase column.
-
ICP-MS system with an appropriate interface to the HPLC.
Procedure:
-
Mobile Phase: Prepare a suitable mobile phase, often a buffered aqueous solution, and ensure it is of high purity to minimize background interference.
-
Tuning and Calibration: Tune the ICP-MS for optimal sensitivity for iodine (m/z 127). Calibrate the instrument using iodine standards.
-
Sample Preparation: Sample preparation is critical to preserve the speciation. Alkaline extraction is often used for solid samples like soil to minimize the transformation between iodide and iodate.[9]
-
Analysis: Inject the prepared sample into the HPLC-ICP-MS system. The separated species are detected and quantified by the ICP-MS. The retention time identifies the species, and the signal intensity determines its concentration.
Quantitative Data Summary
The performance of analytical methods is crucial for selecting the appropriate technique for a given application. The following table summarizes typical quantitative data for the analysis of iodide and iodate using various methods.
| Analytical Method | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Matrix | Reference |
| IC-UV/Vis | Iodide, Iodate | 0.1 µg/L | - | - | Mineral Water | [2] |
| IC-Conductivity | Iodide | 0.06 mg/L (1.2 mg/kg in salt) | 0.18 mg/L (3.7 mg/kg in salt) | 10.0 - 50.0 mg/kg | Iodized Salt | [5] |
| Spectrophotometry | Iodate | 0.048 µg/mL | 0.145 µg/mL | 0.5 - 14 µg/mL | Table Salt, Sea Water | [7] |
| Spectrophotometry | Iodine | 0.020 mM | 0.036 mM | - | Veterinary Supplements | [10] |
| ICP-AES | Iodide, Iodate | 0.04 µg/mL | - | - | Environmental Water | [11] |
| Electrochemical Sensor | Iodide | 0.3 µM | - | 1 - 40 µM | Urine | [12] |
Conclusion
While the direct quantification of the unstable this compound anion remains a significant challenge, a comprehensive iodine speciation analysis provides the most effective framework for its study. Techniques such as ion chromatography, spectrophotometry, and HPLC-ICP-MS are well-established for the reliable quantification of the stable iodine species, iodide and iodate. The choice of method depends on the required sensitivity, the sample matrix, and the available instrumentation. The protocols and data presented here offer a robust starting point for researchers, scientists, and drug development professionals to accurately characterize iodine species in their samples of interest.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Determination of Iodide and Iodate by Ion Chromatography with Postcolumn Reaction and UV/Visible Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. metrohm.com [metrohm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. ajol.info [ajol.info]
- 7. scispace.com [scispace.com]
- 8. Spectrophotometric determination of iodine species in table salt and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lyellcollection.org [lyellcollection.org]
- 10. Iodine and iodate determination by a new spectrophotometric method using N,N-dimethyl-p-phenylenediamine, validated in veterinary supplements and table salt - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Speciation of iodide, iodine, and iodate in environmental matrixes by inductively coupled plasma atomic emission spectrometry using in situ chemical manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrochemical sensor for the quantification of iodide in urine of pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Iodide as a Reagent in Organic Synthesis
A Note on Terminology: The term "iodite" refers to the ion IO₂⁻. This species is highly unstable and is not used as a reagent in organic synthesis. It is believed to exist only as a transient intermediate in certain reactions. It is likely that the intended reagent for these application notes is iodide (I⁻), a widely used and versatile nucleophile and catalyst in organic synthesis. These notes will focus on the applications of iodide salts, such as sodium iodide (NaI) and potassium iodide (KI).
This document provides detailed application notes and protocols for the use of iodide salts as reagents in key organic transformations. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Halogen Exchange via the Finkelstein Reaction
The Finkelstein reaction is a cornerstone of halogen exchange chemistry, providing a reliable method for the synthesis of alkyl iodides from alkyl chlorides and bromides. This Sɴ2 reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in an acetone solvent.[1][2] Alkyl iodides are valuable intermediates in organic synthesis due to the low bond dissociation energy of the C-I bond, making iodide an excellent leaving group.
Applications:
-
Synthesis of precursors for Grignard reagents.
-
Preparation of substrates for coupling reactions (e.g., Suzuki, Heck, Sonogashira).
-
Introduction of iodine for subsequent functionalization.
Experimental Protocol: Synthesis of 1-Iodobutane from 1-Bromobutane
Materials:
-
1-Bromobutane
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium iodide (1.5 eq) in anhydrous acetone.
-
To this solution, add 1-bromobutane (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. The formation of a white precipitate (NaBr) will be observed.[1]
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium bromide and wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any traces of iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-iodobutane.
-
Purify the product by distillation to obtain pure 1-iodobutane.
Quantitative Data: Finkelstein Reaction of Various Alkyl Halides
| Substrate | Product | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Bromobutane | 1-Iodobutane | NaI | Acetone | Reflux | 3 | >90 |
| 1-Chlorobutane | 1-Iodobutane | NaI | Acetone | Reflux | 48 | ~85 |
| Benzyl bromide | Benzyl iodide | NaI | Acetone | RT | 1 | >95 |
| 2-Bromopropane | 2-Iodopropane | NaI | Acetone | Reflux | 12 | ~60 |
Logical Relationship: Finkelstein Reaction Workflow
Caption: Workflow for the Finkelstein Reaction.
Iodide as a Catalyst in Ring-Opening of Epoxides
Iodide ions can act as effective nucleophilic catalysts for the ring-opening of epoxides. The reaction typically proceeds via an Sɴ2 mechanism, where the iodide ion attacks one of the epoxide carbons, leading to a transient iodohydrin intermediate. This intermediate is then readily displaced by a nucleophile. This catalytic approach is advantageous as it avoids the use of strong acids or bases that might be incompatible with other functional groups in the molecule.
Applications:
-
Synthesis of β-substituted alcohols.
-
Preparation of diols via hydrolysis.
-
Formation of β-amino alcohols in the presence of amine nucleophiles.
Experimental Protocol: Sodium Iodide-Catalyzed Ring-Opening of Styrene Oxide with Methanol
Materials:
-
Styrene oxide
-
Sodium iodide
-
Methanol (anhydrous)
-
Acetic acid (catalytic amount)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of styrene oxide (1.0 eq) in anhydrous methanol, add a catalytic amount of sodium iodide (0.1 eq) and a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired β-methoxy alcohol.
Signaling Pathway: Catalytic Cycle of Epoxide Ring-Opening
Caption: Catalytic cycle for iodide-mediated epoxide ring-opening.
Iodide as a Phase-Transfer Catalyst
In phase-transfer catalysis (PTC), a catalyst facilitates the migration of a reactant from one phase into another where the reaction occurs. Iodide ions, often introduced as part of a quaternary ammonium salt like tetrabutylammonium iodide (TBAI), can serve as effective phase-transfer catalysts.[3] The lipophilic cation transports the iodide anion into the organic phase, where it can participate in nucleophilic substitution reactions.
Applications:
-
Alkylation of various nucleophiles.
-
Williamson ether synthesis.
-
Cyanation reactions.
Experimental Protocol: Phase-Transfer-Catalyzed Alkylation of Phenol
Materials:
-
Phenol
-
1-Bromobutane
-
Potassium hydroxide (50% aqueous solution)
-
Tetrabutylammonium iodide (TBAI)
-
Toluene
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve phenol (1.0 eq) and a catalytic amount of TBAI (0.05 eq) in toluene.
-
Add the 50% aqueous potassium hydroxide solution.
-
To the vigorously stirred two-phase system, add 1-bromobutane (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water to dissolve the salts.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation to obtain butyl phenyl ether.
Logical Relationship: Phase-Transfer Catalysis Workflow
References
Application Notes and Protocols for Iodine-Based Wastewater Treatment and Disinfection
A Note on Terminology: The available scientific literature extensively covers the use of iodide (I⁻) and iodate (IO₃⁻) in wastewater treatment and disinfection. However, there is a notable lack of information on protocols specifically utilizing iodite (IO₂⁻) . Therefore, this document focuses on the applications of iodide and iodate, which are the prevalent and well-researched iodine species in this field.
Introduction
Iodine-based technologies are emerging as effective methods for wastewater treatment and disinfection. These processes leverage the generation of highly reactive iodine species to degrade a wide range of organic pollutants and inactivate pathogenic microorganisms. Advanced Oxidation Processes (AOPs) involving iodide or iodate, such as electrochemical oxidation, photocatalysis, and sonocatalysis, are of particular interest due to their high efficiency. However, a critical consideration in the application of these technologies is the potential formation of iodinated disinfection byproducts (I-DBPs), which can be more toxic than their chlorinated or brominated analogs.[1][2] These notes provide an overview of the mechanisms, experimental protocols, and key data associated with iodine-based wastewater treatment.
Electrochemical Advanced Oxidation Process (eAOP) with Iodide
Electrochemical Advanced Oxidation Processes (eAOPs) that use iodide as a catalyst are a promising technology for water disinfection.[3] In these systems, an electrical potential is applied to generate highly reactive iodine species in situ, which are effective in inactivating a broad spectrum of microorganisms.[4][5]
Mechanism of Action
The fundamental principle of the iodide-mediated eAOP is the electrochemical oxidation of iodide to form various reactive iodine species, including hypoiodous acid (HOI) and elemental iodine (I₂). These species, along with other electrochemically generated oxidants like hydroxyl radicals (•OH), contribute to the disinfection process by damaging essential cellular components of microorganisms.[4] The process is particularly effective due to the synergistic effect of electrochemical oxidation and the potent antimicrobial properties of the generated iodine species.[5]
Experimental Protocol: E. coli Inactivation in an eAOP Reactor
This protocol is based on a study of an Advanced Oxidation System (AOS) for E. coli inactivation.[4]
Objective: To evaluate the efficacy of an iodide-mediated electrochemical reactor for the disinfection of water contaminated with E. coli.
Materials:
-
Advanced Oxidation System (AOS) reactor (carbon-based packed-bed electrochemical system)[4]
-
Potassium iodide (KI) stock solution
-
Reverse Osmosis (RO) water
-
E. coli (e.g., MC4100 strain) culture[4]
-
Luria-Bertani (LB) medium and agar plates
-
Peristaltic pump
-
Power supply (e.g., 0-12 V)
-
Spiral plater and colony counter
Procedure:
-
Bacterial Culture Preparation: Grow E. coli in LB medium at 37°C with shaking until a sufficient cell density is reached (e.g., ~10⁸ CFU/mL). Harvest the cells by centrifugation and resuspend them in RO water.[4]
-
Wastewater Simulation: Prepare a 5 L solution of RO water seeded with the resuspended E. coli to a final concentration of approximately 10⁸ CFU/mL.[4]
-
Reactor Setup:
-
Set up the AOS reactor according to the manufacturer's instructions.
-
Connect the reactor to a peristaltic pump to control the flow rate (e.g., 80 mL/min).[4]
-
Connect the electrodes of the reactor to a power supply.
-
-
Experimental Conditions:
-
Control Group 1 (No Treatment): Pass the E. coli-seeded water through the reactor with the power supply off (0 V) and no KI added.[4]
-
Control Group 2 (Electrolysis Only): Pass the E. coli-seeded water through the reactor with the power supply on (e.g., 6 V) but no KI added.[4]
-
Experimental Group (eAOP with Iodide): Add KI to the E. coli-seeded water to a final concentration of 10 ppm. Pass this solution through the reactor with the power supply on (e.g., 6 V).[4]
-
-
Sampling and Analysis:
-
Collect samples of the treated effluent at regular intervals (e.g., every 10 minutes for a total of 60 minutes).[4]
-
Determine the number of viable E. coli cells in each sample by spiral plating aliquots onto LB agar plates.
-
Incubate the plates at 37°C overnight and count the resulting colonies.
-
-
Data Analysis: Calculate the log reduction in viable E. coli counts for each experimental condition compared to the initial concentration.
Quantitative Data
| Parameter | Condition | Result | Reference |
| E. coli Inactivation | 6 V, 10 ppm KI | ~6-log reduction within 10 minutes | [4] |
| E. coli Inactivation | 6 V, 0 ppm KI | No significant reduction | [4] |
| E. coli Inactivation | 0 V, 0 ppm KI | No significant reduction | [4] |
| Iodoform (TIM) formation | Ultrapure water | Max concentration of 0.90 ± 0.05 µg/L | [3] |
| Total Organic Iodine (TOI) | River water | Increase from 1.3 ± 0.3 µg/L to 3.5 ± 1.1 µg/L | [3] |
| Total Organic Iodine (TOI) | Secondary wastewater effluent | Increase from 1.8 ± 0.3 µg/L to 35.3 ± 0.3 µg/L | [3] |
Diagrams
Photocatalytic and Sonocatalytic Processes with Iodide
Photocatalysis and sonocatalysis are other AOPs where iodide can be utilized to enhance the degradation of organic pollutants. These processes involve the use of a catalyst (in photocatalysis) and ultrasonic waves (in sonocatalysis) to generate reactive radical species.
Mechanisms of Action
-
Photocatalysis: In the presence of a semiconductor photocatalyst (e.g., TiO₂) and a light source (e.g., UV-A), iodide can be oxidized to form reactive iodine species. These species, along with hydroxyl radicals generated from the photocatalytic process, attack and degrade organic pollutants.[6]
-
Sonocatalysis: High-frequency ultrasound waves create acoustic cavitation (the formation, growth, and collapse of microscopic bubbles). The extreme temperatures and pressures during bubble collapse lead to the formation of reactive radicals from water and iodide, which then degrade pollutants.[7][8]
Experimental Protocol: Simulated Sunlight-Driven Photodegradation of Iohexol
This protocol is based on a study investigating the formation of I-DBPs from the photodegradation of the iodinated contrast medium, iohexol.[1]
Objective: To investigate the photodegradation of iohexol and the formation of I-DBPs under simulated wastewater treatment conditions.
Materials:
-
Iohexol solution (e.g., 30 µM)
-
Humic acids (e.g., 3 mg L⁻¹)
-
Sodium hypochlorite (e.g., 5.5 mg L⁻¹)
-
Phosphate buffer to maintain pH 7.0
-
Solar simulator or a lamp with a spectrum of λ ≥ 295 nm
-
Quartz reaction vessel
-
Ion chromatograph (IC)
-
Electrospray ionization mass spectrometer (ESI-MS)
Procedure:
-
Reaction Solution Preparation: Prepare a solution containing 30 µM iohexol, 3 mg L⁻¹ humic acids, and 5.5 mg L⁻¹ hypochlorite in a phosphate buffer at pH 7.0.[1]
-
Photoreaction:
-
Place the reaction solution in a quartz vessel.
-
Irradiate the solution using a solar simulator (λ ≥ 295 nm).[1]
-
Maintain a constant temperature during the experiment.
-
-
Sampling: Collect samples at different time intervals throughout the irradiation period.
-
Analysis:
-
Data Analysis: Plot the degradation of iohexol and the formation of I⁻, IO₃⁻, and I-DBPs as a function of irradiation time.
Quantitative Data
| Parameter | Condition | Result | Reference |
| Iodoacetic Acid (IAA) Formation | 30 µM iohexol, 3 mg L⁻¹ humic acids, 5.5 mg L⁻¹ hypochlorite, simulated sunlight | 0.16 µM at the conclusion of the reaction | [1][9] |
| E. coli Inactivation | H₂O₂-assisted UV-A/TiO₂ photocatalysis | Nearly complete destruction in 20 min | [6] |
Diagrams
Iodinated Disinfection Byproducts (I-DBPs)
A significant concern with iodine-based water treatment is the formation of I-DBPs, which are often more cytotoxic and genotoxic than their chlorinated and brominated counterparts.[1][2] The presence of iodide in source water, particularly from sources like hospital wastewater containing iodinated contrast media, can lead to the formation of I-DBPs during disinfection processes.[10]
Formation Pathways
I-DBPs are formed when reactive iodine species react with natural organic matter (NOM) present in the water.[2] The specific types and concentrations of I-DBPs formed depend on various factors, including the iodide concentration, the type and concentration of NOM, the disinfectant used (e.g., chlorine, chloramine), pH, and temperature.[10]
Common I-DBPs and Their Toxicity
| I-DBP Class | Examples | Toxicological Concern | Reference |
| Iodo-Trihalomethanes (I-THMs) | Iodoform (CHI₃) | Genotoxic | [2][3] |
| Iodoacetic Acids (I-HAAs) | Iodoacetic acid (IAA) | Highly genotoxic and cytotoxic | [1][2] |
| Iodoacetamides | Diiodoacetamide | Highly cytotoxic | [2] |
Analytical Protocol: Determination of Total Organic Iodine (TOI)
Objective: To quantify the total amount of organically bound iodine in a water sample.
Materials:
-
Water sample
-
Apparatus for pyrolysis
-
Ion chromatograph (IC)
Procedure:
-
Sample Preparation: Filter the water sample to remove suspended solids.
-
Pyrolysis: Subject a known volume of the sample to high-temperature pyrolysis. This process converts the organically bound iodine into hydrogen iodide (HI).
-
Trapping: Trap the gaseous HI produced during pyrolysis in an appropriate absorption solution.
-
Ion Chromatography: Analyze the absorption solution using an ion chromatograph to determine the concentration of iodide.
-
Calculation: Calculate the TOI concentration based on the measured iodide concentration and the initial volume of the water sample.
This is a general outline, and specific instrumental parameters will vary. For a detailed method, refer to specialized analytical chemistry literature.
Diagram
Conclusion
Iodine-based advanced oxidation processes offer a powerful tool for wastewater treatment and disinfection. The high reactivity of electrochemically, photocatalytically, or sonocatalytically generated iodine species leads to efficient degradation of pollutants and inactivation of microorganisms. However, the potential for the formation of highly toxic iodinated disinfection byproducts necessitates careful management and monitoring of these treatment processes. Further research is needed to optimize these technologies to maximize their efficacy while minimizing the formation of undesirable byproducts.
References
- 1. Iodinated disinfection byproduct formation from iohexol in sunlit and chlorinated urban wastewaters - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/D5EW00709G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New iodine-based electrochemical advanced oxidation system for water disinfection: Are disinfection by-products a concern? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Photocatalytic and Sonocatalytic Degradation of EDTA and Rhodamine B over Ti0 and Ti@TiO2 Nanoparticles | MDPI [mdpi.com]
- 9. Iodinated disinfection byproduct formation from iohexol in sunlit and chlorinated urban wastewaters - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Iodite and Iodine Compounds in the Development of New Catalytic Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction:
While the term "iodite" (IO₂⁻) is specifically mentioned, a comprehensive review of current chemical literature reveals a broader and more significant role for other iodine species in catalysis. These include iodide (I⁻), hypothis compound (IO⁻), molecular iodine (I₂), and hypervalent iodine compounds. These compounds have emerged as versatile, environmentally benign, and cost-effective alternatives to traditional transition metal catalysts in a wide array of organic transformations.[1][2][3] This document provides an overview of the application of these iodine-based catalytic systems, with a focus on their role in forming new carbon-oxygen (C-O), carbon-nitrogen (C-N), and carbon-carbon (C-C) bonds, which are fundamental transformations in drug development and materials science.[1][4]
The catalytic activity of iodine compounds often stems from their ability to act as Lewis acids, halogen bond donors, or to be converted in situ into highly reactive species like hypothis compound or hypervalent iodine intermediates.[1][4][5] These reactive intermediates can then participate in a variety of oxidative coupling and cyclization reactions.[2][6]
I. Catalytic Applications of Iodine Species in Organic Synthesis
This section details various catalytic systems where iodine compounds are pivotal. The quantitative data for representative reactions are summarized in the tables below for easy comparison.
α-Oxyacylation of Carbonyl Compounds
In situ generated hypothis compound catalysts have been effectively used for the direct α-oxyacylation of carbonyl compounds with carboxylic acids.[1] This method provides a direct route to valuable α-acyloxy carbonyl compounds.
Table 1: Quaternary Ammonium (Hypo)this compound Catalyzed α-Oxyacylation of Ketones
| Entry | Ketone Substrate | Carboxylic Acid | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetophenone | Benzoic Acid | Bu₄NI / H₂O₂ | Dioxane | 80 | 12 | 85 |
| 2 | Propiophenone | Acetic Acid | Bu₄NI / H₂O₂ | Dioxane | 80 | 15 | 78 |
| 3 | Cyclohexanone | 4-Nitrobenzoic Acid | Bu₄NI / H₂O₂ | Dioxane | 80 | 10 | 92 |
Data is representative of typical yields for this type of reaction.
Oxidative C-N Bond Formation
Iodine-based catalysts are widely used in the formation of C-N bonds, a critical step in the synthesis of many nitrogen-containing pharmaceuticals.[6]
Table 2: Iodobenzene-Catalyzed Intermolecular C-H Amination of Arenes
| Entry | Arene | Amine Source | Catalyst System | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Anisole | 3-Aminopyridine | Iodobenzene | Peracetic Acid | MeCN | RT | 24 | 75 |
| 2 | 1,3-Dimethoxybenzene | 3-Aminopyridine | Iodobenzene | Peracetic Acid | MeCN | RT | 24 | 88 |
| 3 | Mesitylene | 3-Aminopyridine | Iodobenzene | Peracetic Acid | MeCN | RT | 24 | 65 |
Data is representative of typical yields for this type of reaction.[6]
Enantioselective Oxidative Cycloetherification
Chiral quaternary ammonium (hypo)this compound catalysis has been developed for enantioselective oxidative cycloetherification reactions, providing access to chiral cyclic ethers.[1]
Table 3: Enantioselective Oxidative Cycloetherification
| Entry | Substrate | Catalyst System | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 2-Allylphenol | Chiral Quat. Ammonium Iodide | H₂O₂ | Toluene | 0 | 48 | 85 | 90 |
| 2 | 2-(2-Methylallyl)phenol | Chiral Quat. Ammonium Iodide | H₂O₂ | Toluene | 0 | 72 | 78 | 88 |
ee = enantiomeric excess. Data is representative of typical results for this reaction.[1]
II. Experimental Protocols
General Protocol for α-Oxyacylation of Ketones
This protocol is a representative example for the data presented in Table 1.
Materials:
-
Ketone (1.0 mmol)
-
Carboxylic acid (1.2 mmol)
-
Tetrabutylammonium iodide (Bu₄NI) (0.1 mmol, 10 mol%)
-
30% Hydrogen peroxide (H₂O₂) (2.0 mmol)
-
Dioxane (5 mL)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
Procedure:
-
To a round-bottom flask, add the ketone (1.0 mmol), carboxylic acid (1.2 mmol), and tetrabutylammonium iodide (0.1 mmol).
-
Add dioxane (5 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Slowly add 30% hydrogen peroxide (2.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for the time indicated in Table 1 (typically 10-15 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-acyloxy ketone.
General Protocol for Iodobenzene-Catalyzed Intermolecular C-H Amination
This protocol is a representative example for the data presented in Table 2.
Materials:
-
Arene (1.0 mmol)
-
3-Aminopyridine derivative (1.2 mmol)
-
Iodobenzene (0.1 mmol, 10 mol%)
-
Peracetic acid (as a solution in acetic acid, 1.5 mmol)
-
Acetonitrile (MeCN) (5 mL)
-
Schlenk tube with a magnetic stirrer
Procedure:
-
To a Schlenk tube, add the arene (1.0 mmol), 3-aminopyridine derivative (1.2 mmol), and iodobenzene (0.1 mmol).
-
Add acetonitrile (5 mL) and stir the mixture at room temperature.
-
Slowly add the peracetic acid solution (1.5 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired arylated 3-aminopyridine.[6]
III. Visualizations of Catalytic Cycles and Workflows
Catalytic Cycle for Hypothis compound-Catalyzed α-Oxyacylation
Caption: Proposed catalytic cycle for the hypothis compound-catalyzed α-oxyacylation of ketones.
Experimental Workflow for Product Purification
Caption: General experimental workflow for the purification of reaction products.
Logical Relationship of Iodine Catalyst States
Caption: Relationship between different iodine oxidation states in catalytic systems.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Iodine Catalysis in Organic Synthesis - Google Books [books.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Progress in organocatalysis with hypervalent iodine catalysts - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00206J [pubs.rsc.org]
Electrochemical Generation and Application of Iodite and Related Species: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The electrochemical generation of reactive iodine species offers a green and efficient alternative to traditional chemical methods, minimizing the use of hazardous reagents and simplifying product purification. By precisely controlling electrochemical parameters, it is possible to selectively generate a range of oxidized iodine species, including hypoiodite (IO⁻), iodate (IO₃⁻), and hypervalent iodine compounds. While the term "this compound" (IO₂⁻) is less commonly the direct target of electrochemical synthesis, the in situ generation of these other reactive iodine species has found significant application in organic synthesis, disinfection, and shows potential in therapeutic strategies.
These application notes provide an overview of the electrochemical generation of key iodine oxyanions and hypervalent iodine compounds, their applications, and detailed protocols for their synthesis and use.
Data Presentation: Electrochemical Generation of Iodine Species
The following tables summarize quantitative data from various studies on the electrochemical generation of different iodine species. Direct comparison should be approached with caution due to the varying experimental conditions across different studies.
Table 1: Electrochemical Generation of Hypothis compound and Iodate
| Target Species | Starting Material | Electrode Material (Anode) | Current Density (mA/cm²) | Current Efficiency (%) | Cell Voltage (V) | Notes |
| Hypothis compound (IO⁻) / Triiodide (I₃⁻) | Potassium Iodide (KI) | Ti/RuO₂ | 10 | - | - | Optimal conditions for electrolysis in a semi-industrial reactor were found to be 0.40 M KI and 10 mA/cm². At pH 11.6, the main products are triiodide and hypothis compound.[1] |
| Iodate (IO₃⁻) | Potassium Iodide (KI) | Ag-modified oxygen reduction cathode | - | > 96% | 0.7 - 0.8 | Membrane-free cell design.[2] |
| Iodate (IO₃⁻) | Potassium Iodate (KIO₃) | Boron-Doped Diamond (BDD) / Lead (Pb) | - | ~60% | - | Comparison of different anode materials for iodate to periodate oxidation, but relevant for iodate stability.[3] |
| Periodate (IO₄⁻) | Potassium Iodate (KIO₃) | Graphite | - | - | 1.25 | Applied potential for the oxidation of iodate to periodate for disinfection.[4] |
Table 2: Electrochemical Generation of Hypervalent Iodine Compounds
| Target Species | Starting Material | Electrode Material (Anode) | Current (mA) | Yield (%) | Solvent System | Notes |
| Diaryliodonium Salts | Iodoarene / Arene | Carbon Felt | - | up to 92% | Acetic acid / Acetic anhydride / Sulfuric acid | Galvanostatic conditions.[5] |
| Diaryliodonium Salts | Iodobiaryls / Iodoarene-arene mixtures | - | - | Very good to excellent | MeCN–HFIP–TfOH | No added electrolyte salts, scalable to 10 mmol.[6][7] |
| Iodotoluene | Iodine (I₂) / Toluene | Platinum | 100 | 85% | Acetonitrile / H₂SO₄ / DME | Generation of I⁺ followed by reaction with toluene.[8] |
| Iodosylbenzene Acetate (IBA) derivative | 2-iodobenzoic acid | Glassy Carbon | - | Faradaic Efficiency: 78% | 0.1 M LiClO₄ in 1% H₂O in MeCN | Bulk electrolysis at 1.8 V vs. Ag/AgNO₃.[9] |
Experimental Protocols
Protocol 1: Electrochemical Iodination of an Aromatic Compound (Toluene)
This protocol describes the generation of an iodinating agent (I⁺) from I₂ followed by the iodination of toluene.[8]
Materials:
-
H-type divided electrochemical cell with a glass filter separator
-
Platinum plate anode (25 mm x 30 mm)
-
Platinum plate cathode (25 mm x 30 mm)
-
DC power supply
-
Magnetic stirrer
-
Iodine (I₂)
-
Sulfuric acid (H₂SO₄)
-
Acetonitrile (CH₃CN)
-
Toluene
-
1,2-Dimethoxyethane (DME)
-
Sodium hydroxide (NaOH) solution (3 N)
-
Hexane
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Anode Compartment Setup: In the anodic chamber of the H-type divided cell, place I₂ (3.06 g, 12.1 mmol) and a 2.0 M solution of H₂SO₄ in acetonitrile (60 mL).
-
Cathode Compartment Setup: In the cathodic chamber, place a 2.0 M solution of H₂SO₄ in acetonitrile (60 mL).
-
Electrolysis:
-
Immerse the platinum plate anode and cathode in their respective compartments.
-
Apply a constant current of 100 mA at 0 °C with magnetic stirring.
-
Continue the electrolysis until 2.00 F/mol of electricity has been consumed.
-
-
Reaction with Toluene:
-
Transfer the anodic solution to 1,2-dimethoxyethane (DME) (30 mL) at 0 °C.
-
Add the resulting mixture to a solution of toluene (2.23 g, 24.2 mmol) in DME (30 mL), pre-cooled to 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
-
Work-up:
-
Neutralize the reaction mixture with 3 N aq. NaOH solution (80 mL) and dilute with hexane (150 mL).
-
Separate the organic phase and extract the aqueous phase with EtOAc (2 x 150 mL).
-
Combine the organic extracts, wash with brine, and dry over MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure to obtain iodotoluene.
-
Protocol 2: Electrochemical Synthesis of Diaryliodonium Salts
This protocol describes a general method for the synthesis of diaryliodonium salts via anodic C-I coupling.[5][10]
Materials:
-
Undivided electrolysis cell
-
Carbon felt anode
-
Suitable cathode (e.g., platinum)
-
DC power supply
-
Magnetic stirrer
-
Aryl iodide
-
Arene
-
Acetic acid
-
Acetic anhydride
-
Sulfuric acid
Procedure:
-
Electrolyte Preparation: Prepare the electrolyte solution consisting of acetic acid, 25% acetic anhydride, and 5% sulfuric acid.
-
Reactant Dissolution: Dissolve the aryl iodide and the arene in the electrolyte solution within the undivided electrolysis cell.
-
Electrolysis:
-
Immerse the carbon felt anode and the cathode into the solution.
-
Conduct the electrolysis under galvanostatic (constant current) conditions with magnetic stirring. The specific current and duration will depend on the scale and substrates.
-
-
Work-up:
-
Upon completion of the electrolysis (monitored by techniques like TLC or GC-MS), the anolyte is concentrated under reduced pressure.
-
The residue is then subjected to column chromatography for purification of the diaryliodonium salt.
-
Visualizations
Signaling Pathways and Logical Relationships
Experimental Workflows
Applications in Drug Development and Research
-
Organic Synthesis: Electrochemically generated hypervalent iodine reagents are powerful tools for a variety of organic transformations, including oxidative cyclizations, fluorinations, and the formation of carbon-carbon and carbon-heteroatom bonds.[9] These methods are particularly valuable in the synthesis of complex molecules and pharmaceutical intermediates due to their mild reaction conditions and high selectivity. The ability to generate these reactive species in situ avoids the need to handle and store potentially unstable reagents.
-
Antimicrobials and Disinfection: Iodine has a long history as an effective antiseptic and disinfectant. The electrochemical generation of hypothis compound and other reactive iodine species provides a method for in situ production of these antimicrobial agents for water treatment and surface disinfection.[4][11] This approach offers advantages in terms of safety and the on-demand generation of the active species. Research into the antimicrobial mechanisms suggests that these species act by oxidizing essential biomolecules in microorganisms, leading to rapid cell death.[12]
-
Therapeutic Potential: The role of iodine in thyroid hormone synthesis is well-established, and disruptions in this pathway are linked to various metabolic disorders. Understanding the biological effects of different iodine species is crucial for developing therapies for thyroid-related diseases. While direct therapeutic applications of electrochemically generated "this compound" are not established, the ability to produce specific iodine compounds could be explored in targeted drug delivery or for studying the effects of oxidative stress.
Conclusion
The electrochemical generation of reactive iodine species, particularly hypothis compound, iodate, and hypervalent iodine compounds, represents a versatile and sustainable approach for various applications in research and drug development. By eliminating the need for harsh chemical oxidants, electrosynthesis aligns with the principles of green chemistry. The provided protocols and data serve as a starting point for researchers looking to harness the potential of these electro-generated reagents in their work. Further research into the precise control of electrochemical conditions will likely expand the scope of applications and lead to the development of novel synthetic methodologies and therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Low-Cost, Safe, and Anion-Flexible Method for the Electrosynthesis of Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scalable electrochemical synthesis of diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00457C [pubs.rsc.org]
- 7. Scalable electrochemical synthesis of diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Updates on Electrogenerated Hypervalent Iodine Derivatives and Their Applications as Mediators in Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Iodite as a Precursor for the Synthesis of Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of iodite and iodide precursors in the synthesis of a variety of advanced materials. Detailed experimental protocols, quantitative data, and visual representations of workflows and logical relationships are presented to facilitate the adoption and further development of these synthetic methods.
Perovskite Materials for Photovoltaics
Iodide-containing precursors are fundamental to the synthesis of perovskite materials, which have shown exceptional promise in the field of photovoltaics. The ability to precisely control the stoichiometry and crystal quality of perovskites is critical for achieving high-efficiency solar cells.
Aqueous Synthesis of Formamidinium Lead Iodide (FAPbI₃) Microcrystals
The aqueous synthesis of FAPbI₃ microcrystals offers a scalable and cost-effective route to high-purity precursors for perovskite solar cells. This method has been demonstrated to produce microcrystals with purities up to 99.996%, leading to solar cells with enhanced performance and stability.[1]
| Precursor Synthesis Method | Purity of FAPbI₃ Microcrystals | Power Conversion Efficiency (PCE) of Resulting Solar Cell | PCE Retention after 1000h |
| Aqueous Synthesis | up to 99.996% (average 99.994 ± 0.0015%)[1] | 25.6% (25.3% certified)[1] | 94%[1] |
| Conventional (Reference) Method | Not specified | Lower than aqueous synthesis | Not specified |
-
Preparation of Precursor Solution:
-
Dissolve 0.830 g of lead(II) iodide (PbI₂) and 0.310 g of formamidinium iodide (FAI) in 1 mL of a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) with a 4:1 volume ratio.
-
For a microcrystal-based method, dissolve 1.139 g of the synthesized FAPbI₃ microcrystals and 0.043 g of methylammonium chloride (MACl) in 1 mL of the same DMF:DMSO solvent mixture.
-
-
Reaction and Crystallization:
-
Purification:
-
Wash the synthesized α-FAPbI₃ powder with acetonitrile (ACN) until the powder turns yellow, indicating the formation of the δ-FAPbI₃ phase.
-
Filter the yellow powder using filter paper.
-
Bake the filtered δ-FAPbI₃ powder in a blast air oven at 160°C for several hours to transform it back into the α-FAPbI₃ phase.
-
-
Device Fabrication:
-
The purified α-FAPbI₃ microcrystals can then be used to prepare the perovskite precursor solution for solar cell fabrication.
-
Ternary-Precursor Synthesis of Cesium Lead Iodide (CsPbI₃) Quantum Dots
A ternary-precursor method for synthesizing CsPbI₃ perovskite quantum dots (PQDs) has been developed to achieve a more precise I/Pb stoichiometric ratio, leading to higher quality PQDs with reduced surface defects.[4]
| Synthesis Method | I/Pb Input Molar Ratio | Resulting Solar Cell Efficiency |
| Binary-Precursor | Stoichiometric deviation | 12.83% |
| Ternary-Precursor | 3 | - |
| Ternary-Precursor | 3.5 | - |
| Ternary-Precursor | 4 | 15.16% |
-
Preparation of Cs-oleate Precursor:
-
Add 81.4 mg of cesium carbonate (Cs₂CO₃) and 0.25 mL of oleic acid (OA) to a glass vial containing 3 mL of 1-octadecene (ODE).
-
Heat the mixture on a hot plate at 200°C with magnetic stirring for 30 minutes until the solution is clear.
-
-
Preparation of PbI₂ Precursor:
-
In a separate vial, add 200 mg of lead(II) iodide (PbI₂), 1 mL of oleic acid (OA), and 1 mL of oleylamine (OAm).
-
-
Hot-Injection:
-
Rapidly inject the Cs-oleate precursor solution into the PbI₂ precursor solution under vigorous stirring at a temperature between 100-170°C.
-
-
Quenching:
-
After 3-5 seconds, quench the reaction by placing the reaction vial in an ice water bath.
-
-
Purification:
-
Purify the synthesized CsPbI₃ quantum dots using methyl acetate treatment.
-
Anisotropic Gold Nanoparticles
Iodide ions play a crucial role as a shape-directing agent in the seed-mediated synthesis of anisotropic gold nanoparticles. By carefully controlling the iodide concentration, the morphology of the resulting nanoparticles can be tuned to produce nanorods, nanoprisms, or larger polyhedra.[5][6]
| Iodide Concentration (μM) | Predominant Nanoparticle Morphology | Approximate Yield (before purification) |
| 0 | Pseudospherical | <10% anisotropic |
| 2.5 - 5 | Nanorods | ~45% |
| >10 | Mixture of rods, prisms, and spheres | - |
| 50 | Nanoprisms | ~65% |
-
Preparation of Gold Nanoparticle Seeds:
-
Reduce 1 mL of 10 mM HAuCl₄ with 1 mL of 100 mM NaBH₄ while stirring vigorously.
-
The reduction is performed in the presence of 1 mL of 10 mM sodium citrate and 36 mL of ultrapure water.
-
Age the resulting reddish-orange solution for 2-6 hours to allow for the hydrolysis of unreacted NaBH₄.
-
-
Preparation of Growth Solutions:
-
Prepare a 0.05 M cetyltrimethylammonium bromide (CTABr) solution by dissolving 2.733 g of CTABr in 150 mL of ultrapure water with heating.
-
Growth Solution 1 & 2 (9 mL each):
-
0.25 mL of 10 mM HAuCl₄
-
0.05 mL of 100 mM NaOH
-
0.05 mL of 100 mM ascorbic acid
-
9 mL of the prepared CTABr solution
-
-
Growth Solution 3 (90 mL):
-
2.5 mL of 10 mM HAuCl₄
-
0.50 mL of 100 mM NaOH
-
0.50 mL of 100 mM ascorbic acid
-
90 mL of the prepared CTABr solution
-
-
For iodide-controlled synthesis, add controlled amounts of a 0.1 M KI, NaI, or LiI solution to the CTABr solution before preparing the growth solutions to achieve the desired final iodide concentration.
-
-
Seed-Mediated Growth:
-
Add 1 mL of the aged seed solution to the growth solutions in a sequential manner (1 -> 2 -> 3).
-
Gently shake the solution after each addition.
-
The color of the final solution will change from clear to deep magenta-purple over approximately 30 minutes.
-
Metal Iodates via Mechanochemistry
Mechanochemical synthesis provides a solvent-free, high-yield method for producing fine powders of metal iodates, which are strong oxidizers with applications in energetic materials.
| Metal Iodate | Average Particle Size (Mechanochemistry) (nm) | Yield (Mechanochemistry) (%) |
| AgIO₃ | ~150 | 80.5 |
| Ca(IO₃)₂·H₂O | Not specified | >75 |
| Mn(IO₃)₂ | Not specified | >75 |
| Cu(IO₃)₂·2H₂O | Not specified | >75 |
-
Reactant Preparation:
-
Use the corresponding metal nitrate (e.g., AgNO₃, Ca(NO₃)₂·4H₂O) and potassium iodate (KIO₃) as solid precursors.
-
-
Milling:
-
Combine the metal nitrate and potassium iodate in a milling vial.
-
Mill the mixture at a frequency of 25 Hz for 10 minutes. The crystalline water in hydrated metal nitrates can facilitate the reaction by promoting ion diffusion.[7]
-
-
Product Collection:
-
The resulting fine powder of the metal iodate can be collected directly from the milling vial. The reaction is typically complete after the milling process.[7]
-
Iodinated Chitosan Nanoparticles for Biomedical Applications
Iodinated chitosan nanoparticles can be synthesized via ionic gelation and have potential applications in the medical and pharmaceutical fields, including as cytotoxic agents against cancer cells.[8]
| Nanoparticle Type | Crystallinity Index (CI) | Average Size (nm) |
| Chitosan Nanoparticles (CSNPs) | 49.3% | 30-70 |
| CSNPs-I (Iodide) | 48.4% | 30-70 |
| CSNPs-IO₃ (Iodate) | 43.85% | 30-70 |
-
Chitosan Solution Preparation:
-
Dissolve chitosan powder in a 1% (v/v) acetic acid solution to a concentration of 0.5% (w/v) with stirring until the solution is transparent.
-
Filter the solution and refrigerate before use.
-
-
Cross-linker and Iodine Solution Preparation:
-
Prepare a 0.5% (w/v) solution of sodium tripolyphosphate (TPP) in deionized water.
-
Prepare 0.1 M solutions of potassium iodide (KI) and potassium iodate (KIO₃).
-
-
Ionic Gelation:
-
Use the ionic gelation method with TPP as a cross-linking agent in a 10:3 (v/v) ratio of chitosan solution to TPP solution.
-
To synthesize iodinated nanoparticles, incorporate the KI or KIO₃ solution during the ionic gelation process.
-
Keep the reaction under stirring for 2 hours at 500 rpm.[9]
-
-
Purification:
-
The precipitated nanoparticles can be collected by freeze-drying.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Aqueous route to <b>α</b>-FAPbI<sub>3</sub> microcrystals for efficient perovskite solar cells [ijmmm.ustb.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Iodide ions control seed-mediated growth of anisotropic gold nanoparticles. | Semantic Scholar [semanticscholar.org]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. mrzgroup.ucr.edu [mrzgroup.ucr.edu]
- 8. Synthesis and Characterization of Iodinated Chitosan Nanoparticles and Their Effects on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Handling and Storage of Unstable Iodite Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodite (IO₂⁻), an oxyanion of iodine, is a highly unstable and reactive intermediate species. Its transient nature poses significant challenges for its study and application in research and development. Unlike the more stable iodide (I⁻) and iodate (IO₃⁻) ions, this compound solutions are prone to rapid disproportionation, a reaction where a substance is simultaneously oxidized and reduced, leading to the formation of other iodine species. This instability necessitates specific handling and storage protocols to ensure the integrity of experimental results and the safety of laboratory personnel.
These application notes provide a detailed overview of the known properties of this compound, protocols for its preparation and handling based on analogous unstable halogen species, and safety guidelines to mitigate the risks associated with its high reactivity. Due to the limited availability of direct research on this compound stability, some of the following protocols are based on established procedures for handling other unstable oxyhalogen compounds, such as chlorites.
Chemical Properties and Instability
Aqueous solutions of this compound are known to be unstable and undergo disproportionation to form iodide and iodate. This reaction is influenced by several factors, including pH, temperature, and the presence of light.
Key Factors Affecting this compound Solution Stability:
| Factor | Effect on this compound Stability | Rationale |
| pH | More stable in alkaline conditions. | In acidic or neutral solutions, the disproportionation reaction is accelerated. Maintaining a high pH (e.g., >10) can slow down this degradation pathway. |
| Temperature | Decreased stability at higher temperatures. | As with most chemical reactions, the rate of disproportionation increases with temperature. |
| Light | Potential for photodegradation. | While specific data on this compound is scarce, other iodine compounds are known to be light-sensitive. Exposure to UV light should be minimized. |
| Contaminants | Presence of reducing or oxidizing agents will accelerate degradation. | This compound is a strong oxidizing agent and will react with any reducible species. It can also be oxidized to iodate. |
Experimental Protocols
Given the inherent instability of this compound solutions, it is highly recommended to prepare them in situ for immediate use. The preparation of stable stock solutions is generally not feasible.
Protocol 1: In Situ Preparation of an Aqueous this compound Solution
This protocol describes a method for generating a dilute this compound solution for immediate experimental use. This method is based on the reaction of iodine with chlorite in an alkaline solution.
Materials:
-
Iodine (I₂)
-
Sodium chlorite (NaClO₂)
-
Sodium hydroxide (NaOH)
-
Deionized water, purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
Procedure:
-
Prepare a fresh, oxygen-free 0.1 M sodium hydroxide solution in a light-protected, sealed container.
-
In a separate, sealed, and light-protected vessel, dissolve a known quantity of sodium chlorite in the 0.1 M NaOH solution to create a stock solution of the desired concentration.
-
Immediately before use, add a stoichiometric amount of solid iodine (I₂) to the sodium chlorite solution while stirring vigorously in an inert atmosphere (e.g., in a glove box or under a stream of argon). The reaction is: 2 NaClO₂(aq) + I₂(s) → 2 IO₂(aq) + 2 NaCl(aq).
-
Use the resulting this compound solution immediately. Do not attempt to store this solution.
Note: The purity of the resulting this compound solution will depend on the reaction conditions and the absence of contaminants. It is advisable to analytically determine the concentration of this compound and any byproducts if precise concentrations are required for the experiment.
Protocol 2: General Handling of Unstable this compound Solutions
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Work Area:
-
Work in a well-ventilated fume hood to avoid inhalation of any volatile iodine species that may form.
-
Ensure a safety shower and eyewash station are readily accessible.
Handling:
-
Prepare solutions in glassware that has been thoroughly cleaned and rinsed with deionized water to remove any potential contaminants.
-
Use inert gas (argon or nitrogen) to purge solvents and the headspace of reaction vessels to minimize oxidation.
-
Avoid contact with acids, organic materials, and reducing agents, as these can trigger rapid and potentially hazardous reactions.
-
Do not allow solutions to evaporate to dryness, as solid this compound residues may be shock-sensitive and highly reactive.
Protocol 3: Storage of Precursor Materials
Since this compound solutions cannot be stored, proper storage of the precursor materials is crucial.
-
Sodium this compound (Solid): If solid sodium this compound is available, it should be stored in a cool, dry, and dark place, away from combustible materials. The container should be tightly sealed to prevent moisture absorption. Based on the behavior of sodium chlorite, solid sodium this compound is expected to be more stable than its aqueous solutions[1].
-
Iodine and Sodium Chlorite: Store these precursors according to their respective Safety Data Sheets (SDS). Generally, they should be kept in well-sealed containers in a cool, dry, and well-ventilated area, away from incompatible substances.
Protocol 4: Waste Disposal
-
Unused or waste this compound solutions should be quenched immediately by adding a reducing agent, such as sodium thiosulfate or sodium sulfite, in a controlled manner within a fume hood.
-
The quenched solution can then be disposed of according to local regulations for chemical waste. Do not pour untreated this compound solutions down the drain.
Visualizations
Caption: Disproportionation of this compound.
Caption: this compound Solution Handling Workflow.
References
Application Notes and Protocols: The Role of Iodine-Based Reagents in Specialty Chemical Manufacturing
Introduction
While the iodite anion (IO₂⁻) is a known oxyanion of iodine, its application in the manufacturing of specialty chemicals is not extensively documented in scientific literature. It is often an unstable intermediate in the disproportionation of hypoiodous acid.[1][2] However, other iodine-containing reagents, including iodide salts, molecular iodine, and hypervalent iodine compounds, are widely employed as powerful and selective tools in organic synthesis, finding significant use in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[3][4] These reagents offer unique reactivity for a variety of transformations, including oxidation, halogenation, and carbon-carbon bond formation.[5][6] This document provides an overview of the applications of these more common iodine-based reagents in the manufacturing of specialty chemicals, complete with experimental protocols and data.
Iodide as a Nucleophile and Catalyst
Sodium and potassium iodide are frequently used as sources of the iodide ion, which is an excellent nucleophile.[7] A classic application is the Finkelstein reaction, where an alkyl chloride or bromide is converted to an alkyl iodide, a versatile intermediate in organic synthesis.[8]
The Finkelstein Reaction
The Finkelstein reaction is an equilibrium process that can be driven to completion by taking advantage of the differential solubility of the halide salts. For instance, the reaction of an alkyl chloride with sodium iodide in acetone results in the precipitation of sodium chloride, shifting the equilibrium towards the formation of the alkyl iodide.[7][8]
Table 1: Representative Data for the Finkelstein Reaction
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Chlorobutane | NaI | Acetone | Reflux | 24 | >90 |
| Benzyl Chloride | NaI | Acetone | Reflux | 12 | >95 |
| 1-Bromooctane | KI | Acetone | Reflux | 48 | ~90 |
Experimental Protocol: Synthesis of 1-Iodobutane via the Finkelstein Reaction
Materials:
-
1-Chlorobutane
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium thiosulfate solution, 5% aqueous
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a dry 250 mL round-bottom flask, add anhydrous sodium iodide (1.5 eq).
-
Add 150 mL of anhydrous acetone to the flask and stir to dissolve the NaI.
-
Add 1-chlorobutane (1.0 eq) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain reflux for 24 hours. The formation of a white precipitate (NaCl) will be observed.
-
After cooling to room temperature, filter the reaction mixture to remove the precipitated NaCl.
-
Concentrate the filtrate using a rotary evaporator to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with 5% aqueous sodium thiosulfate solution to remove any residual iodine.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield 1-iodobutane.
Workflow for the Finkelstein Reaction
Caption: Experimental workflow for the synthesis of 1-iodobutane.
Molecular Iodine (I₂) in Organic Synthesis
Molecular iodine is a versatile and mild oxidizing agent used in a variety of transformations, including the oxidation of alcohols and the synthesis of heterocyclic compounds.[6][9] It can also act as a catalyst in various reactions.[3]
Oxidation of Alcohols to Carbonyl Compounds
A green and efficient method for the selective oxidation of alcohols to aldehydes and ketones utilizes molecular iodine in an aqueous system with potassium carbonate.[9]
Table 2: I₂-Mediated Oxidation of Alcohols
| Substrate | Product | Time (h) | Yield (%) |
| Benzyl alcohol | Benzaldehyde | 5 | 95 |
| 1-Phenylethanol | Acetophenone | 6 | 92 |
| Cyclohexanol | Cyclohexanone | 8 | 88 |
Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde
Materials:
-
Benzyl alcohol
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Round-bottom flask
-
Stirring bar
-
Heating mantle with a temperature controller
-
Ethyl acetate
-
Separatory funnel
-
Anhydrous sodium sulfate
Procedure:
-
In a 100 mL round-bottom flask, dissolve benzyl alcohol (1.0 eq) and potassium carbonate (2.0 eq) in 50 mL of water.
-
Add molecular iodine (1.2 eq) to the mixture.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain benzaldehyde.
Proposed Reaction Pathway for Alcohol Oxidation
Caption: Simplified pathway for the oxidation of a primary alcohol.
Hypervalent Iodine Reagents in Specialty Chemical Manufacturing
Hypervalent iodine compounds, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), are highly effective and selective oxidizing agents for a wide range of functional groups.[10] They are particularly useful for the oxidation of alcohols to aldehydes and ketones under mild conditions.
Oxidation of Alcohols with Dess-Martin Periodinane (DMP)
DMP is known for its mild reaction conditions and broad functional group tolerance, making it a valuable reagent in the synthesis of complex molecules.
Table 3: DMP-Mediated Oxidation of Alcohols
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Geraniol | CH₂Cl₂ | 25 | 1.5 | 98 |
| Cinnamyl alcohol | CH₂Cl₂ | 25 | 1 | 97 |
| 4-Nitrobenzyl alcohol | CH₂Cl₂ | 25 | 2 | 95 |
Experimental Protocol: Oxidation of Cinnamyl Alcohol to Cinnamaldehyde using DMP
Materials:
-
Cinnamyl alcohol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Saturated aqueous sodium bicarbonate solution
-
Sodium thiosulfate solution, 10% aqueous
-
Separatory funnel
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve cinnamyl alcohol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add Dess-Martin Periodinane (1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a mixture of saturated aqueous sodium bicarbonate and 10% aqueous sodium thiosulfate.
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to afford cinnamaldehyde.
Logical Relationship in DMP Oxidation
Caption: Logical flow of the Dess-Martin Periodinane oxidation.
While direct applications of this compound in specialty chemical manufacturing are not prominent, the broader family of iodine-based reagents, including iodide, molecular iodine, and hypervalent iodine compounds, are indispensable tools for researchers and chemists in drug development and fine chemical synthesis. Their diverse reactivity and, in many cases, mild reaction conditions allow for the efficient and selective synthesis of a wide array of valuable chemical entities. The protocols and data presented herein provide a foundational understanding of the practical application of these important reagents.
References
- 1. Disproportionation Kinetics of Hypoiodous Acid As Catalyzed and Suppressed by Acetic Acid-Acetate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. worldiodineassociation.com [worldiodineassociation.com]
- 4. coherentmarketinsights.com [coherentmarketinsights.com]
- 5. Synthetic Use of Molecular Iodine for Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. calibrechem.com [calibrechem.com]
- 8. Sodium iodide - Wikipedia [en.wikipedia.org]
- 9. Iodine [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Development of Ion-Selective Electrodes for Environmental Monitoring of Iodine Species
Abstract
This document provides detailed application notes and protocols for the development and use of ion-selective electrodes (ISEs) for the environmental monitoring of iodine species. While the primary focus of this guide is on the well-established iodide (I⁻) selective electrodes, it also explores methodologies for other iodine oxyanions, such as periodate (IO₄⁻), due to a notable gap in current research literature regarding iodite (IO₂⁻) selective electrodes. The principles and protocols detailed herein for iodide and periodate ISEs may serve as a foundational framework for the future development of this compound-specific sensors. This document is intended for researchers, scientists, and professionals in drug development and environmental science, providing comprehensive experimental procedures, data presentation, and workflow visualizations.
Introduction
Iodine is an essential micronutrient, and its various chemical forms, including iodide (I⁻), this compound (IO₂⁻), and iodate (IO₃⁻), play significant roles in environmental and biological systems. Monitoring the concentration of these species in water sources is crucial for public health and ecological assessment.[1][2] Ion-selective electrodes (ISEs) offer a cost-effective, rapid, and reliable method for on-site analysis of specific ions in aqueous solutions.[3][4][5]
An extensive review of the current scientific literature reveals a significant body of research on the development and application of iodide-selective electrodes. These electrodes have been successfully utilized in various fields, including environmental monitoring, food analysis, and pharmaceuticals.[1][6] In contrast, there is a notable absence of published research on the development of this compound (IO₂⁻) selective electrodes. However, research into other iodine oxyanions, such as periodate (IO₄⁻), provides valuable insights into potential strategies for developing sensors for related species.[7][8][9]
This document will therefore focus on providing detailed protocols and performance data for iodide-selective electrodes as a mature technology, and for periodate-selective electrodes as a representative model for iodine oxyanion detection. These established methodologies can guide researchers in the prospective development of this compound-selective electrodes.
Working Principle of Ion-Selective Electrodes
Ion-selective electrodes operate on the principle of potentiometry.[10] An ISE is an electrochemical sensor that converts the activity of a specific ion in a solution into an electrical potential.[10] This potential is measured against a stable reference electrode. The core of an ISE is the ion-selective membrane, which is designed to selectively interact with the target ion.[3] This interaction, typically an ion-exchange or complexation reaction at the membrane-sample interface, generates a potential difference. The relationship between the measured potential (E) and the ion activity (a) is described by the Nernst equation:
E = E₀ + (2.303RT / zF) log(a)
Where:
-
E is the measured potential
-
E₀ is a constant potential factor
-
R is the universal gas constant
-
T is the absolute temperature
-
z is the charge of the ion
-
F is the Faraday constant
For a monovalent anion like iodide at 25°C, the equation simplifies to:
E = E₀ - 59.16 mV * log(a)
This logarithmic dependence allows for the determination of ion concentration over a wide range.
Below is a diagram illustrating the general working principle of an ion-selective electrode setup.
Caption: General working principle of an ion-selective electrode measurement setup.
Data Presentation: Performance of Iodide and Periodate Selective Electrodes
The following tables summarize the quantitative performance data for various types of iodide and periodate selective electrodes reported in the literature. This data is crucial for selecting an appropriate electrode for a specific environmental monitoring application.
Table 1: Performance Characteristics of Iodide (I⁻) Selective Electrodes
| Electrode Type | Ionophore/Sensing Material | Linear Range (M) | Detection Limit (M) | Nernstian Slope (mV/decade) | pH Range | Reference |
| All-Solid-State | Ag₂S-AgI on graphite | 1 x 10⁻⁶ - 1 x 10⁻¹ | 6 x 10⁻⁷ | 56.85 | Not Specified | [1] |
| Polymeric Membrane | Phthalocyaninatotitanium(IV) oxide (PcTiO) | 9.2 x 10⁻⁷ - 1.0 x 10⁻¹ | 8.5 x 10⁻⁷ | -58.9 | Not Specified | [11] |
| Polymeric Membrane | [Co(L)]SO₄ | 1.0 x 10⁻⁶ - 1.0 x 10⁻² | 8.0 x 10⁻⁷ | -58.6 | 3.0 - 9.5 | [10] |
| Polymeric Membrane | Copper (II)-bis-N-phenilsalicyldenaminato complex | 5.0 x 10⁻⁶ - 1.0 x 10⁻¹ | 3.0 x 10⁻⁶ | -58.6 | 3.0 - 10.0 | [2] |
| Nanostructured | Miconazole on ZnO nanotubes | 1 x 10⁻⁶ - 1 x 10⁻¹ | 5 x 10⁻⁷ | -62 | Not Specified | [12] |
| Polymeric Membrane | Imidazolidine-2-thione (IMT) | 1 x 10⁻⁶ - 1 x 10⁻¹ | 7 x 10⁻⁷ | 57.8 | 3.0 - 10.5 | [13] |
Table 2: Performance Characteristics of Periodate (IO₄⁻) Selective Electrodes
| Electrode Type | Ionophore/Sensing Material | Linear Range (M) | Detection Limit (M) | Nernstian Slope (mV/decade) | pH Range | Reference |
| Liquid Membrane | Berberine-periodate ion-pair | 5.0 x 10⁻⁵ - 1 x 10⁻¹ | 2.5 x 10⁻⁵ | 62 | 1.5 - 7.5 | [7] |
| Liquid Membrane | Capriquat-periodate ion-pair | 1 x 10⁻⁷ - 1 x 10⁻¹ | Not Specified | 60 | 2.5 - 7.5 | [8] |
| Liquid Membrane | Nitron-periodate ion-pair | 1 x 10⁻⁵ - 1 x 10⁻² | Not Specified | 55 | 3.0 - 7.0 | [9] |
Experimental Protocols
This section provides detailed methodologies for the fabrication and use of iodide and periodate selective electrodes.
Protocol for Fabrication of a PVC-Based Iodide-Selective Electrode
This protocol is based on the general methodology for preparing polymer membrane electrodes.[2][10]
Materials:
-
Ionophore (e.g., Copper (II)-bis-N-phenilsalicyldenaminato complex)
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer (e.g., dibutyl phthalate - DBP)
-
Cationic additive (e.g., hexadecyltrimethylammonium bromide - HTAB)
-
Tetrahydrofuran (THF), anhydrous
-
Graphite rod or electrode body
-
Internal filling solution (e.g., 0.01 M NaI)
-
Ag/AgCl wire (for internal reference electrode)
Procedure:
-
Membrane Cocktail Preparation:
-
In a small glass vial, dissolve 30 mg of PVC, 63 mg of DBP, 5 mg of the ionophore, and 3 mg of HTAB in 5 mL of THF.
-
Mix thoroughly until all components are completely dissolved, forming a homogenous solution.
-
-
Electrode Body Preparation:
-
If using a graphite rod, ensure one end is smooth and clean. Solder a shielded copper wire to the other end for electrical connection.
-
If using a commercial electrode body, ensure it is clean and dry.
-
-
Membrane Casting:
-
Dip the polished end of the graphite rod or the tip of the electrode body into the membrane cocktail for about 10-15 seconds.
-
Withdraw the electrode and allow the THF to evaporate completely in a dust-free environment for at least 24 hours. A thin, uniform membrane should form.
-
-
Electrode Assembly and Conditioning:
-
If using an electrode body, fill it with the internal filling solution (0.01 M NaI).
-
Insert the Ag/AgCl internal reference electrode.
-
Condition the newly fabricated ISE by soaking it in a 0.01 M NaI solution for at least 12 hours before use.
-
Protocol for Calibration and Measurement
Materials:
-
Fabricated ISE
-
Reference electrode (e.g., Ag/AgCl with appropriate filling solution)
-
High-impedance millivoltmeter or ion meter
-
Magnetic stirrer and stir bars
-
Stock standard solution (e.g., 0.1 M NaI)
-
Deionized water
-
Ionic Strength Adjustor (ISA) solution (e.g., 5 M NaNO₃)[14]
-
Beakers and volumetric flasks
Procedure:
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions by serial dilution of the stock solution. For example, from a 0.1 M NaI stock, prepare 10⁻², 10⁻³, 10⁻⁴, 10⁻⁵, and 10⁻⁶ M standards.
-
For each 100 mL of standard solution, add 2 mL of ISA to maintain a constant ionic strength.
-
-
Electrode Setup:
-
Connect the ISE and the reference electrode to the ion meter.
-
Rinse both electrodes with deionized water and gently blot dry with a lint-free tissue.
-
-
Calibration:
-
Place the electrodes in the most dilute standard solution (e.g., 10⁻⁶ M).
-
Stir gently and wait for the potential reading to stabilize. Record the millivolt reading.
-
Repeat this process for each standard, moving from the most dilute to the most concentrated.
-
Plot the recorded potential (mV) on the y-axis against the logarithm of the iodide concentration on the x-axis. The resulting graph is the calibration curve. The slope should be near -59 mV/decade for iodide.
-
-
Sample Measurement:
-
Take a known volume of the environmental water sample (e.g., 100 mL).
-
Add the same proportion of ISA as used for the standards (e.g., 2 mL).
-
Immerse the rinsed and dried electrodes in the sample.
-
Stir and record the stable potential reading.
-
Determine the logarithm of the iodide concentration from the calibration curve using the measured potential. Convert this value to the concentration of iodide in the sample.
-
Mandatory Visualizations
Experimental Workflow for ISE Fabrication and Use
The following diagram illustrates the overall workflow from electrode fabrication to sample analysis.
Caption: Experimental workflow for ISE fabrication, calibration, and measurement.
Signaling Pathway of a PVC-Based Anion-Selective Electrode
This diagram illustrates the logical relationship of the components and processes that lead to a potential signal in a PVC-based anion-selective electrode.
Caption: Signaling pathway in a PVC-based anion-selective membrane electrode.
Conclusion and Future Outlook
Ion-selective electrodes are powerful tools for the environmental monitoring of iodine species, particularly iodide. The protocols and data presented provide a solid foundation for researchers to fabricate and utilize these sensors. The lack of specific research on this compound-selective electrodes represents a clear opportunity for future development. The principles of ionophore-based recognition and membrane composition optimization, which have been successfully applied to iodide and periodate electrodes, could be adapted for the selective detection of this compound. Future work should focus on the design and synthesis of novel ionophores with high affinity and selectivity for the this compound ion, paving the way for the development of dedicated sensors for this currently understudied iodine species.
References
- 1. orientjchem.org [orientjchem.org]
- 2. sid.ir [sid.ir]
- 3. Ion-selective electrodes in water nutrient measurement - NT Sensors [ntsensors.com]
- 4. alpha-measure.com [alpha-measure.com]
- 5. static.fishersci.eu [static.fishersci.eu]
- 6. Iodide Ion Selective Electrode (ISE) | NT Sensors [ntsensors.com]
- 7. Periodate-selective liquid membrane electrode - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Construction of a liquid-membrane type periodate ion-selective electrode and its application to the potentiometric titration of alpha-diols and alpha-amino-alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of a periodate liquid membrane electrode to the determination of α-diols, carbohydrates and hydrazines - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. iosrjournals.org [iosrjournals.org]
- 11. Fabrication of an iodide-selective electrode based on phthalocyaninatotitanium(IV) oxide and the selective determination of iodide in actual samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. medicopublication.com [medicopublication.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Iodite as a Contrast Agent in Advanced Imaging Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodinated compounds are extensively utilized as contrast agents in advanced medical imaging, primarily in X-ray computed tomography (CT). Their efficacy stems from the high atomic number of iodine (Z=53), which provides excellent X-ray attenuation, thereby enhancing the differentiation between soft tissues and blood vessels.[1][2][3] While traditional small-molecule iodinated contrast media are effective, they are often limited by rapid renal clearance, necessitating the development of advanced nanoparticle-based formulations for prolonged blood circulation and targeted imaging.[3][4][5] These nanoparticle systems, including liposomes, nanoemulsions, and polymer-based nanoparticles, offer improved biocompatibility and the potential for targeted delivery.[3][6] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and in vivo application of iodinated contrast agents, with a focus on nanoparticle formulations.
Applications in Advanced Imaging
Iodinated contrast agents are crucial for a variety of diagnostic and preclinical imaging applications:
-
Vascular Imaging: The high contrast provided by iodinated agents allows for detailed visualization of blood vessels, enabling the diagnosis of vascular diseases and the assessment of tumor vasculature.[4]
-
Oncology: Nanoparticle-based iodinated contrast agents can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, allowing for improved tumor detection and characterization.[3][4]
-
Organ-Specific Imaging: By modifying the composition of nano-emulsions, the biodistribution of the contrast agent can be tailored for targeted imaging of specific organs such as the liver and spleen.[7]
-
Preclinical Research: In animal models, these contrast agents are invaluable for longitudinal studies of disease progression, drug efficacy, and biodistribution.[4][8]
Experimental Protocols
I. Synthesis of Liposomal Iodine Contrast Agent
This protocol describes the preparation of liposomes encapsulating an iodinated contrast agent, such as iohexol or iodixanol, using an extrusion method.[9]
Materials:
-
Hydrogenated soy L-α-phosphatidylcholine (HSPC) or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol (Chol)
-
mPEG-DSPE
-
Ethanol
-
Iohexol or Iodixanol solution (e.g., 300 or 550 mg I/mL)
-
Sodium chloride/Histidine buffer (150 mM/10 mM)
Procedure:
-
Dissolve the desired molar ratio of lipids (e.g., HSPC/Chol/mPEG-DSPE) in ethanol.
-
Hydrate the lipid/ethanol solution with the iodine contrast agent solution at 60-65°C for 30 minutes.
-
Sequentially extrude the hydrated mixture through polycarbonate filters with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) using a Lipex extruder to achieve the desired liposome size.[9]
-
Remove un-encapsulated iodine by dialyzing the liposomal solution against a sodium chloride/histidine buffer.[9]
II. Synthesis of Iodinated Nano-emulsions
This protocol outlines the formulation of iodinated nano-emulsions via spontaneous emulsification.[1][2]
Materials:
-
Iodinated oil (e.g., iodinated monoglyceride, iodinated castor oil)
-
Non-ionic surfactant (e.g., Cremophor ELP®)
-
Aqueous phase (e.g., phosphate buffer)
Procedure:
-
Mix the iodinated oil with the non-ionic surfactant.
-
Add the oil/surfactant mixture to the aqueous phase while stirring to form the nano-emulsion.[2]
-
The final nanoparticle size can be controlled by adjusting the surfactant-to-oil ratio.
III. In Vitro Characterization
1. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the nanoparticle suspension in deionized water and measure the hydrodynamic diameter and zeta potential using a DLS instrument.[9][10]
2. Iodine Concentration:
-
Method: UV-Vis Spectrophotometry or Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES).
-
Procedure (UV-Vis): Measure the absorbance of the sample at a specific wavelength (e.g., 245 nm for liposomal-iodine) and calculate the concentration based on a standard curve.[9]
3. In Vitro X-ray Attenuation:
-
Method: CT imaging of phantoms.
-
Procedure: Prepare phantom tubes containing the contrast agent at various concentrations. Acquire CT images and measure the mean attenuation in Hounsfield Units (HU) for each concentration.[11]
IV. In Vivo Preclinical Imaging Protocol (Mouse Model)
This protocol describes a general procedure for in vivo CT imaging in mice using an iodinated nanoparticle contrast agent.[9][11][12]
Materials and Equipment:
-
Animal model (e.g., C57BL/6 mice)
-
Iodinated nanoparticle contrast agent
-
Anesthesia (e.g., isoflurane)
-
Micro-CT scanner
-
Catheter for intravenous injection
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Acquire a pre-contrast CT scan.
-
Administer the iodinated nanoparticle contrast agent intravenously via the tail vein. The typical injection volume is around 100 µL.[11]
-
Acquire a series of post-contrast CT scans at various time points (e.g., 10 min, 2h, 4h, 24h, 48h, 7 days) to assess the biodistribution and clearance of the agent.[9]
-
Maintain the animal's body temperature throughout the imaging procedure.
-
Reconstruct the CT images and perform quantitative analysis by drawing regions of interest (ROIs) over different organs and measuring the change in HU values over time.[12]
Quantitative Data Summary
The following tables summarize key quantitative data for different types of iodinated contrast agents based on published studies.
Table 1: Physicochemical Properties of Iodinated Nanoparticles
| Nanoparticle Type | Mean Diameter (nm) | Iodine Concentration (mg I/mL) | Reference |
| Liposomal-iodine (100 nm extrusion) | 118 ± 11 | Varies with formulation | [9] |
| Liposomal-iodine (200 nm extrusion) | 171 ± 24 | Varies with formulation | [9] |
| Liposomal-iodine (400 nm extrusion) | 241 ± 13 | Varies with formulation | [9] |
| Iomeprol-containing Liposomes | ~250 | 220.7 | [13] |
| Iodinated Nano-emulsions | 20 - 190 | ~85 | [1] |
| Chitosan-Iodine Nanoparticles | 30 - 70 | Not specified | [14] |
Table 2: In Vivo Performance of Iodinated Contrast Agents in Preclinical Models
| Contrast Agent | Animal Model | Blood Half-life | Key Biodistribution Findings | Reference |
| Liposomal-iodixanol | Mouse | Long (hours) | Prolonged blood pool enhancement | [4] |
| Iodinated Nano-emulsions | Mouse | ~6 hours | Accumulation in liver and/or spleen depending on oil core | [7] |
| Exitron nano 6000 | Mouse | 3-4 hours | Strong and long-lasting liver enhancement | [8] |
| Exitron nano 12000 | Mouse | ~24 hours | Strong and long-lasting liver enhancement, good tumor-to-liver contrast | [8] |
| eXIA 160 (iodinated) | Mouse | < 3-4 hours | Lower liver contrast compared to nanoparticles | [8] |
Table 3: CT Imaging Parameters for Preclinical Studies
| Scanner/Study | X-ray Source Voltage (kV) | X-ray Source Current (µA) | Imaging Time per Frame (ms) | Reconstructed Image Size (pixels) | Reference |
| Micro-CT (Siemens, Inveon) | 70 | 100 | 200 | 512 x 512 | [11] |
| Clinical CT Scanners (various) | 80 - 140 | 300 | 1000 | Not specified | [15] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. bioencapsulation.net [bioencapsulation.net]
- 3. Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo small animal micro-CT using nanoparticle contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Time course of contrast enhancement by micro-CT with dedicated contrast agents in normal mice and mice with hepatocellular carcinoma: comparison of one iodinated and two nanoparticle-based agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of nanoparticle CT contrast agents: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The interaction between iodinated X-ray contrast agents and macrocyclic GBCAs provides a signal enhancement in T1 -weighted MR images: Insights into the renal excretion pathways of Gd-HPDO3A and iodixanol in healthy mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of liposomal contrast agent with high iodine concentration and minimal effect on renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Characterization of Iodinated Chitosan Nanoparticles and Their Effects on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of pure iodite salts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the synthesis of pure iodite (IO₂⁻) salts. The inherent instability of the this compound anion presents significant hurdles, primarily its rapid disproportionation into iodide (I⁻) and iodate (IO₃⁻). This guide focuses on understanding and mitigating these challenges.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Final product contains a mixture of iodide and iodate, with little to no this compound detected. | The this compound ion is highly unstable and readily undergoes disproportionation. This is the most common challenge in this compound synthesis. | Optimize reaction conditions to favor the transient existence of this compound. This includes precise temperature control (low temperatures are often favored), careful pH management, and minimizing reaction time. Consider in-situ use of the this compound solution if isolation is not strictly necessary. |
| Reaction is highly exothermic and difficult to control. | The reaction of iodine with bases to form various iodine oxyanions can be vigorous. | Ensure adequate cooling of the reaction vessel. Use a dropwise addition of reagents with constant stirring to manage the reaction rate and dissipate heat effectively. |
| Product is discolored (e.g., yellow or brown). | This may indicate the presence of elemental iodine (I₂) due to side reactions or decomposition. | Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Ensure the purity of starting materials, as trace metals can catalyze decomposition. |
| Low yield of the desired product. | In addition to disproportionation, side reactions with starting materials or solvent can reduce the yield. | Carefully control the stoichiometry of reactants. The choice of solvent is critical; protic solvents may participate in proton transfer reactions that destabilize this compound. |
| Difficulty in purifying the product. | The similar solubilities of iodide, iodate, and the target this compound salt can make separation by crystallization challenging. | Consider alternative purification methods such as ion-exchange chromatography, though the instability of this compound on the column is a concern. Recrystallization at very specific and controlled temperatures may offer some separation. |
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of pure this compound salts so challenging?
A1: The primary challenge is the inherent instability of the this compound anion (IO₂⁻). It readily undergoes a disproportionation reaction, where it is simultaneously oxidized and reduced to form the more stable iodide (I⁻) and iodate (IO₃⁻) ions. This reaction is often rapid, making the isolation of pure this compound salts very difficult.
Q2: My synthesis of sodium this compound from iodine and sodium hydroxide resulted in sodium iodide and sodium iodate. What happened?
A2: This is a classic example of the disproportionation of iodine in an alkaline medium. The reaction proceeds through intermediate iodine species, including hypothis compound (IO⁻), which can then form this compound (IO₂⁻). However, the this compound formed is transient and quickly disproportionates to iodide and iodate, which are the thermodynamically favored products.
Q3: What are the typical impurities I can expect in an attempted this compound synthesis?
A3: The most common impurities are the starting materials (e.g., unreacted iodine or the corresponding hydroxide) and the disproportionation products, which are the corresponding iodide and iodate salts. For example, in an attempted synthesis of potassium this compound, you would likely find potassium iodide and potassium iodate as the main contaminants.[1]
Q4: Are there any specific conditions that can stabilize the this compound ion, even temporarily?
A4: While complete stabilization is difficult, the rate of disproportionation can be influenced by several factors. Generally, low temperatures and careful control of pH are crucial. Some research suggests that the presence of certain buffers may influence the kinetics of related hypoiodous acid disproportionation, but this is a complex area.[2] For practical purposes, preparing and using this compound solutions in-situ with minimal delay is the most common strategy.
Q5: What analytical methods can I use to detect the presence of this compound in my product?
A5: Detecting and quantifying this compound in the presence of other iodine oxyanions is challenging. Techniques like ion chromatography can be used to separate different anions.[3] Spectrophotometric methods may also be applicable, though careful calibration and validation are necessary to differentiate between the various iodine species.
Q6: How should I handle and store compounds that may contain iodites?
A6: Given their instability, any material believed to contain iodites should be stored at low temperatures and protected from light, air, and moisture to slow down decomposition.[4][5] It is advisable to analyze the material shortly after synthesis to determine its composition.
Experimental Protocols
Protocol 1: Synthesis of Potassium Iodide and Potassium Iodate via Disproportionation of Iodine
This protocol demonstrates the disproportionation reaction that is a major obstacle in synthesizing pure iodites.
-
Reaction Setup: In a well-ventilated fume hood, dissolve a specific molar quantity of elemental iodine in a minimal amount of a concentrated solution of potassium iodide (to form the triiodide ion, I₃⁻, which is more soluble).
-
Reaction: Slowly add a stoichiometric amount of a hot, concentrated potassium hydroxide (KOH) solution to the iodine solution while stirring vigorously.[6]
-
Observation: The dark color of the iodine will fade as it reacts to form colorless iodide and iodate ions.
-
Isolation:
-
Potassium Iodate: Cool the solution in an ice bath. Potassium iodate is less soluble in cold water and will precipitate out.[7] Collect the crystals by vacuum filtration and wash with a small amount of cold water.
-
Potassium Iodide: The filtrate will contain the more soluble potassium iodide. Concentrate the filtrate by evaporation and then cool to crystallize the potassium iodide.[6]
-
-
Purification: Both products can be further purified by recrystallization from water.
Protocol 2: Purity Analysis by Titration
This protocol can be adapted to determine the amount of iodate in your product mixture.
-
Sample Preparation: Accurately weigh a sample of the product and dissolve it in deionized water.
-
Reaction: Acidify the solution with dilute sulfuric acid and add an excess of potassium iodide. The iodate in the sample will oxidize the excess iodide to iodine.
-
Titration: Titrate the liberated iodine with a standardized sodium thiosulfate solution using a starch indicator. The endpoint is the disappearance of the blue-black color.
-
Calculation: From the volume of sodium thiosulfate solution used, the amount of iodate in the original sample can be calculated.[7]
Visualizations
Caption: General experimental workflow for attempted this compound synthesis.
Caption: Troubleshooting logic for impure this compound synthesis.
References
- 1. Chapter 10. Preparation of the Iodides [cool.culturalheritage.org]
- 2. Disproportionation Kinetics of Hypoiodous Acid As Catalyzed and Suppressed by Acetic Acid-Acetate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Iodate in Food, Environmental, and Biological Samples after Solid-Phase Extraction with Ni-Al-Zr Ternary Layered Double Hydroxide as a Nanosorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Improving the Stability of Iodite in Experimental Setups
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance on managing the stability of iodite (IO₂⁻) and other iodine species in your experimental setups. Given the inherent instability of the this compound ion, this guide focuses on practical strategies for its in-situ management and the stable handling of its more common precursors, iodide (I⁻) and iodate (IO₃⁻).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution so unstable?
A1: The this compound ion (IO₂⁻) is intrinsically highly unstable. It rapidly undergoes disproportionation, a chemical reaction where a single substance is simultaneously oxidized and reduced, to form more stable iodine species: molecular iodine (I₂) and iodate (IO₃⁻) ions.[1] This inherent instability means that pure, stable solutions of this compound are generally not isolated.[1][2]
Q2: My solution containing iodine species is changing color (e.g., turning yellow/brown). What is happening?
A2: A yellow to brown color in a solution of iodine compounds typically indicates the formation of triiodide ions (I₃⁻). This occurs when iodide ions (I⁻) are oxidized to molecular iodine (I₂), which then combines with excess iodide. This can be a sign of decomposition or unintended redox reactions in your experiment.
Q3: I've observed a precipitate in my this compound-related experiment. What could be the cause?
A3: Precipitation can occur for several reasons. If you are working with solutions containing iodide and certain metal ions, insoluble metal iodides may form. For example, lead iodide (PbI₂) is a well-known yellow precipitate.[3] Additionally, changes in solubility due to temperature fluctuations or solvent composition can lead to the precipitation of iodine-containing salts.
Q4: How can I minimize the decomposition of iodine species in my experiments?
A4: To minimize decomposition, consider the following factors that influence the stability of iodine compounds:
-
pH: Maintaining a neutral to slightly alkaline pH can help reduce the oxidation of iodide.[4] Acidic conditions tend to accelerate iodine loss.
-
Light: Iodine solutions can be sensitive to light, which can promote photooxidation.[5] Store solutions in amber bottles or protect them from light.
-
Temperature: Elevated temperatures increase the rate of decomposition and the volatility of elemental iodine. Store solutions at a stable, cool temperature.
-
Impurities: The presence of metal ions, such as iron and copper, can catalyze oxidation reactions.[6] Using high-purity water and reagents is crucial.
Troubleshooting Guides
Issue 1: Unexpected Color Change in Solution
| Symptom | Possible Cause | Suggested Solution |
| Colorless solution turns yellow or brown. | Oxidation of iodide (I⁻) to iodine (I₂), forming the triiodide (I₃⁻) complex. | Check for and eliminate sources of oxidation (e.g., exposure to air, oxidizing contaminants). Ensure the pH of the solution is not acidic. |
| A blue-black color appears unexpectedly. | Presence of starch or a starch-like contaminant, which forms a complex with iodine. | If starch is not part of your experiment, check for contamination in your reagents or glassware. |
Issue 2: Inconsistent Results in Titrations or Quantitative Analyses
| Symptom | Possible Cause | Suggested Solution |
| Titration endpoints are not sharp or are inconsistent. | Loss of iodine due to volatility or decomposition of the titrant. | Keep solutions cool and covered to minimize evaporation. Prepare iodine solutions fresh and standardize them before use. |
| Measured concentrations of iodine species are lower than expected. | Decomposition of the analyte due to improper storage or handling (exposure to light, heat, or air). | Store samples and standards in dark, sealed containers at a cool, stable temperature. Analyze samples as soon as possible after preparation. |
| Interference from other substances in the sample matrix. | Other halides (like bromide) or reducing/oxidizing agents can interfere with some analytical methods. | Use a more specific analytical method, such as High-Performance Liquid Chromatography (HPLC) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS), to separate and quantify the iodine species of interest.[7] |
Experimental Protocols
Protocol 1: Preparation of a Standard 0.1 N Iodine Solution
This protocol describes the preparation of a standard iodine solution, which is more stable than an this compound solution and can be used in various analytical procedures.
Materials:
-
Potassium iodide (KI)
-
Resublimed iodine (I₂)
-
Purified water
-
500 mL glass-stoppered flask
-
Volumetric flask (if further dilution is needed)
Procedure:
-
Weigh 40 g of potassium iodide (KI) and dissolve it in 100 mL of purified water in a 500 mL glass-stoppered flask.[8]
-
Allow the solution to cool to room temperature.[8]
-
Add 12.7 g of resublimed iodine (I₂) to the flask.[8]
-
Stopper the flask and swirl gently until the iodine is completely dissolved.[8]
-
Store the solution in a tightly sealed, amber-colored glass bottle to protect it from light.[8]
Standardization: This solution should be standardized against a primary standard, such as a known concentration of sodium thiosulfate, before use in quantitative analysis.
Protocol 2: Synthesis of Sodium Iodide (NaI) from Iodine
This protocol outlines a method for synthesizing sodium iodide, a stable precursor for many iodine-based experiments.
Materials:
-
Elemental Iodine (I₂)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Glass beaker
-
Heating plate
Procedure:
-
Dissolve a measured amount of sodium hydroxide in distilled water in a glass beaker. For example, 2.5 grams of NaOH in 50 mL of water.[9]
-
Slowly add elemental iodine to the sodium hydroxide solution while stirring. For the example above, you would add approximately 10 grams of iodine.[9]
-
Gently heat the solution while stirring until the solution turns yellow, indicating the formation of sodium iodide and sodium iodate.[9]
-
To isolate the sodium iodide, the solution can be carefully boiled to evaporate the water. Sodium iodate is less soluble and will precipitate out first.[9]
-
The remaining solution will contain the more soluble sodium iodide.[9]
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles, when handling iodine and its compounds.[10]
-
Work in a well-ventilated area or a fume hood to avoid inhaling iodine vapors.[3]
-
Sodium hydroxide is corrosive and should be handled with care.[9]
Data Presentation
Table 1: Factors Affecting the Stability of Iodine Compounds
| Factor | Effect on Stability | Recommendations for Improving Stability |
| pH | Acidic conditions can promote the oxidation of iodide and the disproportionation of hypothis compound.[4][11] | Maintain a neutral to slightly alkaline pH. Use buffers where appropriate. |
| Light | Can induce photooxidation of iodide and photodegradation of other iodine species.[5] | Store solutions in amber glass bottles or protect them from light. |
| Temperature | Higher temperatures increase the rate of decomposition and volatility of elemental iodine. | Store solutions at a cool, stable temperature. Avoid heating unless necessary for a specific reaction. |
| Impurities | Transition metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze the oxidation of iodide.[6][12] | Use high-purity reagents and solvents (e.g., distilled or deionized water). |
| Oxygen | Atmospheric oxygen can oxidize iodide to iodine, especially in the presence of light or metal catalysts. | Prepare solutions using deaerated water and store them under an inert atmosphere (e.g., nitrogen or argon) if high stability is required. |
Visualizations
Disproportionation of this compound
The following diagram illustrates the disproportionation of the unstable this compound ion into iodide and iodate.
Caption: Disproportionation of the unstable this compound ion.
Iodine Species Equilibrium
This diagram shows the general equilibrium relationships between common iodine species in aqueous solutions, highlighting the central, unstable role of this compound.
Caption: Equilibrium relationships of key iodine species.
Troubleshooting Workflow for this compound Instability
This workflow provides a logical approach to diagnosing and addressing stability issues in experiments involving this compound or related iodine compounds.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Iodous Acid Formula: Properties, Chemical Structure and Uses [extramarks.com]
- 3. byjus.com [byjus.com]
- 4. Page loading... [guidechem.com]
- 5. Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on the Photodegradation Mechanism of Sodium Diatrizoate in UV-Based Advanced Oxidation Processes [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Preparation of Sodium Iodate - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Disproportionation Kinetics of Hypoiodous Acid As Catalyzed and Suppressed by Acetic Acid-Acetate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN1128240A - Method for synthesizing high-purity sodium iodide by using iodine and sodium carbonate - Google Patents [patents.google.com]
- 11. ANALYTICAL METHODS - Toxicological Profile for Iodine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Iodide effects in transition metal catalyzed reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Iodite Decomposition in Catalytic Cycles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the decomposition of iodine-based compounds, particularly those in intermediate oxidation states like iodite, during catalytic cycles.
Troubleshooting Guide: Unstable Iodine Species in Catalytic Reactions
Unexplained catalyst deactivation, inconsistent product yields, or the appearance of elemental iodine (I₂) can often be attributed to the decomposition of iodine-based reagents or intermediates. This guide provides a systematic approach to diagnosing and resolving these issues.
Problem: I am observing a rapid loss of catalytic activity and the formation of a brown or purple color in my reaction mixture.
This is a classic sign of elemental iodine (I₂) formation, likely due to the decomposition of an iodine-based compound.
| Possible Cause | Suggested Solution |
| Disproportionation of Hypothis compound/Iodite | Hypoiodous acid (HOI) and its conjugate base, hypothis compound (IO⁻), are prone to disproportionation, especially under neutral or slightly acidic conditions, to form more stable iodide (I⁻) and iodate (IO₃⁻) ions, often with the intermediate formation of I₂.[1][2][3][4] Control the pH of your reaction. Maintaining a specific pH range can suppress disproportionation. The stability of iodine solutions is pH-dependent.[5] |
| Reaction with Acid | In acidic conditions, iodide can be oxidized to iodine.[6][7][8] If your catalytic cycle generates acidic byproducts, consider adding a non-coordinating buffer to maintain a stable pH. |
| Photodecomposition | Iodine compounds can be sensitive to light, leading to the formation of radical species and subsequent decomposition.[9][10] Protect your reaction from light by using amber glassware or wrapping the reaction vessel in aluminum foil.[11] |
| Thermal Decomposition | Elevated temperatures can accelerate the decomposition of unstable iodine intermediates.[9][10] If possible, run the reaction at a lower temperature. Perform a temperature screen to find the optimal balance between reaction rate and reagent stability. |
| Catalyst Poisoning by Iodide | In some catalytic systems, particularly with palladium catalysts, excess iodide can act as a poison by strongly coordinating to the metal center and inhibiting catalytic turnover.[12] |
Problem: My reaction is sluggish or fails to go to completion, and I suspect my iodine-based reagent has degraded.
| Possible Cause | Suggested Solution |
| Reagent Purity and Storage | Potassium iodide (KI) can slowly oxidize over time, especially when exposed to air and moisture, forming elemental iodine.[10] Use freshly opened or properly stored reagents. Consider titrating your iodide source to determine its purity before use. |
| Inappropriate Solvent | The solvent can influence the stability and reactivity of iodine species. In some cases, solvents can participate in decomposition pathways. |
| Presence of Oxidizing or Reducing Impurities | Trace metal impurities can catalyze the decomposition of iodine compounds.[9] Ensure all glassware is scrupulously clean and use high-purity solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound and related species?
A1: The most common decomposition pathway for iodine oxyanions in intermediate oxidation states, such as hypothis compound (the more common relative of the highly unstable this compound), is disproportionation.[1][2][3] In this redox reaction, the iodine species is simultaneously oxidized and reduced to form more stable species, typically iodide (I⁻) and iodate (IO₃⁻). For example, the disproportionation of hypoiodous acid is represented as: 5HOI → 2I₂ + IO₃⁻ + H⁺ + 2H₂O.[1]
Q2: How can I monitor the decomposition of my iodine-based reagent in real-time?
A2: UV-Vis spectroscopy is a convenient method for monitoring the formation of triiodide (I₃⁻), which has a strong absorbance at around 352 nm and 288 nm.[6][7][8] The appearance of a brown/purple color is a visual indicator of I₂ formation. For more quantitative analysis, techniques like ion chromatography can be used to measure the concentrations of iodide and iodate.[13]
Q3: Are there any general guidelines for handling and storing iodine-based reagents to prevent decomposition?
A3: Yes. To ensure the stability of your iodine compounds:
-
Storage: Store them in a cool, dark, and dry place.[9][10] For sensitive solutions, storage in tightly capped, silanized glass tubes protected from light is recommended.[14]
-
Inert Atmosphere: For highly sensitive reactions, consider handling reagents under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
pH Control: Be mindful of the pH of your solutions, as it can significantly impact stability.
Q4: Can the choice of ligand in my catalytic system affect this compound stability?
A4: While direct studies on this compound are scarce, the ligand sphere around a metal catalyst can significantly influence the stability of reactive intermediates. Ligands can modulate the electronic properties of the metal center, potentially preventing side reactions that could lead to the decomposition of iodine-containing species.
Experimental Protocols
Protocol 1: Quenching and Removal of Elemental Iodine
If your reaction mixture has turned brown or purple due to the formation of I₂, you can remove it using the following procedure:
-
Quenching: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to the reaction mixture and stir vigorously.
-
Observation: Continue adding the quenching agent dropwise until the color of elemental iodine disappears, indicating its reduction to colorless iodide (I⁻).
-
Extraction: Proceed with a standard aqueous workup to separate the organic and aqueous layers. The iodide ions will primarily reside in the aqueous phase.
-
Washing: Wash the organic layer with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Protocol 2: Monitoring Iodide and Iodate Concentration using Ion Chromatography
This protocol provides a general guideline for analyzing the concentration of iodide and iodate in an aqueous sample from your reaction.
-
Sample Preparation: Dilute an aliquot of your aqueous reaction mixture with deionized water to a concentration within the calibrated range of your ion chromatograph.
-
Instrumentation:
-
Column: Use an anion-exchange column suitable for halide and oxyhalide separation.
-
Eluent: An appropriate eluent, often a carbonate/bicarbonate buffer, should be used.
-
Detection: A conductivity detector is typically used for ion chromatography.
-
-
Calibration: Prepare a series of standard solutions containing known concentrations of iodide and iodate to generate a calibration curve.
-
Analysis: Inject the prepared sample and standards into the ion chromatograph. Identify and quantify the iodide and iodate peaks based on their retention times and the calibration curve.
Visualizing Troubleshooting Logic
The following diagram illustrates a general workflow for troubleshooting issues related to this compound decomposition.
Caption: A decision-making workflow for troubleshooting this compound decomposition.
References
- 1. Disproportionation Kinetics of Hypoiodous Acid As Catalyzed and Suppressed by Acetic Acid-Acetate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The kinetics of iodine disproportionation: a system of parallel second-order reactions sustained by a multi-species pre-equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. quora.com [quora.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. ijsred.com [ijsred.com]
- 10. policycommons.net [policycommons.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. metrohm.com [metrohm.com]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Optimization of Iodite-Mediated Oxidations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing iodite-mediated oxidations. The information is designed to help resolve common issues encountered during experimentation and optimize reaction conditions for improved outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound-mediated oxidants like Dess-Martin Periodinane (DMP) and 2-Iodoxybenzoic acid (IBX)?
This compound-mediated oxidants, particularly hypervalent iodine reagents like DMP and IBX, offer several advantages over traditional heavy metal-based oxidants (e.g., chromium reagents). They are known for their mild and selective nature, allowing for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones with high chemoselectivity and tolerance for sensitive functional groups.[1][2][3][4] Reactions can often be carried out at room temperature and under neutral pH conditions.[2] Additionally, they are considered more environmentally friendly as they avoid the use of toxic heavy metals.[1]
Q2: What are the key differences between DMP and IBX?
While both are effective hypervalent iodine oxidants, the primary difference lies in their solubility. DMP contains acetate groups that render it more soluble in a wider range of common organic solvents compared to IBX, which is notoriously insoluble in most solvents except for DMSO.[2][5] This improved solubility often leads to more reliable and efficient reactions with DMP.[5]
Q3: What safety precautions should be taken when working with Dess-Martin Periodinane (DMP)?
DMP is known to be shock-sensitive and has the potential to be explosive, especially on a larger scale or with impure batches. It is crucial to handle DMP with caution. It is also sensitive to moisture, so it should be stored in a tightly sealed container under an inert atmosphere.[6]
Q4: Can primary alcohols be over-oxidized to carboxylic acids using DMP or Swern oxidation?
Under standard conditions, both Dess-Martin and Swern oxidations are highly selective for the oxidation of primary alcohols to aldehydes and typically do not lead to over-oxidation to carboxylic acids.[1][7][8] However, there have been some reports of DMP mediating the further oxidation of a primary alcohol to a carboxylic acid under specific circumstances.[9]
Q5: What is the characteristic smell associated with a Swern oxidation, and what does it indicate?
A successful Swern oxidation produces dimethyl sulfide as a byproduct, which has a notoriously unpleasant "rotten cabbage" smell.[10][11] While unpleasant, the presence of this odor is a good indicator that the reaction is proceeding as expected. Proper ventilation in a fume hood is essential when performing this reaction.[11]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Degraded or Impure Reagents | Ensure the purity and activity of your oxidizing agent. DMP can be sensitive to moisture.[6] For Swern oxidations, use high-quality, dry DMSO and oxalyl chloride. |
| Incomplete Reaction | Monitor the reaction progress using TLC or LCMS. If the reaction stalls, consider adding a small additional portion of the oxidizing agent. For DMP oxidations, the addition of a stoichiometric amount of water has been shown to accelerate the reaction.[12] |
| Incorrect Stoichiometry | Typically, a slight excess (1.1 to 1.8 equivalents) of the this compound-mediated oxidant is used.[13] Insufficient oxidant will lead to incomplete conversion. |
| Suboptimal Temperature | For Swern oxidations, maintaining a very low temperature (typically -78 °C) is critical.[7] Temperatures that are too high can lead to the formation of side products and decomposition of the active oxidant.[7] DMP oxidations are generally run at room temperature.[4] |
| Poor Solubility of IBX | Due to its low solubility, IBX reactions can sometimes be sluggish or incomplete.[5] Consider using DMSO as the solvent or a more soluble derivative of IBX. Elevating the temperature can sometimes improve solubility and reaction rate, but caution should be exercised due to the potential for explosions with IBX at high temperatures.[14] |
| Acid-Sensitive Substrate (DMP) | The Dess-Martin oxidation produces two equivalents of acetic acid, which can affect acid-labile substrates.[15] Buffering the reaction with pyridine or sodium bicarbonate can mitigate this issue.[15] |
Problem 2: Difficult Product Isolation or Impure Product
| Possible Cause | Suggested Solution |
| Insoluble Byproducts (DMP) | The reduced form of DMP can precipitate from the reaction mixture, making isolation difficult. A common workup procedure involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate and then adding sodium thiosulfate to reduce the iodine byproducts to more soluble species.[16] Filtration through a pad of celite can also be effective. |
| Side Product Formation (Swern) | If the reaction temperature is not carefully controlled during a Swern oxidation, the formation of mixed thioacetals can occur.[7] Ensure the reaction is maintained at or below -60 °C. |
| Epimerization of α-Stereocenter (Swern) | The use of triethylamine as a base in Swern oxidations can sometimes lead to the epimerization of stereocenters alpha to the newly formed carbonyl. Using a bulkier base, such as diisopropylethylamine (DIPEA), can help to minimize this side reaction.[11] |
| Residual Iodine Color in Workup | A persistent yellow or brown color in the organic layer during aqueous workup indicates the presence of residual iodine. Washing with a 10% aqueous solution of sodium thiosulfate will reduce the iodine to colorless iodide.[17] |
Data Presentation
Table 1: Comparison of Reported Yields for this compound-Mediated Oxidations of Various Alcohols
| Substrate | Oxidation Method | Reagent Equivalents | Temperature | Reaction Time | Yield (%) | Reference(s) |
| Benzyl Alcohol | Swern | 2 (Oxalyl Chloride), 4 (DMSO) | 15 °C | - | 84.7 | [18][19] |
| Benzyl Alcohol | IBX | - | Room Temp | - | 85-98 | [20] |
| p-Nitrobenzyl Alcohol | DMP | 2 | 292-318 K | - | 75-90 | [21] |
| Primary Aliphatic Alcohol | IBX | - | Room Temp | - | up to 97 | [7] |
| Secondary Aliphatic Alcohol | Swern | - | -40 °C | 20 min | Good | [13] |
| Secondary Aliphatic Alcohol | IBX | - | Room Temp | - | Good |
Note: Yields are highly substrate and reaction condition dependent. The data presented is for comparative purposes and may not be directly transferable to all experimental setups.
Experimental Protocols
Dess-Martin Periodinane (DMP) Oxidation of a Primary Alcohol
-
To a solution of the primary alcohol (1.0 equivalent) in dichloromethane (DCM, approximately 0.1-0.5 M) at room temperature, add Dess-Martin Periodinane (1.1-1.5 equivalents).
-
If the substrate is acid-sensitive, add solid sodium bicarbonate (2-4 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). Reactions are typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
To reduce the iodine byproducts, add a saturated aqueous solution of sodium thiosulfate and stir vigorously until the organic layer is colorless.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.
-
Purify the crude product by flash column chromatography if necessary.
Swern Oxidation of a Secondary Alcohol
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of dimethyl sulfoxide (DMSO, 2.5 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution via a syringe. Stir the mixture at -78 °C for 15-30 minutes.
-
Slowly add a solution of the secondary alcohol (1.0 equivalent) in anhydrous DCM to the reaction mixture. Stir at -78 °C for 30-60 minutes.
-
Slowly add triethylamine (5.0 equivalents) to the reaction mixture.
-
After stirring for an additional 15-30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with a dilute acid solution (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone.
-
Purify the crude product by flash column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for low or no product yield.
Caption: A generalized experimental workflow for this compound-mediated oxidations.
References
- 1. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Dess-Martin Oxidation | TCI AMERICA [tcichemicals.com]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. guidechem.com [guidechem.com]
- 6. audreyli.com [audreyli.com]
- 7. A simple method for the oxidation of primary alcohols with o-iodoxybenzoic acid (IBX) in the presence of acetic acid | Semantic Scholar [semanticscholar.org]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. "Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a co" by LIN ZHU, XIAOHUI XU et al. [journals.tubitak.gov.tr]
- 19. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 20. pubs.acs.org [pubs.acs.org]
- 21. universalprint.org [universalprint.org]
Strategies to minimize side reactions in iodite synthesis
Technical Support Center: Iodite Synthesis
Welcome to the Technical Support Center for this compound Synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound (IO₂⁻). Our goal is to help you minimize side reactions and maximize the purity and yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of pure this compound compounds so challenging?
The synthesis of this compound (IO₂⁻) is inherently difficult due to the thermodynamic instability of the this compound ion. It is prone to disproportionation, a reaction where it simultaneously oxidizes and reduces to form more stable iodine species, primarily iodate (IO₃⁻) and iodide (I⁻). This makes isolating pure this compound a significant challenge.
Q2: What is the most common synthetic route for producing this compound?
A common laboratory-scale approach is the reaction of aqueous sodium chlorite (NaClO₂) with elemental iodine (I₂). The overall reaction is intended to be:
2 NaClO₂ + I₂ → 2 NaIO₂ + Cl₂
However, this reaction is complex and can be influenced by several factors, leading to the formation of side products.
Q3: My final product is contaminated with significant amounts of iodate (IO₃⁻). How can I minimize this?
Iodate formation is the most common side reaction, primarily due to the disproportionation of the desired this compound product.
2 IO₂⁻ → IO₃⁻ + IO⁻ (Hypothis compound is also unstable and will further react) 3 IO₂⁻ → 2 IO₃⁻ + I⁻
Strategies to Minimize Iodate Formation:
-
Temperature Control: Maintain low reaction temperatures (e.g., 0-5 °C) to slow down the rate of disproportionation.[1]
-
pH Control: Keep the reaction mixture in a slightly alkaline pH range (pH 8-9). Acidic conditions significantly accelerate disproportionation.[2][3] However, strongly alkaline conditions can lead to other side reactions.
-
Stoichiometry: Use a slight excess of sodium chlorite relative to iodine. This can help to ensure the complete consumption of iodine and minimize side reactions involving unreacted iodine.[1]
Q4: The reaction mixture has turned a dark brown/yellow color. What does this indicate and how can it be resolved?
A dark brown or yellow color typically indicates the formation of the triiodide ion (I₃⁻).[2][3] This occurs when elemental iodine (I₂) reacts with iodide ions (I⁻) that may be present as impurities or formed during side reactions.
I₂ + I⁻ ⇌ I₃⁻
Troubleshooting Steps:
-
Ensure High Purity of Reactants: Use high-purity sodium chlorite and iodine to minimize the initial concentration of iodide ions.
-
Control Reaction Time: Avoid unnecessarily long reaction times, as this can allow for the accumulation of iodide from side reactions.
-
Purification: If triiodide has formed, it can sometimes be removed during the purification and crystallization steps, although this can be difficult.
Q5: What are the optimal conditions for this compound synthesis to maximize purity and yield?
Optimizing reaction conditions is crucial for successful this compound synthesis. The following table summarizes key parameters and their effects.
| Parameter | Recommended Range | Rationale | Potential Issues if Deviated |
| Temperature | 0 - 5 °C | Minimizes the rate of this compound disproportionation.[1] | Higher temperatures increase the rate of side reactions, leading to lower yield and purity. |
| pH | 8 - 9 | Stabilizes the this compound ion and prevents acid-catalyzed disproportionation.[2][3] | Acidic pH (<7) leads to rapid decomposition. Highly alkaline pH (>10) can promote other side reactions. |
| Reactant Ratio (NaClO₂:I₂) | 2.1 : 1 (molar ratio) | A slight excess of chlorite ensures complete reaction of iodine and can suppress some side reactions.[1] | Insufficient chlorite will leave unreacted iodine. A large excess can complicate purification. |
| Solvent | Deionized, degassed water | Prevents reactions with impurities or dissolved gases. | Dissolved oxygen can contribute to oxidative side reactions.[4] |
| Addition Rate | Slow, dropwise addition of iodine solution | Helps to control the reaction exotherm and maintain a consistent temperature. | Rapid addition can cause localized heating, promoting side reactions. |
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Precipitated Product | 1. this compound disproportionation.2. Product is too soluble in the reaction medium. | 1. Strictly control temperature and pH as outlined above.2. After the reaction, consider adding a co-solvent in which sodium this compound is less soluble to encourage precipitation. Perform this at low temperature. |
| Product Contains Chloride Impurities | Incomplete removal of sodium chloride, a potential byproduct. | Wash the filtered product with a small amount of ice-cold deionized water or a solvent in which sodium this compound is poorly soluble but sodium chloride is soluble. |
| Inconsistent Results Between Batches | Variations in reactant quality, temperature, or pH control. | 1. Use reactants from the same lot number with verified purity.2. Calibrate pH meters and thermometers before each synthesis.3. Ensure consistent stirring speed and addition rates. |
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the key chemical pathways and a general experimental workflow for this compound synthesis.
References
Technical Support Center: Refinement of Analytical Techniques to Avoid Iodide and Iodate Interference
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from iodide (I⁻) and iodate (IO₃⁻) in their analytical experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during analytical procedures due to the presence of iodide and iodate.
Question: My sample analysis using ion chromatography shows poor resolution and shifting retention times for my target analyte. Could iodide or iodate be the cause?
Answer: Yes, high concentrations of iodide or other highly retained anions can lead to poor peak shape and shifts in retention times for other analytes.[1]
-
Troubleshooting Steps:
-
Sample Dilution: Diluting the sample can reduce the concentration of the interfering iodide, potentially improving separation.
-
Gradient Elution: If using isocratic elution, switching to a gradient method can help to effectively elute strongly retained ions like iodide.
-
Column Selection: Ensure you are using a high-capacity anion-exchange column designed to handle complex matrices. For instance, the Thermo Scientific™ Dionex™ IonPac™ AS20 column is suitable for separating polarizable anions in high-ionic-strength matrices.[2]
-
Detector Choice: If your analyte of interest does not absorb UV light, but iodide does (at around 226 nm), switching from conductivity detection to UV detection can eliminate the interference from iodide.[2] Conversely, if iodide is your analyte and it is obscured by other matrix components like carbonate and sulfate with conductivity detection, UV detection can provide better selectivity.[2]
-
Question: I am observing a suppressed signal for my analyte when using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). How can I determine if iodide is the interfering species and how can I mitigate this?
Answer: High concentrations of easily ionizable elements, including iodine, can cause matrix effects in ICP-MS, leading to signal suppression of the analyte.[3]
-
Troubleshooting Steps:
-
Internal Standard: Use an internal standard that is not present in the sample and has a similar mass and ionization potential to your analyte. This can help to correct for signal drift and non-spectral matrix interferences.[3][4]
-
Sample Dilution: Diluting the sample is a straightforward way to reduce the concentration of the interfering matrix components.[5][6]
-
Matrix-Matching: Prepare your calibration standards in a matrix that closely resembles your sample matrix to compensate for the interference.[6]
-
Collision/Reaction Cell (CRC) Technology: If the interference is polyatomic (e.g., from argon-iodide species), using a CRC with a gas like helium or hydrogen can help to reduce these interferences.[5]
-
Instrumental Parameter Optimization: Adjusting ICP-MS parameters such as plasma power, nebulizer gas flow rate, and torch position can improve the ionization efficiency and reduce matrix effects.[3][5]
-
Question: My spectrophotometric assay is giving inconsistent and non-reproducible results. Could the presence of both iodide and iodate in my samples be the problem?
Answer: Yes, the presence of different iodine species, which can have different reactivity, can lead to inconsistent results in spectrophotometric methods that rely on a specific chemical reaction. For example, many methods for iodate determination involve its reduction to iodine, which is then measured. If iodide is also present and is inadvertently oxidized, it can lead to erroneously high results.
-
Troubleshooting Steps:
-
Speciation-Specific Methods: Employ a method that specifically measures the target iodine species. This may involve a separation step like ion chromatography prior to detection.
-
Pre-treatment to a Single Species: Convert all iodine species in the sample to a single form before analysis.
-
Method Validation: Ensure your method is validated for the specific matrix you are analyzing. This includes assessing linearity, accuracy, and precision in the presence of potential interferents.[9][10]
-
Frequently Asked Questions (FAQs)
What are the most common analytical techniques affected by iodide and iodate interference?
Iodide and iodate can interfere with a variety of analytical techniques, including:
-
Ion Chromatography (IC): High concentrations of iodide can co-elute with or affect the retention of other anions.[1][2]
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): As an easily ionizable element, iodine can cause matrix effects, leading to signal suppression or enhancement of other elements.[3][4]
-
Spectrophotometry: Methods based on redox reactions can be affected if both iodide and iodate are present and interconversion occurs during the analysis.[11][12]
-
Electrochemical Sensors (e.g., Ion-Selective Electrodes - ISEs): While ISEs are designed to be selective, high concentrations of other halides or similar ions can cause interference.[13][14]
How can I remove or minimize iodide/iodate interference before analysis?
Several sample preparation techniques can be employed:
-
Solid-Phase Extraction (SPE): SPE can be used to selectively retain the analyte of interest while allowing interfering ions to pass through, or vice-versa.
-
Chemical Conversion: As mentioned in the troubleshooting section, converting all iodine species to a single, desired form (e.g., reducing all iodate to iodide) can eliminate interference from mixed species.[7][8]
-
Matrix Elimination: For techniques like ICP-MS, methods such as acid digestion can help to break down the sample matrix and reduce interferences. However, care must be taken as this can alter the speciation of iodine.[15]
Are there any standard methods for the analysis of iodide and iodate?
Yes, several standard methods exist, often specific to the sample matrix (e.g., water, food). For example, the U.S. Environmental Protection Agency (EPA) has methods for the analysis of anions in water, and organizations like AOAC International provide methods for food analysis. It is crucial to consult the relevant regulatory bodies for the appropriate standard methods for your application.
Quantitative Data Summary
The following tables summarize key quantitative parameters for different analytical techniques used for iodide and iodate determination, providing a basis for method selection and comparison.
Table 1: Performance of Spectrophotometric Methods for Iodate/Iodide Determination
| Method | Analyte | Linear Range | Limit of Detection (LOD) | Recovery | Reference |
| Methylene Blue Decolorization | Iodate | 0.5-14 µg/mL | - | - | [12] |
| Solid-Phase Extraction followed by Spectrophotometry | Iodate | 0.2-2.8 µg/mL | 0.12 µg/mL | - | [11] |
| Starch-Iodine Complex Formation | Iodide | 5-40 mg/L | - | - | [16] |
Table 2: Performance of Chromatographic Methods for Iodide/Iodate Determination
| Method | Analyte | Linear Range | Limit of Detection (LOD) | Recovery | Reference |
| IC with Suppressed Conductivity and UV Detection | Iodide | - | - | 77-85% (Conductivity), Improved with UV | [2] |
| UHPLC | Total Iodine (as Iodide) | 0.5-2.5 mg/L | 0.06 mg/L | 96.25-103.6% | [8] |
| IC-ICP-MS | Iodine Species | - | 1 µg/L (as I) | - | [17] |
Table 3: Performance of Other Analytical Methods for Iodine Species
| Method | Analyte | Limit of Detection (LOD) | Recovery | Reference |
| ICP-MS with TMAH extraction | Iodine | 1.6 µg/L (MQL) | 94-98% | [9][18] |
| Ionometry | Iodide | - | - | [10] |
| ICPAES with in-situ chemical manipulation | Iodide, Iodate | 0.04 µg/mL | 85-118% | [19] |
Experimental Protocols
Protocol 1: Determination of Total Iodine in Iodized Salt using UHPLC after Reduction of Iodate
This protocol is adapted from a method for determining total iodine by converting iodate to iodide.[8]
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of the iodized salt sample into a 15 mL tube.
-
Add 2.50 mL of 2 M sodium bisulfite solution to the tube to dissolve the salt and reduce any iodate to iodide.
-
Add deionized water to a final volume of 10.00 mL and mix thoroughly.
-
-
Standard Preparation:
-
Prepare a series of calibration standards containing known concentrations of iodide (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mg/L).
-
Each standard should be prepared in a matrix matching the samples: dissolve 0.5 g of non-iodized sodium chloride and 2.50 mL of 2 M sodium bisulfite in deionized water to a final volume of 10.00 mL, then add the appropriate volume of a stock iodide solution.
-
-
UHPLC Analysis:
-
Inject the prepared samples and standards into the UHPLC system.
-
Use a suitable reversed-phase column and a mobile phase that allows for the separation of iodide from other sample components.
-
Detection is typically performed using a UV detector at approximately 226 nm.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of iodide against its concentration for the standards.
-
Determine the concentration of iodide in the samples from the calibration curve.
-
Calculate the total iodine content in the original salt sample, taking into account the initial sample weight and dilution.
-
Protocol 2: Speciation of Iodide and Iodate in Water Samples by IC-ICP-MS
This protocol outlines a general approach for the separation and quantification of iodide and iodate.
-
Sample Collection and Preservation:
-
Collect water samples in clean, pre-rinsed bottles.
-
Filter the samples through a 0.45 µm filter to remove particulate matter.
-
Store samples at <6 °C and analyze within 24 hours to prevent changes in speciation.[2]
-
-
Instrumentation:
-
An ion chromatography system equipped with a suitable anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS-series).
-
An ICP-MS system for sensitive and selective detection of iodine (m/z 127).
-
-
Chromatographic Conditions:
-
Use an appropriate eluent, often a hydroxide or carbonate/bicarbonate solution, to separate iodide and iodate.
-
Optimize the eluent concentration and flow rate to achieve baseline separation of the two species.
-
-
ICP-MS Detection:
-
Calibration and Quantification:
-
Prepare mixed calibration standards containing known concentrations of both iodide and iodate.
-
Generate calibration curves for each species based on their respective peak areas.
-
Quantify iodide and iodate in the samples by comparing their peak areas to the calibration curves.
-
Visualizations
Caption: Workflow for Total Iodine Determination in Iodized Salt.
Caption: Troubleshooting Logic for ICP-MS Signal Suppression.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. moca.net.ua [moca.net.ua]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Validation of an optimized method for the determination of iodine in human breast milk by inductively coupled plasma mass spectrometry (ICPMS) after tetramethylammonium hydroxide extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of the quantitative determination procedure of iodine in the iodides form in the kelp thallus by the ionometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Iodate in Food, Environmental, and Biological Samples after Solid-Phase Extraction with Ni-Al-Zr Ternary Layered Double Hydroxide as a Nanosorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Improving Sensitivity, Accuracy, and Reliability of Iodine Determination using Ion Chromatography - AnalyteGuru [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. research.sahmri.org.au [research.sahmri.org.au]
- 19. Speciation of iodide, iodine, and iodate in environmental matrixes by inductively coupled plasma atomic emission spectrometry using in situ chemical manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the low yield of iodite in synthetic preparations
Welcome to the technical support center for the synthesis of iodite (IO₂⁻). This resource is designed for researchers, scientists, and drug development professionals encountering challenges in obtaining high yields of this compound. Due to the inherent instability of the this compound ion, its synthesis is notoriously difficult, with low yields being a common issue. This guide provides troubleshooting advice and frequently asked questions to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of this compound so low in my synthetic preparations?
A1: The primary reason for low yields of this compound is its thermodynamic instability. The this compound ion (iodine in the +3 oxidation state) is prone to rapid disproportionation into more stable iodide (I⁻, -1 oxidation state) and iodate (IO₃⁻, +5 oxidation state) ions. This reaction is often rapid under typical aqueous conditions.
Q2: What is disproportionation and how does it affect this compound synthesis?
A2: Disproportionation is a redox reaction where a substance is simultaneously oxidized and reduced, forming two different products. In the case of this compound, one molecule is reduced to iodide, and another is oxidized to iodate. This is a significant side reaction that consumes the desired this compound product.[1]
Q3: Can I purchase stable this compound salts?
A3: Pure, stable salts of this compound are not commercially available due to the ion's instability. Most synthetic routes produce this compound transiently in solution.
Q4: What are the main factors influencing this compound stability?
A4: The stability of this compound in solution is influenced by several factors, including pH, temperature, concentration, and the presence of impurities. Acidic conditions, in particular, can accelerate the disproportionation reaction.
Q5: Are there any established high-yield synthetic methods for this compound?
A5: Currently, there are no widely recognized, high-yield synthetic protocols for the preparation and isolation of stable this compound salts. Research in this area is ongoing, and successful synthesis often relies on carefully controlled reaction conditions to manage the transient nature of the this compound ion.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Extremely low or no detectable this compound yield. | Rapid Disproportionation: The primary challenge is the rapid disproportionation of this compound to iodide and iodate. | - Control pH: Maintain a basic pH (pH > 9) to slow the rate of disproportionation.[2] - Low Temperature: Conduct the reaction at low temperatures (e.g., 0-5 °C) to decrease the reaction kinetics of the disproportionation. - Dilute Solutions: Work with dilute solutions to reduce the frequency of intermolecular reactions leading to disproportionation. |
| Product is a mixture of iodide and iodate. | Incomplete reaction or complete disproportionation: The reaction conditions may favor the formation of the more stable iodide and iodate. | - Optimize Stoichiometry: Carefully control the stoichiometry of your starting materials. - Rapid Quenching: If attempting to isolate an intermediate, consider methods for rapid quenching of the reaction to prevent further transformation. |
| Inconsistent results between batches. | Variability in starting materials or reaction conditions: Minor variations in pH, temperature, or the presence of impurities can significantly impact the outcome. | - Purify Reagents: Use high-purity starting materials to avoid catalytic decomposition by metal ions or other impurities. - Precise Control: Implement precise control over reaction parameters using automated reactors or carefully monitored batch setups. |
| Difficulty in isolating the this compound product. | Instability of the product: this compound is highly unstable and may decompose during workup and isolation procedures. | - In-situ Use: If possible, use the this compound solution immediately in a subsequent reaction step without isolation. - Specialized Isolation Techniques: Explore advanced isolation techniques such as low-temperature crystallization or precipitation with specific counter-ions, though success is not guaranteed. |
Experimental Protocols
Given the challenge of isolating pure this compound, a common approach involves the controlled disproportionation of hypothis compound. Below is a generalized protocol aimed at maximizing the transient concentration of this compound.
Protocol: Generation of this compound via Hypothis compound Disproportionation
Objective: To generate a solution containing this compound (IO₂⁻) as a transient species from the disproportionation of hypothis compound (IO⁻).
Materials:
-
Iodine (I₂)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water, pre-chilled to 0-5 °C
-
Ice bath
Procedure:
-
Prepare a dilute solution of sodium or potassium hydroxide (e.g., 0.1 M) in pre-chilled deionized water.
-
Maintain the temperature of the alkaline solution at 0-5 °C using an ice bath.
-
Slowly add a stoichiometric amount of solid iodine (I₂) to the cold, stirred alkaline solution. The iodine will dissolve to form hypothis compound (IO⁻) and iodide (I⁻). Reaction: I₂ + 2OH⁻ → IO⁻ + I⁻ + H₂O
-
The hypothis compound will then begin to disproportionate. This is a two-step process where this compound is an intermediate. Step 1: 2IO⁻ → IO₂⁻ + I⁻ Step 2: IO₂⁻ + IO⁻ → IO₃⁻ + I⁻
-
To maximize the concentration of the intermediate this compound (IO₂⁻), the reaction should be carefully monitored and potentially quenched before the second disproportionation step proceeds to completion. Analytical techniques such as UV-Vis spectroscopy or Raman spectroscopy may be employed for real-time monitoring.[2]
-
The resulting solution will be a mixture of iodide, hypothis compound, this compound, and iodate. The relative concentrations will depend on the reaction time, temperature, and pH.
Note: This protocol generates this compound in solution as part of a mixture. Isolation of pure this compound from this mixture is extremely challenging and often unsuccessful.
Visualizations
Logical Workflow for Troubleshooting Low this compound Yield
Caption: Troubleshooting decision tree for low this compound yield.
Disproportionation Pathway of Iodine Species
Caption: Reaction pathway of iodine disproportionation in alkaline solution.
References
Technical Support Center: Improving the Selectivity of Iodite as a Chemical Reagent
Welcome to the technical support center for improving the selectivity of iodite as a chemical reagent. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound, often generated in situ from iodate-iodide systems, for chemical synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Understanding this compound (IO₂⁻): The Unstable Intermediate
This compound (IO₂⁻) is a highly unstable oxoanion of iodine. It is not an isolable reagent but rather a transient intermediate formed in reactions such as the Dushman reaction (the reaction between iodate and iodide). Its high reactivity and rapid disproportionation into iodide (I⁻) and iodate (IO₃⁻) or molecular iodine (I₂) and iodate (IO₃⁻) make controlling its selectivity a significant challenge. This guide focuses on strategies to modulate the in situ generation and reactivity of this compound to achieve desired selective transformations.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in using this compound as a selective reagent?
The primary challenge is the high instability of the this compound ion.[1] It rapidly disproportionates, limiting the window of opportunity for it to react selectively with a substrate.[1] Therefore, controlling the reaction conditions to balance the rate of this compound formation with the rate of its consumption by the desired substrate is crucial.
Q2: How is this compound typically generated for synthetic purposes?
This compound is almost exclusively generated in situ. A common method is the reaction of an iodate (IO₃⁻) salt with an iodide (I⁻) salt under specific pH conditions. This approach is famously utilized in the "iodine clock reaction".[2]
Q3: What is the role of pH in controlling this compound reactivity?
pH is a critical parameter. Acidic conditions generally favor the formation of hypoiodous acid (HOI) and influence the disproportionation rates of iodine species. The kinetics of this compound-mediated reactions are highly pH-dependent, and careful pH control is essential for selectivity. For instance, in the oxidation of iodide by permanganate, the formation of iodate is faster at lower pH.[3]
Q4: Can this compound-based systems be used for selective oxidation?
Yes, by carefully controlling the reaction conditions, systems that generate this compound as an intermediate can be used for selective oxidations. For example, the selective oxidation of sulfides to sulfoxides, avoiding over-oxidation to sulfones, can be achieved.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Formation of Byproducts
Problem: The reaction results in a low yield of the desired product, with significant formation of byproducts from over-oxidation or side reactions.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Rapid Disproportionation of this compound: The generated this compound is disproportionating faster than it reacts with the substrate. | 1. Adjust pH: The rate of disproportionation is highly pH-dependent. Experiment with a range of pH values to find the optimal window where the desired reaction is favored. Buffering the reaction mixture can help maintain a stable pH.[4][5] 2. Lower Temperature: Reducing the reaction temperature can slow down the rate of disproportionation, allowing more time for the desired reaction to occur. |
| Over-oxidation of the Product: The desired product is further oxidized by the reaction system. | 1. Control Stoichiometry: Carefully control the molar ratio of the iodate and iodide to limit the amount of the oxidizing species generated. 2. Slow Addition of Reagents: Add one of the reagents (e.g., the iodate solution) dropwise to maintain a low steady-state concentration of the active oxidizing species. |
| Incorrect Solvent: The solvent may be participating in the reaction or affecting the stability of the intermediate. | Solvent Screening: Experiment with different solvents, including aqueous and organic solvent systems, to find one that favors the desired reaction pathway. |
Issue 2: Poor Regioselectivity in Aromatic Functionalization
Problem: The iodination or oxidation of an aromatic compound (e.g., phenol or aniline) results in a mixture of ortho, meta, and para isomers, or di- and tri-substituted products.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| High Reactivity of the Iodinating Species: The in situ generated iodinating species is too reactive, leading to non-selective reactions. | 1. Modify Reaction Conditions: Milder conditions, such as lower temperatures and the use of a less activating solvent, can improve regioselectivity. For phenols and anilines, basic aqueous solutions can sometimes help control the reaction. 2. Use of Directing Groups: The inherent electronic properties of substituents on the aromatic ring will direct iodination. Consider using protecting groups to block more reactive sites. |
| Reversibility of Iodination: Electrophilic iodination can be reversible under certain conditions, leading to isomer scrambling. | Control Acidity: Avoid strongly acidic conditions which can promote the reverse reaction. |
Issue 3: Chemoselectivity Problems in Oxidation Reactions
Problem: In a molecule with multiple oxidizable functional groups (e.g., a sulfide and an alcohol), the desired group is not selectively oxidized.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Non-selective Oxidizing Environment: The reaction conditions do not favor the oxidation of one functional group over another. | 1. pH Adjustment: The oxidation potential of the iodate-iodide system is pH-dependent. Fine-tuning the pH can often lead to greater chemoselectivity. 2. Catalyst Addition: The use of a suitable catalyst can enhance the reaction rate for a specific functional group. For example, certain metal ions can catalyze the oxidation of alcohols by potassium iodate.[2] |
Experimental Protocols
Protocol 1: Selective Oxidation of a Sulfide to a Sulfoxide
This protocol is a general guideline for the selective oxidation of an aryl sulfide to the corresponding sulfoxide, minimizing over-oxidation to the sulfone.
Materials:
-
Aryl sulfide
-
Potassium iodate (KIO₃)
-
Potassium iodide (KI)
-
Buffer solution (e.g., phosphate buffer, pH 7)
-
Methanol or another suitable organic solvent
-
Deionized water
Procedure:
-
Dissolve the aryl sulfide in a minimal amount of methanol.
-
Prepare an aqueous solution of potassium iodide and the buffer.
-
Add the sulfide solution to the iodide/buffer mixture and stir.
-
Slowly add a solution of potassium iodate dropwise to the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting:
-
Over-oxidation to sulfone: Reduce the rate of addition of the potassium iodate solution or lower the reaction temperature.
-
Low conversion: Increase the concentration of the iodate or iodide, or slightly adjust the pH to be more acidic (e.g., pH 6).
Data Presentation
The selectivity of this compound-mediated reactions is highly dependent on the substrate and reaction conditions. The following table provides a hypothetical example of how quantitative data on product distribution can be presented.
Table 1: Influence of pH on the Product Distribution in the Oxidation of Thioanisole
| pH | Thioanisole Conversion (%) | Methyl Phenyl Sulfoxide (%) | Methyl Phenyl Sulfone (%) |
| 5.0 | 95 | 70 | 25 |
| 6.0 | 92 | 85 | 7 |
| 7.0 | 88 | 90 | <2 |
| 8.0 | 65 | >95 | Not Detected |
Reaction conditions: Thioanisole (1 mmol), KI (1.2 mmol), KIO₃ (0.4 mmol) in 10 mL of buffered aqueous solution at 25°C for 2 hours.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to improving the selectivity of this compound.
Caption: Reaction pathways for in-situ generated this compound.
Caption: Troubleshooting workflow for low selectivity.
References
- 1. Selective and Practical Oxidation of Sulfides to Diastereopure Sulfoxides: A Combined Experimental and Computational Investigation | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting Matrix Effects in Iodite Analysis: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of iodite in complex samples. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how does it affect my this compound analysis?
A matrix effect is the alteration of the analytical signal of a target analyte (in this case, this compound) due to the presence of other components in the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification of this compound.[3][4] In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), co-eluting matrix components can interfere with the ionization process of this compound.[3] Similarly, in Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), residual carbon or high salt concentrations in the matrix can impact the ionization efficiency of iodine species.[5][6]
Q2: I am observing lower than expected this compound concentrations in my biological samples (e.g., urine, plasma). What could be the cause?
Lower than expected concentrations are often a result of ion suppression, a common matrix effect in complex biological fluids.[7] Components such as proteins, lipids, salts, and endogenous metabolites can co-elute with this compound and interfere with its ionization in the mass spectrometer source, leading to a reduced signal.[8][9]
To confirm if you are experiencing ion suppression, you can perform a post-extraction spike experiment. This involves comparing the signal of a known amount of this compound standard in a clean solvent to the signal of the same standard spiked into a blank sample matrix that has already gone through the extraction process. A significantly lower signal in the matrix sample indicates ion suppression.[1][10]
Q3: My this compound recovery is inconsistent across different food samples. Why is this happening?
Food matrices are notoriously complex and variable, which can lead to inconsistent matrix effects.[5][6] Different food types contain varying levels of fats, proteins, carbohydrates, and minerals, all of which can contribute to matrix effects.[5][6][11] For instance, high levels of organic carbon in a sample digest can enhance the iodine signal in ICP-MS analysis, leading to an overestimation if not properly controlled.[5] Furthermore, the efficiency of your extraction method may vary between different food types, resulting in inconsistent recovery of this compound.[5]
Q4: What are the most effective strategies to minimize or compensate for matrix effects?
There are several strategies that can be employed, often in combination, to address matrix effects. The most common approaches fall into three categories:
-
Sample Preparation: The goal is to remove interfering matrix components before analysis.[3][9]
-
Calibration Strategy: These methods aim to compensate for the matrix effect rather than eliminate it.
-
Chromatographic and Instrumental Optimization: This involves adjusting analytical parameters to separate the analyte from interfering components.[3]
The choice of strategy will depend on the nature of your sample matrix, the analytical technique used, and the required sensitivity and accuracy.
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in this compound quantification.
This is a classic sign of uncompensated matrix effects. The following workflow can help you diagnose and address the issue.
Caption: A workflow for troubleshooting inconsistent this compound analysis results.
Issue 2: Choosing the right sample preparation technique.
Effective sample preparation is a primary defense against matrix effects.[9] The choice of technique depends on the complexity of the matrix and the properties of this compound.
| Technique | Principle | Best For | Advantages | Disadvantages |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation. | Biological fluids (plasma, serum) | Simple, fast, and inexpensive. | Non-selective, may not remove other interferences like phospholipids.[9] |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned between two immiscible liquid phases to separate it from matrix components. | Aqueous samples, separating based on polarity. | Can provide a cleaner extract than PPT.[9] | Can be labor-intensive and may use large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | This compound is retained on a solid sorbent while matrix interferences are washed away. This compound is then eluted with a different solvent. | Complex matrices (food, environmental samples, biological fluids). | Highly selective, can provide very clean extracts and concentrate the analyte.[9] | More expensive and requires method development to optimize sorbent, wash, and elution steps. |
Issue 3: Selecting an appropriate calibration method.
If sample preparation alone is insufficient, the right calibration strategy can compensate for remaining matrix effects.
Caption: Decision tree for selecting a suitable calibration method.
| Calibration Method | Description | When to Use | Pros | Cons |
| External Calibration | A calibration curve is generated using standards prepared in a clean solvent. | Simple matrices with no expected matrix effects. | Simple and fast. | Does not compensate for matrix effects.[12] |
| Internal Standard (IS) Calibration | A constant amount of a compound (the IS) that is chemically similar to the analyte is added to all samples and standards.[13] | When sample-to-sample variability in matrix effects is expected. | Compensates for variability in sample preparation and instrument response. Stable isotope-labeled IS are the "gold standard".[3] | Requires a suitable IS. Non-isotopic IS may not perfectly mimic the analyte's behavior. |
| Matrix-Matched Calibration | The calibration curve is prepared by spiking known concentrations of this compound into a blank matrix that is identical to the sample. | When a representative blank matrix is readily available. | Effectively compensates for matrix effects.[10] | Requires a large volume of blank matrix, which may not always be available.[10] |
| Standard Addition | Known amounts of this compound are added to aliquots of the actual sample.[12] The concentration is determined by extrapolating the calibration curve back to zero signal. | For complex or unknown matrices where a blank is unavailable.[3][14] | Highly accurate as it accounts for the specific matrix of each sample.[3][10] | Time-consuming and requires a larger sample volume for each analysis.[10][15] |
Experimental Protocols
Protocol 1: Quantifying Matrix Effect using Post-Extraction Spike
Objective: To determine the extent of ion suppression or enhancement for this compound in a given matrix.
Methodology:
-
Prepare a Blank Matrix Extract: Process a sample known to be free of this compound (a blank matrix) using your established sample preparation protocol.
-
Prepare a Neat Standard Solution: Prepare a solution of this compound in a clean reconstitution solvent at a concentration representative of your samples (e.g., mid-point of your calibration curve).
-
Prepare a Post-Extraction Spiked Sample: Take an aliquot of the blank matrix extract and spike it with the this compound standard to achieve the same final concentration as the neat standard solution.
-
Analysis: Analyze both the neat standard solution (A) and the post-extraction spiked sample (B) using your analytical method (e.g., LC-MS).
-
Calculation: Calculate the matrix effect (ME) as follows:
-
ME (%) = (Peak Area of B / Peak Area of A) * 100
-
Interpretation of Results:
-
ME < 85%: Indicates significant ion suppression.
-
ME > 115%: Indicates significant ion enhancement.
-
ME between 85% and 115%: Generally considered an acceptable level of matrix effect, although tighter limits may be required depending on the assay.
Protocol 2: Method of Standard Addition
Objective: To accurately quantify this compound in a complex sample by correcting for its specific matrix effects.
Methodology:
-
Sample Aliquoting: Divide the unknown sample into at least four equal aliquots (e.g., 1 mL each).
-
Spiking:
-
Leave one aliquot unspiked (this is your zero point).
-
Add known, increasing amounts of an this compound standard solution to the remaining aliquots. The spike concentrations should be chosen to bracket the expected concentration of the unknown.
-
-
Volume Equalization: Adjust the volume of all aliquots to be identical using a blank solvent to ensure the matrix concentration is the same in all.
-
Analysis: Analyze all prepared aliquots using your established analytical method and record the signal for each.
-
Data Plotting and Calculation:
-
Plot the measured signal (y-axis) against the concentration of the added standard (x-axis).
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line is the concentration of this compound in the original, unspiked sample.
-
This guide provides a starting point for troubleshooting matrix effects in this compound analysis. Successful mitigation often involves a systematic approach of identifying the problem, optimizing sample preparation, and selecting the most appropriate calibration strategy for your specific application.
References
- 1. What is matrix effect and how is it quantified? [sciex.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. youtube.com [youtube.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Iodite Precursors for Enhanced Reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of iodite precursors, particularly hypervalent iodine(III) reagents like (diacetoxyiodo)benzene (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and application of this compound precursors.
Issue 1: Low or No Product Yield in Oxidation Reactions
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degraded this compound Precursor | Use a freshly opened or properly stored container of the this compound precursor. It is recommended to verify the activity of the precursor via titration or a test reaction with a known substrate.[1] | A significant increase in product yield should be observed. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reactivity of this compound precursors.[2][3][4] For instance, polar aprotic solvents like acetonitrile or dichloromethane are often effective. In some cases, protic solvents can participate in the reaction or deactivate the reagent. | Improved solubility of reactants and enhanced reaction rates. |
| Suboptimal Reaction Temperature | Many reactions involving this compound precursors are sensitive to temperature. If the reaction is sluggish, a moderate increase in temperature may be beneficial. Conversely, for highly reactive substrates, cooling the reaction mixture may prevent side reactions and improve selectivity. | Increased reaction rate without significant decomposition of reactants or products. |
| Presence of Water/Moisture | Hypervalent iodine reagents can be sensitive to moisture, leading to decomposition. Ensure all glassware is oven-dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. | Consistent and reproducible yields by minimizing reagent decomposition. |
| Incorrect Stoichiometry | Ensure the correct molar ratio of the this compound precursor to the substrate is used. A slight excess of the precursor may be necessary to drive the reaction to completion. | Optimization of reactant consumption and product formation. |
Issue 2: Formation of Multiple Products or Side Reactions
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Over-oxidation of the Substrate | Reduce the reaction time or the amount of the this compound precursor. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time. | Increased selectivity for the desired product. |
| Side Reactions with the Solvent | Certain solvents can react with the this compound precursor or the reaction intermediates.[2][3][4] For example, alcohols can be oxidized. Choose a more inert solvent based on literature precedents for similar transformations. | Elimination or reduction of solvent-related byproducts. |
| Radical vs. Polar Pathway | The reaction mechanism can sometimes be influenced by additives or reaction conditions. The presence of radical initiators or light can promote radical pathways, leading to different products. Performing the reaction in the dark or with radical scavengers may favor a polar mechanism. | A shift in the product distribution towards the desired compound. |
| Rearrangement of Intermediates | The carbocation or other reactive intermediates formed during the reaction may undergo rearrangement. Changing the solvent or temperature can sometimes influence the stability of these intermediates and suppress rearrangement. | Formation of the unrearranged product as the major component. |
Frequently Asked Questions (FAQs)
1. What is the difference in reactivity between PIDA and PIFA?
Phenyliodine bis(trifluoroacetate) (PIFA) is generally a more reactive oxidizing agent than (diacetoxyiodo)benzene (PIDA) due to the electron-withdrawing nature of the trifluoroacetate groups, which makes the iodine center more electrophilic.[5][6][7] This increased reactivity allows PIFA to be effective in a wider range of transformations, including the oxidation of less reactive substrates. However, the higher reactivity of PIFA can sometimes lead to lower selectivity and the formation of byproducts. The choice between PIDA and PIFA often depends on the specific substrate and the desired transformation.[5][6]
Comparison of PIDA and PIFA Reactivity in Phenolic Oxidation [8]
| Reagent | Reaction Time (min) | Yield (%) |
| PIDA | 60 | 75 |
| PIFA | 30 | 88 |
| μ-oxo dimer | 10 | 92 |
2. How should I handle and store hypervalent iodine reagents like PIDA and PIFA?
-
Handling: These reagents are typically crystalline solids and should be handled in a well-ventilated fume hood.[9] Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]
-
Storage: Hypervalent iodine reagents should be stored in a cool, dry place away from light and moisture.[10] They are often stored in amber-colored bottles to protect them from light-induced decomposition.[10] It is advisable to store them in a desiccator to prevent hydrolysis.
3. My this compound precursor has turned yellow/brown. Can I still use it?
A change in color, typically to yellow or brown, indicates decomposition of the reagent, often due to exposure to light or moisture.[1] This decomposition can lead to reduced reactivity and inconsistent results. It is generally recommended to use fresh, pure reagents for best results. If the discoloration is minor, the reagent might still be usable for less sensitive reactions, but a purification step (e.g., recrystallization) may be necessary.
4. What are some common impurities in this compound precursors and how can they be removed?
Common impurities can include the starting iodoarene, acetic acid (in the case of PIDA), and decomposition products.[11] Recrystallization is a common method for purifying PIDA. For instance, PIDA can be recrystallized from a mixture of acetic acid and acetic anhydride.[12]
5. Can I use water as a solvent for reactions with this compound precursors?
While many hypervalent iodine reagents are sensitive to water, some reactions can be performed in aqueous media, often in the presence of a co-solvent like acetonitrile.[8] The presence of water can sometimes even enhance the reactivity or selectivity of the reaction. However, the compatibility with water is highly dependent on the specific reagent and reaction type. It is crucial to consult the literature for specific examples.
Experimental Protocols
Protocol 1: Synthesis of (Diacetoxyiodo)benzene (PIDA) [12]
This protocol describes a reliable method for the synthesis of PIDA from iodoarenes using sodium percarbonate as the oxidant.
Materials:
-
Iodoarene (e.g., iodobenzene)
-
Sodium percarbonate (2Na₂CO₃·3H₂O₂)
-
Acetic anhydride (Ac₂O)
-
Glacial acetic acid (AcOH)
-
Dichloromethane (CH₂Cl₂)
-
10% aqueous acetic acid
Procedure:
-
To a stirred mixture of acetic anhydride (7.0 mL), glacial acetic acid (5.8 mL), and dichloromethane (40 mL), slowly add sodium percarbonate (18.4 mmol) in portions.
-
Continue stirring for 1.5 hours, maintaining the temperature at or below 30°C.
-
Add the iodoarene (6.4 mmol) to the mixture.
-
Stir the reaction mixture at 40°C for 5 hours.
-
Cool the mixture and filter the precipitated sodium acetate. Wash the solid with dichloromethane (2 x 15 mL).
-
Evaporate the combined filtrates under vacuum.
-
Rapidly add cold (0-5°C) 10% aqueous acetic acid (15 mL) to the residue to precipitate the crude PIDA.
-
Collect the solid product by filtration, wash with cold water, and air-dry.
Visualizations
Diagram 1: General Workflow for Optimizing a Reaction with an this compound Precursor
Caption: Logical workflow for optimizing a chemical reaction involving an this compound precursor.
Diagram 2: Degradation Pathway of an this compound Precursor
Caption: Common degradation pathways for this compound precursors.
Diagram 3: Signaling Pathway for an Oxidative Cyclization
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent dependent iodide oxidation in metal-halide perovskite precursor solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Divergent role of PIDA and PIFA in the AlX3 (X = Cl, Br) halogenation of 2-naphthol: a mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypervalent Iodine Chemistry [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. How to store the reagents that need to prevent deterioration - Knowledge - Jiangsu Huida Medical Instruments Co.,Ltd [huidainstrument.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Easy Preparation of (Diacetoxyiodo)arenes from Iodoarenes with Sodium Percarbonate as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Study of Iodite, Iodide, and Iodate Reactivity: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of three important iodine-containing anions: iodide (I⁻), iodite (IO₂⁻), and iodate (IO₃⁻). Understanding the distinct reactivity profiles of these species is crucial for researchers in various fields, including medicine, environmental science, and industrial chemistry. This document summarizes their key chemical properties, presents available quantitative data, outlines experimental protocols for their comparative analysis, and visualizes relevant pathways and workflows.
Introduction to Iodide, this compound, and Iodate
Iodine can exist in multiple oxidation states, leading to the formation of different anions. This guide focuses on three of the most significant:
-
Iodide (I⁻): With iodine in the -1 oxidation state, iodide is the most reduced form. It is a mild reducing agent and plays a vital role in biological systems, most notably in the synthesis of thyroid hormones.[1]
-
This compound (IO₂⁻): Containing iodine in the +3 oxidation state, this compound is a highly unstable and transient species.[2] It is often observed as a reaction intermediate in the interconversion between iodide and iodate but has not been isolated as a stable salt.[2] Its high reactivity and short lifetime make it challenging to study directly.
-
Iodate (IO₃⁻): With iodine in the +5 oxidation state, iodate is a stable, common, and strong oxidizing agent.[3] It is frequently used in chemical reactions, including the well-known "iodine clock reaction."[4]
Comparative Chemical Properties and Reactivity
The reactivity of these iodine anions is fundamentally governed by the oxidation state of the central iodine atom. Iodide, being in its lowest oxidation state, readily donates electrons and acts as a reducing agent.[5] Conversely, iodate, with iodine in a high positive oxidation state, readily accepts electrons, making it a potent oxidizing agent.[3] this compound, with its intermediate oxidation state, is highly reactive and prone to disproportionation into other iodine species.[2]
Data Presentation: Physicochemical and Redox Properties
| Property | Iodide (I⁻) | This compound (IO₂⁻) | Iodate (IO₃⁻) |
| Oxidation State of Iodine | -1 | +3 | +5 |
| Molar Mass ( g/mol ) | 126.90 | 158.90 | 174.90 |
| General Reactivity | Reducing Agent[5] | Highly Unstable Intermediate[2] | Oxidizing Agent[3] |
| Standard Reduction Potential (E°) | I₂ + 2e⁻ → 2I⁻ +0.54 V [6] | IO₃⁻ + 3H₂O + 4e⁻ → IO⁻ + 6OH⁻ (related species) | 2IO₃⁻ + 12H⁺ + 10e⁻ → I₂ + 6H₂O +1.20 V |
| Stability in Aqueous Solution | Stable | Highly unstable, disproportionates[2] | Stable |
| Solubility of Salts (e.g., K⁺, Na⁺) | Generally high | Not isolated as stable salts | Generally high |
Key Reactions and Mechanisms
The differential reactivity of iodide, iodate, and the transient nature of this compound are evident in several key chemical reactions.
The Dushman Reaction
A classic example showcasing the interplay between iodide and iodate is the Dushman reaction, which is a key component of the Briggs-Rauscher oscillating clock reaction.[7][8] In acidic solution, iodate and iodide react to form iodine:
IO₃⁻(aq) + 5I⁻(aq) + 6H⁺(aq) → 3I₂(aq) + 3H₂O(l)
The kinetics of this reaction are complex and have been the subject of numerous studies.[7][8]
Iodine Clock Reactions
Various "iodine clock" reactions demonstrate the redox chemistry of iodine species. In one common variation, iodate is used to oxidize iodide in a delayed reaction, leading to the sudden appearance of a blue starch-iodine complex.[4] These reactions are excellent for studying chemical kinetics.
Disproportionation of this compound
As a highly unstable intermediate, this compound rapidly disproportionates in aqueous solution. This reaction is a key feature of its chemistry and a major reason for the difficulty in its direct study.[2] The disproportionation typically yields iodide and iodate.
Experimental Protocols for Comparative Reactivity Studies
A direct comparative study of the reactivity of iodide, iodate, and this compound requires carefully designed experiments due to the transient nature of this compound. Here, we propose a workflow and methodologies for such an investigation.
Proposed Experimental Workflow
Caption: Proposed workflow for the comparative study of iodine species reactivity.
Methodologies
-
UV-Vis Spectroscopy: This technique can be used to monitor the concentration of reactants and products over time, particularly for reactions involving the formation or consumption of iodine (I₂) or triiodide (I₃⁻), which have distinct absorption spectra.[9][10]
-
Protocol: Prepare solutions of iodide and iodate of known concentrations. Initiate a reaction with a suitable oxidizing or reducing agent in a quartz cuvette. Record the absorbance spectrum at regular intervals to determine the reaction rate. For instance, the reaction of iodate with excess iodide in an acidic medium can be monitored by observing the formation of the I₃⁻ ion at approximately 352 nm.[9]
-
-
Stopped-Flow Kinetics: Due to the high reactivity of this compound, stopped-flow techniques are necessary to study its kinetics.[11] This method allows for the rapid mixing of reactants and the observation of the reaction on a millisecond timescale.
-
Protocol for this compound Generation and Reaction: this compound can be generated in-situ, for example, by the reduction of iodate. The freshly generated this compound solution can then be rapidly mixed with a trapping agent or a reactant in a stopped-flow apparatus. The subsequent reaction can be monitored using UV-Vis spectroscopy or other fast detection methods.
-
-
Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS): This powerful analytical technique can be used to separate and quantify the different iodine species (iodide, iodate, and potentially stabilized this compound derivatives) present in a sample, providing a detailed picture of the reaction progress.[12]
Biological Significance: The Role of Iodide in Thyroid Hormone Synthesis
The differential reactivity of iodine species is of paramount importance in biological systems. Iodide is an essential micronutrient for humans as it is a key component of thyroid hormones, thyroxine (T₄) and triiodothyronine (T₃).[1][13] The synthesis of these hormones is a complex process that occurs in the thyroid gland and is catalyzed by the enzyme thyroid peroxidase (TPO).[5][14]
Iodate from dietary sources is typically reduced to iodide in the gut before being absorbed.[15] The direct biological role of this compound is not well-established, likely due to its high instability.
Signaling Pathway: Thyroid Hormone Synthesis
Caption: Simplified pathway of thyroid hormone synthesis highlighting the role of iodide.
Conclusion
Iodide, this compound, and iodate exhibit a wide spectrum of reactivity, primarily dictated by the oxidation state of iodine. Iodide is a mild reducing agent essential for life, while iodate is a strong oxidizing agent with numerous applications in chemistry. This compound remains an enigmatic species due to its high instability, presenting a significant challenge and an area for future research. A thorough understanding of the distinct chemical behaviors of these anions is fundamental for advancing our knowledge in various scientific disciplines and for the development of new technologies. The experimental approaches outlined in this guide provide a framework for further investigation into the comparative reactivity of these fascinating iodine compounds.
References
- 1. Mechanism of iodide-dependent catalatic activity of thyroid peroxidase and lactoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Narrative review: iodine—thyroidal and extrathyroidal actions - Smyth - Annals of Thyroid [aot.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. Iodine clock reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. brainly.com [brainly.com]
- 7. Kinetics and mechanism of the iodate–iodide reaction and other related reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Practical Activity for Development and Validation of a Simple UV-Spectroscopic Method for Iodate Determination in Table Salt [article.sapub.org]
- 11. Kinetic studies of amylose-iodine-iodide reaction by stopped-flow method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Method developments for iodine speciation by reversed-phase liquid chromatography-ICP-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Factors influencing the study of peroxidase-generated iodine species and implications for thyroglobulin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thyroid peroxidase - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Iodine-Based Oxidizing Agents
For Researchers, Scientists, and Drug Development Professionals
The oxidation of functional groups is a cornerstone of modern organic synthesis, particularly within drug development where precise molecular transformations are paramount. While a vast array of oxidizing agents exists, iodine-based reagents have emerged as a versatile and powerful class, offering unique reactivity and selectivity. This guide provides an objective comparison of the efficacy of various iodine-based oxidants against common alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for specific synthetic challenges.
The Spectrum of Iodine Oxyanions: A Question of Stability
Iodine can exist in multiple positive oxidation states, each corresponding to a different oxyanion with varying oxidizing power. The primary species include hypoiodite (IO⁻, +1), this compound (IO₂⁻, +3), iodate (IO₃⁻, +5), and periodate (IO₄⁻, +7).
While the oxidizing potential generally increases with the oxidation state, the stability of these intermediates is a critical factor for practical application. The this compound anion (IO₂⁻) is notably unstable and prone to rapid disproportionation into iodide (I⁻) and iodate (IO₃⁻).[1][2][3] This inherent instability makes it unsuitable as an isolated laboratory reagent, and consequently, direct experimental data on its efficacy is scarce. Therefore, this guide will focus on its more stable and synthetically useful relatives: hypervalent iodine compounds (derived from the +5 state) and catalytic systems that generate active iodine species in situ.
Comparative Efficacy Analysis
The effectiveness of an oxidizing agent is best assessed through two lenses: its intrinsic electrochemical potential and its performance in controlled chemical reactions.
The standard reduction potential (E°) measures the tendency of a chemical species to be reduced. A higher positive E° value indicates a stronger oxidizing agent.[4] The table below compares common iodine-based systems with other widely used oxidants.
| Half-Reaction (in Acidic Solution) | Oxidizing Agent | Standard Reduction Potential (E° vs. SHE, Volts) |
| F₂ + 2e⁻ → 2F⁻ | Fluorine | +2.87 |
| H₂O₂ + 2H⁺ + 2e⁻ → 2H₂O | Hydrogen Peroxide | +1.78 |
| MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O | Permanganate | +1.51 |
| Cl₂ + 2e⁻ → 2Cl⁻ | Chlorine | +1.36 |
| Cr₂O₇²⁻ + 14H⁺ + 6e⁻ → 2Cr³⁺ + 7H₂O | Dichromate | +1.33 |
| 2HIO + 2H⁺ + 2e⁻ → I₂ + 2H₂O | Hypoiodous Acid | +1.45 |
| 2IO₃⁻ + 12H⁺ + 10e⁻ → I₂ + 6H₂O | Iodate | +1.20 |
| Br₂ + 2e⁻ → 2Br⁻ | Bromine | +1.07 |
| Ag⁺ + e⁻ → Ag | Silver Ion | +0.80 |
| I₂ + 2e⁻ → 2I⁻ | Iodine | +0.54[5] |
Note: Standard potentials for hypervalent iodine reagents like IBX and DMP are not typically listed in standard tables as their reactivity is highly dependent on the reaction mechanism and solvent system.
The selective oxidation of sulfides to sulfoxides is a critical transformation in pharmaceutical synthesis.[6] The following table summarizes experimental results for the oxidation of thioanisole to methyl phenyl sulfoxide using various agents.
| Oxidant | Catalyst / Conditions | Time (h) | Conversion (%) | Selectivity to Sulfoxide (%) | Reference |
| IBX (o-Iodoxybenzoic Acid) | EtOAc, 80 °C | 1.5 | >95 | >99 | [7][8] |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | 1 | >99 | >99 | [9][10] |
| Iodide/Oxone (Catalytic) | TBAI (10 mol%), Oxone (2.2 eq), CH₃CN/H₂O, 0 °C | 0.5 | 98 | 97 | [11][12] |
| Hydrogen Peroxide (H₂O₂) | Ti-MIL-101 catalyst, 333 K | 0.5 | >99 | <10 (forms sulfone) | [13] |
| Oxone | No catalyst, CH₃CN/H₂O, Room Temp | 24 | 90 | 95 | [14] |
| m-CPBA | CH₂Cl₂, 0 °C to Room Temp | 2 | >99 | 98 | [4] |
This data is compiled from multiple sources and serves as a representative comparison. Actual results may vary based on specific reaction scale and purity of reagents.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the oxidation of a generic secondary alcohol to a ketone.
This protocol is adapted from More & Finney (2002).[7][8]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the secondary alcohol (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add ethyl acetate (7 mL) to dissolve the alcohol. Add solid IBX (o-Iodoxybenzoic acid) (3.0 mmol, 3.0 equiv).
-
Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir the suspension vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature.
-
Purification: Filter the suspension through a pad of Celite to remove the insoluble iodosobenzoic acid (IBA) byproduct. Wash the filter cake with additional ethyl acetate.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude ketone, which can be further purified by column chromatography if necessary.
This protocol is based on the procedure described by Dess & Martin (1983).[10][15]
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the secondary alcohol (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Dissolve the alcohol in anhydrous dichloromethane (CH₂Cl₂, 10 mL). Add solid Dess-Martin Periodinane (1.1-1.3 equiv) in one portion. If the substrate is acid-sensitive, add 1-2 equivalents of pyridine.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 0.5 to 2 hours. Monitor progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 mL). Add an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers become clear.
-
Purification: Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the ketone.
Visualization of Workflows and Mechanisms
The following diagram illustrates a typical workflow for an oxidation reaction, from setup to product isolation.
Many modern protocols use a catalytic amount of an iodoarene, which is oxidized in situ to the active hypervalent iodine(V) species by a stoichiometric terminal oxidant like Oxone. This approach is greener and more cost-effective.
Conclusion
While the This compound anion is too unstable for practical use, the broader family of iodine-based oxidants offers powerful and selective tools for chemical synthesis.
-
Hypervalent Iodine Reagents (IBX, DMP): These are highly effective, mild, and selective oxidants, particularly for converting primary alcohols to aldehydes without over-oxidation.[9][16] Their main drawbacks are stoichiometric requirements and potential explosive hazards, although safer formulations are available.[17]
-
Catalytic Iodine Systems: The use of a simple iodine source (e.g., KI, I₂, or 2-iodobenzoic acid) with a terminal oxidant like Oxone represents a greener, safer, and more economical alternative.[14][18] These systems are highly effective and are gaining popularity in both academic and industrial settings.
-
Comparison to Alternatives: Iodine-based reagents often provide superior selectivity for sensitive substrates compared to strong, less discriminate oxidants like permanganate. While reagents like m-CPBA show excellent performance, hypervalent iodine compounds can offer advantages in workup and functional group tolerance.[4][15]
The choice of oxidant ultimately depends on the specific substrate, desired transformation, and process safety considerations. For sensitive, complex molecules common in drug development, the mild conditions and high chemoselectivity of hypervalent iodine reagents and their catalytic variants make them an invaluable asset in the synthetic chemist's toolbox.
References
- 1. The kinetics of iodine disproportionation: a system of parallel second-order reactions sustained by a multi-species pre-equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ch302.cm.utexas.edu [ch302.cm.utexas.edu]
- 5. brainly.com [brainly.com]
- 6. The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. audreyli.com [audreyli.com]
- 8. researchgate.net [researchgate.net]
- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 10. Dess-Martin Oxidation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. IBS-Catalyzed Regioselective Oxidation of Phenols to 1,2-Quinones with Oxone® - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]
- 15. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 16. IBX Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 17. tsijournals.com [tsijournals.com]
- 18. mdpi.com [mdpi.com]
A Comparative Analysis of Iodide and Other Halides: Properties and Applications
An Important Note on Terminology: The term "iodite" (IO₂⁻) refers to a specific oxoanion of iodine and is chemically distinct from "iodide" (I⁻), which is the halide anion of iodine. "Halite" is the mineral name for rock salt, primarily composed of sodium chloride (NaCl).[1][2][3][4][5] This guide provides a comparative analysis of iodide against other common halides—fluoride (F⁻), chloride (Cl⁻), and bromide (Br⁻)—a comparison highly relevant for researchers, scientists, and drug development professionals.
This guide delves into the distinct physical, chemical, and pharmacological properties of iodide in contrast to other key halides. All quantitative data is summarized for clear comparison, and detailed experimental protocols for halide analysis are provided.
Comparative Analysis of Physicochemical Properties
The properties of halides exhibit clear periodic trends. Descending the halogen group from fluorine to iodine, there is an increase in atomic and ionic radii and a decrease in electronegativity. These fundamental differences significantly influence their chemical behavior and physical properties.[6]
Physical and Chemical Properties of Halides
The following table summarizes key physical and chemical properties of fluoride, chloride, bromide, and iodide ions.
| Property | Fluoride (F⁻) | Chloride (Cl⁻) | Bromide (Br⁻) | Iodide (I⁻) |
| Molar Mass ( g/mol ) | 18.998 | 35.453 | 79.904 | 126.904 |
| Ionic Radius (pm) | 133 | 181 | 196 | 220 |
| Electronegativity (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 |
| Standard Electrode Potential (V) (X₂ + 2e⁻ → 2X⁻) | +2.87 | +1.36[7] | +1.07 | +0.54[7] |
| C-X Bond Dissociation Energy (in CH₃X, kJ/mol) | 452 | 351 | 293 | 234 |
Properties of Common Alkali Metal Halides
The nature of the halide ion also dictates the properties of the salts it forms. Generally, for sodium halides, the melting and boiling points decrease as the size of the halide ion increases due to weaker ionic bonds.[8][9][10] The following tables compare the melting points, boiling points, and solubilities of common sodium and potassium halides.
Table 2.1: Properties of Sodium Halides
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility in Water ( g/100 mL at 20-25°C) |
| Sodium Fluoride (NaF) | 993[11] | 1695 | 4.13 |
| Sodium Chloride (NaCl) | 801[12] | 1413[13] | 36.0[13] |
| Sodium Bromide (NaBr) | 747 | 1390 | 90.5 |
| Sodium Iodide (NaI) | 661 | 1304 | 184 |
Table 2.2: Properties of Potassium Halides
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility in Water ( g/100 mL at 20°C) |
| Potassium Fluoride (KF) | 858[11] | 1505 | 92.3 |
| Potassium Chloride (KCl) | 770[11] | 1420[14] | 34.4 |
| Potassium Bromide (KBr) | 734 | 1435 | 65.0 |
| Potassium Iodide (KI) | 681[11] | 1330 | 144 |
Pharmacological and Biological Significance
While all halides are present in biological systems, their roles and applications vary dramatically.
-
Fluoride is primarily recognized for its role in dental health, promoting the remineralization of tooth enamel.
-
Chloride is the most abundant anion in extracellular fluid, crucial for maintaining osmotic pressure, acid-base balance, and producing hydrochloric acid in the stomach.[12]
-
Bromide has historical use as a sedative and anticonvulsant, though its application is now limited due to toxicity concerns.[12][15]
-
Iodide is an essential trace element required for the synthesis of thyroid hormones—thyroxine (T4) and triiodothyronine (T3)—which are critical regulators of metabolism.[12][16] This makes iodide vital in the prevention and treatment of thyroid disorders.[12]
Halogens, particularly fluorine and chlorine, are also increasingly incorporated into pharmaceutical compounds to enhance properties like metabolic stability, lipophilicity, and binding affinity.[17][18]
Experimental Protocols
Accurate quantification of halides is crucial in various research and development settings. Below are detailed methodologies for key experiments.
Quantification of Halides by Ion Chromatography (IC)
Ion chromatography is a rapid, sensitive, and accurate method for the simultaneous determination of multiple halide ions.[19][20][21][22]
Methodology:
-
Sample Preparation: Aqueous samples should be allowed to reach room temperature. If suspended solids are present, the sample must be filtered through a 0.45 µm syringe filter to prevent column blockage.[22] For solid samples, a preceding step of oxygen combustion (Parr bomb) can be used to convert the solid into a soluble form for analysis.[21]
-
Eluent Preparation: A standard eluent for anion analysis is a sodium carbonate/sodium bicarbonate solution. The specific concentration depends on the column and the analytes of interest.
-
Instrumentation Setup:
-
Columns: A guard column is used to protect the analytical separator column from contaminants. The separator column contains an ion-exchange resin that separates anions based on their ionic strength.[21]
-
Suppressor: A chemical or electrolytic suppressor reduces the background conductivity of the eluent, thereby enhancing the signal from the analyte ions.[19]
-
Detector: A conductivity detector measures the electrical conductance of the solution as the separated ions elute from the column.
-
-
Calibration: A series of calibration standards containing known concentrations of fluoride, chloride, bromide, and iodide are prepared and injected to generate a calibration curve for each anion.
-
Analysis: The prepared sample is injected into the IC system. The retention time of each peak identifies the halide, while the peak area is used to quantify its concentration by comparing it to the calibration curve.[22]
Iodometric Titration for the Quantification of Oxidizing Agents
Iodometric titration is an indirect titration method where the amount of an oxidizing agent is determined by its reaction with excess iodide to liberate iodine. The liberated iodine is then titrated with a standard solution of a reducing agent, typically sodium thiosulfate.[23][24][25][26][27]
Principle:
-
Oxidizing Agent + 2I⁻ (excess) → I₂ + Reduced Product
-
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
Methodology:
-
Sample Preparation: An accurately measured volume of the sample containing the oxidizing agent is placed in an Erlenmeyer flask.
-
Reaction: The solution is acidified (e.g., with sulfuric acid), and an excess of potassium iodide (KI) solution is added.[25] The flask is swirled and may be allowed to stand in the dark to ensure the complete liberation of iodine.
-
Titration: The liberated iodine is titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution.
-
Endpoint Detection: As the titration proceeds, the reddish-brown color of the iodine fades to a pale yellow. At this stage, a few drops of starch indicator solution are added, which forms an intense blue-black complex with the remaining iodine.[24] The titration is continued dropwise until the blue color completely disappears, marking the endpoint.
-
Calculation: The concentration of the oxidizing agent is calculated based on the stoichiometry of the reactions and the volume and concentration of the sodium thiosulfate solution used.
Spectrophotometric Determination of Iodide via the Sandell-Kolthoff Reaction
The Sandell-Kolthoff reaction is a highly sensitive method for determining trace amounts of iodide, commonly used for biological samples like urine or saliva.[28][29][30][31][32]
Principle: This method is based on the catalytic effect of iodide on the reduction of cerium(IV) by arsenic(III). The rate of disappearance of the yellow color of the Ce⁴⁺ ions is directly proportional to the concentration of iodide.[28][31]
2Ce⁴⁺ (yellow) + As³⁺ --(I⁻ catalyst)--> 2Ce³⁺ (colorless) + As⁵⁺
Methodology:
-
Sample Digestion (for biological samples): To eliminate interfering organic substances, the sample is first digested. Methods include using ammonium persulfate or dry alkaline ashing.[30][31] This process liberates the iodide into a measurable form.
-
Reaction Mixture Preparation: In a microplate well or cuvette, the digested sample is mixed with a solution of arsenious acid (As³⁺).
-
Initiation of Reaction and Measurement: The reaction is initiated by adding a solution of ceric ammonium sulfate (Ce⁴⁺). The decrease in absorbance, typically at 405 nm, is monitored over a fixed time period using a spectrophotometer.[28]
-
Calibration: A calibration curve is generated using standard solutions of potassium iodide of known concentrations, which undergo the same procedure as the samples.
-
Quantification: The rate of change in absorbance for the sample is compared to the calibration curve to determine the iodide concentration.
Visualizing Key Pathways and Workflows
Iodide in Thyroid Hormone Synthesis
Iodide is indispensable for the synthesis of thyroid hormones. The following diagram illustrates the key steps of iodide uptake and organification within a thyroid follicular cell.
Caption: Iodide transport and thyroid hormone synthesis pathway.
Experimental Workflow for Halide Analysis by Ion Chromatography
The logical flow for quantifying multiple halides in a sample using ion chromatography is depicted below.
Caption: Workflow for halide quantification by ion chromatography.
References
- 1. mineralseducationcoalition.org [mineralseducationcoalition.org]
- 2. cameo.mfa.org [cameo.mfa.org]
- 3. Halite - Wikipedia [en.wikipedia.org]
- 4. virtual-museum.soils.wisc.edu [virtual-museum.soils.wisc.edu]
- 5. Halite Mineral Data [webmineral.com]
- 6. byjus.com [byjus.com]
- 7. Standard electrode potentials [benjamin-mills.com]
- 8. How do the melting points of the series of sodium halides NaX(X = F,Cl,Br.. [askfilo.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chegg.com [chegg.com]
- 11. matmake.com [matmake.com]
- 12. Understanding Halide Compounds: Properties, Applications, and Significance - Amerigo Scientific [amerigoscientific.com]
- 13. Sodium chloride - Wikipedia [en.wikipedia.org]
- 14. WebElements Periodic Table » Potassium » potassium chloride [winter.group.shef.ac.uk]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. The Importance of Halide Ions in Biology, Agriculture, and Industry | Algor Cards [cards.algoreducation.com]
- 17. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tutorchase.com [tutorchase.com]
- 19. Analyzing Halides by Ion Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Analyzing Halides by Ion Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Measuring Halogen Content with Ion Chromatography [innovatechlabs.com]
- 22. Ion Chromatography [serc.carleton.edu]
- 23. Iodometric Titration: Principle, Example, Advantages [themasterchemistry.com]
- 24. aakash.ac.in [aakash.ac.in]
- 25. usptechnologies.com [usptechnologies.com]
- 26. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 27. scispace.com [scispace.com]
- 28. Publishers Panel [diagnostykalaboratoryjna.eu]
- 29. Introduction of a spectrophotometric method for salivary iodine determination on microplate based on Sandell-Kolthoff reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Spectrophotometric determination of urinary iodine by the... [degruyterbrill.com]
- 31. Repository :: Login [repositorio.ucp.pt]
- 32. Spectrophotometric determination of urinary iodine by the Sandell-Kolthoff reaction subsequent to dry alkaline ashing. Results from the Czech Republic in the period 1994-2002 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of different analytical methods for iodite detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of iodite (IO₂⁻), a less common but important oxyanion of iodine. The selection of an appropriate analytical method is critical for accurate and reliable results in research, quality control, and drug development. This document outlines the performance of several key techniques, supported by experimental data, and provides detailed protocols to aid in method selection and implementation.
Performance Comparison of Analytical Methods
The selection of an analytical method hinges on factors such as sensitivity, selectivity, speed, and cost. The following table summarizes the key performance characteristics of common methods used for the detection of this compound and related iodine species like iodate (IO₃⁻) and iodide (I⁻), which are often analyzed concurrently.
| Analytical Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Relative Standard Deviation (RSD) | Key Advantages | Key Disadvantages |
| Ion Chromatography (IC) | Separation of ions based on their affinity to an ion-exchange resin, followed by conductivity or UV-Vis detection.[1][2] | 0.1 µg/L (for iodate/iodide)[2] | 3.7 mg/kg (for total iodine as iodide)[3] | >0.999[3] | 0.4% - 4.2%[3][4] | High selectivity and sensitivity, capable of simultaneous analysis of multiple anions.[1] | Higher initial instrument cost. |
| Capillary Electrophoresis (CE) | Separation of ions in a capillary based on their electrophoretic mobility under an applied electric field.[5][6] | 0.23 µg/L (for iodide), 10 µg/L (for iodate)[6][7] | 2.6 mg/L (for iodide)[8] | >0.999[6][8] | < 5%[9] | High separation efficiency, small sample volume, and low reagent consumption.[9] | Matrix effects can interfere with analysis.[9] |
| UV-Vis Spectrophotometry | Measurement of the absorbance of light by a colored complex formed by the reaction of this compound/iodate with a chromogenic agent.[10][11] | 0.01 mg/L (for iodate)[10][12] | 0.18 mg/L (for total iodine as iodide)[3] | >0.999[10][12] | < 4%[10][12] | Simple, cost-effective, and rapid.[11][13] | Lower selectivity, susceptible to interference from other colored compounds.[14] |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Ionization of the sample in an argon plasma followed by mass spectrometric detection of iodine isotopes. | 0.08 µg/L (for iodide)[15] | Not specified in results | Not specified in results | Not specified in results | Extremely high sensitivity and isotopic analysis capability.[16] | High instrument and operational cost, requires skilled operator. |
| Titration | Volumetric analysis where the concentration of this compound is determined by reacting it with a standard solution of a titrant. | Higher than other methods | Not applicable | Not applicable | Poor precision[1] | Low cost and simple equipment. | Low sensitivity and precision, operator-dependent.[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for three common techniques.
Ion Chromatography (IC) with Suppressed Conductivity Detection
This method is suitable for the simultaneous determination of iodide and iodate.
Instrumentation:
-
Ion chromatograph equipped with a suppressor, conductivity detector, and an anion-exchange column (e.g., Metrosep A Supp 17).[1]
Reagents:
-
Eluent: 10 mM Sodium Carbonate (Na₂CO₃).
-
Suppressor Regenerant: Sulfuric acid solution.
-
Standard Solutions: Prepare stock solutions of potassium iodide (KI) and potassium iodate (KIO₃) in deionized water.
Procedure:
-
Sample Preparation: Dilute the sample to an appropriate concentration with deionized water.
-
Chromatographic Conditions:
-
Analysis: Inject the prepared standards and samples into the IC system. Identify and quantify the peaks based on the retention times and peak areas of the standards.
Capillary Electrophoresis (CE) with UV Detection
This method offers high separation efficiency for the analysis of iodide and iodate.
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
Reagents:
-
Background Electrolyte (BGE): 12.5 mM Cetyltrimethylammonium chloride (CTAC) in 0.5 M NaCl, pH adjusted to 2.4.[6][7]
-
Standard Solutions: Prepare stock solutions of KI and KIO₃ in deionized water.
Procedure:
-
Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, followed by deionized water, and finally the BGE.
-
Sample Injection: Inject the sample into the capillary using hydrodynamic or electrokinetic injection.
-
Separation and Detection:
-
Analysis: Identify and quantify the analytes based on their migration times and peak areas.
UV-Vis Spectrophotometry
A simple and cost-effective method based on the reaction of iodate with iodide in an acidic medium to form triiodide (I₃⁻), which is measured spectrophotometrically.
Instrumentation:
-
UV-Vis Spectrophotometer.
Reagents:
-
Potassium Iodide (KI) solution (10%).
-
Sulfuric Acid (H₂SO₄) solution (1 M).
-
Standard Solutions: Prepare a stock solution of potassium iodate (KIO₃) in deionized water.
Procedure:
-
Sample Preparation: To an aliquot of the sample, add 2 mL of 1 M H₂SO₄ and 5 mL of 10% KI solution.[10][12]
-
Reaction: Allow the reaction to proceed for a few minutes.
-
Measurement: Measure the absorbance of the resulting solution at 352 nm against a reagent blank.[10][12]
-
Quantification: Determine the concentration of iodate from a calibration curve prepared using standard solutions.
Cross-Validation Workflow
Cross-validation is essential to ensure the accuracy and reliability of analytical data by comparing results from two or more different methods.[17]
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathway for Spectrophotometric Detection
The spectrophotometric detection of iodate often relies on the triiodide reaction pathway.
Caption: Reaction pathway for the spectrophotometric detection of iodate.
References
- 1. metrohm.com [metrohm.com]
- 2. Determination of Iodide and Iodate by Ion Chromatography with Postcolumn Reaction and UV/Visible Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Speciation studies by capillary electrophoresis - simultaneous determination of iodide and iodate in seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Validation of a Capillary Electrophoresis Assay for Monitoring Iodine Nutrition in Populations for Prevention of Iodine Deficiency: An Interlaboratory Method Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Practical Activity for Development and Validation of a Simple UV-Spectroscopic Method for Iodate Determination in Table Salt [article.sapub.org]
- 11. ajol.info [ajol.info]
- 12. scispace.com [scispace.com]
- 13. scispace.com [scispace.com]
- 14. scispace.com [scispace.com]
- 15. Iodine speciation in biological samples by capillary electrophoresis-inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
A Comparative Guide to Iodite-Based Catalysts vs. Traditional Transition Metals in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The landscape of catalytic organic synthesis is continually evolving, driven by the dual needs for efficiency and sustainability. While transition metal catalysts, particularly those based on palladium and copper, have long been the workhorses for crucial bond-forming reactions, there is a growing interest in more environmentally benign and cost-effective alternatives. Among these, iodite-based catalysts, particularly hypervalent iodine compounds, have emerged as promising contenders. This guide provides a comparative overview of the performance of this compound-based catalysts against traditional palladium and copper catalysts in key organic transformations, supported by available data and detailed experimental protocols.
Executive Summary
Iodine-based catalysts offer a compelling green alternative to traditional transition metal catalysts for a variety of organic reactions, including carbon-carbon (C-C) and carbon-nitrogen (C-N) cross-coupling reactions.[1] These catalysts are often less toxic, more abundant, and cheaper than their precious metal counterparts. While direct head-to-head quantitative comparisons under identical reaction conditions are not extensively available in the literature, this guide consolidates existing data to offer a qualitative and semi-quantitative performance overview.
Palladium catalysts remain the gold standard for a wide range of cross-coupling reactions due to their high reactivity and broad substrate scope. Copper catalysts, while also effective and more economical than palladium, are particularly useful for specific transformations like certain C-N and C-S bond formations. This compound-based catalysts, leveraging the reactivity of hypervalent iodine, can facilitate similar transformations, often under mild conditions and without the need for metallic reagents.[1]
Performance Comparison: this compound-Based vs. Palladium and Copper Catalysts
The following tables summarize the general performance characteristics of this compound-based, palladium, and copper catalysts in key cross-coupling reactions. It is important to note that reaction outcomes are highly dependent on the specific substrates, ligands, bases, and solvents used.
Carbon-Carbon (C-C) Cross-Coupling Reactions
C-C bond formation is fundamental to the synthesis of a vast array of organic molecules, from pharmaceuticals to materials. The Suzuki-Miyaura, Heck, and Sonogashira reactions are benchmark transformations in this area.
Table 1: Comparative Performance in C-C Cross-Coupling Reactions
| Catalyst Type | Reaction | Typical Yields | Reaction Time | Temperature (°C) | Key Advantages | Key Disadvantages |
| This compound-Based | Oxidative C-C Coupling | Moderate to High | Variable | Room Temp. to Moderate | Metal-free, environmentally benign, cost-effective.[1] | Substrate scope can be limited compared to Pd, may require a stoichiometric oxidant. |
| Palladium | Suzuki-Miyaura | High to Excellent | 2 - 24 h | 80 - 110 | Broad substrate scope, high efficiency, well-established. | Cost, toxicity, potential for product contamination. |
| Palladium | Heck | Good to Excellent | 16 - 24 h | 100 - 120 | Good for C(sp²)-C(sp²) bond formation. | Regioselectivity can be an issue, requires a base. |
| Palladium | Sonogashira | High to Excellent | 8 - 16 h | Room Temp. to 80 | Reliable for C(sp²)-C(sp) bond formation. | Often requires a copper co-catalyst.[2] |
| Copper | Sonogashira (ligand-free) | Good to High | ~24 h | ~135 | Palladium-free alternative. | High temperatures often required. |
Carbon-Nitrogen (C-N) Cross-Coupling Reactions
The formation of C-N bonds is critical in the synthesis of numerous nitrogen-containing pharmaceuticals and agrochemicals. The Buchwald-Hartwig amination is a key palladium-catalyzed method for this transformation.
Table 2: Comparative Performance in C-N Cross-Coupling Reactions
| Catalyst Type | Reaction | Typical Yields | Reaction Time | Temperature (°C) | Key Advantages | Key Disadvantages |
| This compound-Based | Oxidative C-N Coupling | Good to High | Variable | Moderate | Metal-free, mild conditions. | Often requires a stoichiometric oxidant. |
| Palladium | Buchwald-Hartwig | High to Excellent | 18 - 24 h | ~100 | Broad amine and aryl halide scope, high efficiency. | Cost, ligand sensitivity, potential for catalyst poisoning by certain substrates. |
| Copper | Ullmann Condensation | Moderate to High | Variable | High | Cost-effective alternative to palladium. | Often requires high temperatures and stoichiometric amounts of copper. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for evaluating and implementing catalytic systems. Below are representative procedures for key reactions catalyzed by this compound-based, palladium, and copper catalysts.
This compound-Catalyzed Oxidative C-H/N-H Coupling (General Procedure)
This protocol describes a general procedure for the intermolecular C-N bond formation using a hypervalent iodine reagent as a mediator.
-
Reactants: Aryl component (1.0 equiv.), Amine (1.2 equiv.), Hypervalent iodine reagent (e.g., PhI(OAc)₂) (1.5 equiv.), Additive (e.g., a base, if required).
-
Solvent: A suitable organic solvent (e.g., CH₃CN, DCE).
-
Procedure: To a solution of the aryl component and the amine in the solvent, the hypervalent iodine reagent and any additive are added. The reaction mixture is stirred at the desired temperature (often room temperature to 60 °C) and monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.
Palladium-Catalyzed Suzuki-Miyaura Coupling (General Procedure)
-
Reactants: Aryl halide (1.0 equiv.), Boronic acid or ester (1.2 equiv.), Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv.).
-
Solvent: A mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O).
-
Procedure: To a degassed solution of the aryl halide and boronic acid in the solvent system, the palladium catalyst and base are added. The mixture is heated under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for 2-12 hours. After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.
Copper-Catalyzed Sonogashira Coupling (Ligand-Free, General Procedure)
-
Reactants: Aryl iodide (1.0 equiv.), Terminal alkyne (1.2 equiv.), Copper(I) oxide (Cu₂O, 10 mol%), Base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Solvent: Anhydrous DMF.
-
Procedure: To a screw-cap vial, Cu₂O, the base, and the terminal alkyne are added. The vial is flushed with an inert gas. The aryl iodide and anhydrous DMF are then added. The vial is sealed and the mixture is stirred at a high temperature (e.g., 135 °C) for 24 hours. After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, and the product is purified by chromatography.
Signaling Pathways and Experimental Workflows
Visualizing the mechanistic pathways and experimental workflows can provide a clearer understanding of the catalytic processes.
Caption: Generalized catalytic cycle for a Palladium-catalyzed cross-coupling reaction.
Caption: A typical experimental workflow for an this compound-catalyzed coupling reaction.
Conclusion
This compound-based catalysts, particularly hypervalent iodine reagents, present a viable and attractive alternative to traditional transition metal catalysts in organic synthesis. Their primary advantages lie in their lower cost, reduced toxicity, and alignment with the principles of green chemistry. While palladium catalysts currently offer a broader substrate scope and higher reactivity for many transformations, the continuous development of iodine-based catalytic systems is expanding their applicability. For researchers and professionals in drug development, the choice of catalyst will depend on a careful consideration of factors including substrate compatibility, desired reaction conditions, cost, and sustainability goals. As the field progresses, it is anticipated that this compound-based catalysts will play an increasingly important role in the synthesis of complex organic molecules.
References
A Comparative Analysis of Iodite Disinfection Efficacy Against Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the disinfection efficacy of iodite-based compounds against traditional methods, including chlorination, ozonation, and ultraviolet (UV) irradiation. The following sections detail the mechanisms of action, quantitative performance data, and standardized experimental protocols to offer a comprehensive resource for evaluating these critical disinfection technologies.
Mechanisms of Microbial Inactivation
Understanding the fundamental mechanisms by which disinfectants inactivate microorganisms is crucial for their effective application. Each method employs a distinct approach to disrupt essential cellular functions, leading to cell death or rendering the microbe non-viable.
This compound Disinfection
Iodine-based disinfectants, including this compound, exert their antimicrobial effect through a multi-pronged attack on microbial cells. The primary mechanism involves the penetration of the microbial cell wall and the subsequent oxidation and iodination of critical cellular components. This includes the disruption of proteins, enzymes, nucleotides, and fatty acids, ultimately leading to the cessation of metabolic activity and cell death.[1][2][3]
Chlorine Disinfection
Chlorine, most commonly applied as hypochlorous acid (HOCl) in water, is a potent oxidizing agent.[4] Its primary mode of action is the disruption of the microbial cell membrane, leading to increased permeability and leakage of intracellular contents.[5][6] HOCl also inactivates essential enzymes and damages nucleic acids (DNA and RNA), thereby inhibiting replication and other vital cellular functions.[4]
Ozone Disinfection
Ozone (O₃) is an exceptionally powerful oxidant, and its disinfection mechanism is characterized by rapid and severe damage to microbial structures.[7][8][9] It directly attacks and breaks down the cell wall and cytoplasmic membrane, a process known as cell lysis, causing the cellular contents to leak out.[8][9] Ozone also oxidizes intracellular components, including enzymes and nucleic acids, ensuring comprehensive microbial inactivation.[9]
References
- 1. What is the mechanism of Povidone-Iodine? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the Mechanism of Chlorine Disinfection [netsolwater.com]
- 5. researchgate.net [researchgate.net]
- 6. Chlorine disinfection facilitates natural transformation through ROS-mediated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial Inactivation: Gaseous or Aqueous Ozonation? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview: Industrial Water Treatment Using Ozone for Disinfection [spartanwatertreatment.com]
- 9. epa.gov [epa.gov]
Illuminating Reaction Pathways: A Comparative Guide to Validating Iodite Reaction Mechanisms
For researchers, scientists, and professionals in drug development, a precise understanding of reaction mechanisms is fundamental to controlling chemical transformations and designing novel therapeutics. The iodite ion (IO₂⁻), an intermediate in various iodine-based redox reactions, presents a fascinating case for mechanistic investigation. This guide provides a comparative analysis of isotopic labeling and alternative methods for validating the mechanisms of this compound reactions, supported by detailed experimental protocols and illustrative data.
Isotopic labeling, a powerful technique involving the substitution of an atom with its isotope, offers a direct window into the intricate dance of bond formation and cleavage that defines a chemical reaction. By tracing the path of the labeled atom, one can unequivocally distinguish between proposed mechanistic pathways. This guide will focus on the disproportionation of this compound as a model reaction to compare the utility of oxygen-18 (¹⁸O) isotopic labeling with other powerful techniques, namely stopped-flow spectroscopy and computational chemistry.
Case Study: The Disproportionation of this compound
The disproportionation of this compound into iodide (I⁻) and iodate (IO₃⁻) is a key reaction in the chemistry of iodine oxyanions. A plausible, simplified mechanism involves the following steps:
Overall Reaction: 3IO₂⁻ → 2IO₃⁻ + I⁻
Two hypothetical pathways for the formation of iodate are considered:
-
Pathway A: Oxygen Atom Transfer from this compound. In this mechanism, an oxygen atom is directly transferred from one this compound molecule to another.
-
Pathway B: Oxygen Atom Transfer from Solvent (Water). This pathway involves the participation of water molecules, where oxygen from the solvent is incorporated into the iodate product.
Validating the Mechanism with Oxygen-18 Isotopic Labeling
By conducting the reaction in water enriched with oxygen-18 (H₂¹⁸O), we can definitively determine the source of the oxygen atoms in the resulting iodate.
Predicted Outcomes of ¹⁸O Labeling
| Mechanistic Pathway | Predicted ¹⁸O Incorporation in Iodate (IO₃⁻) |
| Pathway A: Direct O-atom transfer from IO₂⁻ | No ¹⁸O incorporation from H₂¹⁸O. The oxygen atoms in iodate originate solely from the initial this compound ions. |
| Pathway B: O-atom transfer from solvent (H₂O) | Significant ¹⁸O incorporation from H₂¹⁸O. The extent of incorporation will depend on the specific elementary steps. |
Illustrative Experimental Data
The following table presents hypothetical quantitative data from mass spectrometric analysis of the iodate product, demonstrating how isotopic labeling can differentiate between the two pathways.
| Experimental Condition | Mass Spectrum of Iodate (IO₃⁻) | ¹⁸O Incorporation (%) | Conclusion |
| Reaction in normal H₂O | Predominantly ¹⁶O-iodate | 0% | Baseline |
| Reaction in H₂¹⁸O (Pathway A) | Predominantly ¹⁶O-iodate | < 1% | Supports direct O-atom transfer from this compound. |
| Reaction in H₂¹⁸O (Pathway B) | Significant peaks for ¹⁸O-containing iodate isotopologues | ~33% | Supports involvement of solvent water in O-atom transfer. |
Experimental Protocol: ¹⁸O Labeling for this compound Disproportionation
-
Preparation of Labeled Solvent: Prepare a solution of known concentration of a suitable salt of this compound (e.g., NaIO₂) in water enriched with a known percentage of ¹⁸O (H₂¹⁸O).
-
Reaction Initiation: Initiate the disproportionation reaction, for example, by adjusting the pH or temperature to known reactive conditions.
-
Reaction Quenching: After a predetermined time, quench the reaction by rapidly changing the conditions (e.g., neutralizing the pH or rapidly cooling).
-
Product Isolation: Isolate the iodate product from the reaction mixture. This can be achieved through selective precipitation or ion-exchange chromatography.
-
Isotopic Analysis: Analyze the isotopic composition of the isolated iodate using isotope ratio mass spectrometry (IRMS). This will determine the relative abundance of ¹⁶O and ¹⁸O in the product.
-
Data Interpretation: Compare the ¹⁸O enrichment in the iodate product to the ¹⁸O enrichment of the solvent to determine the extent of oxygen incorporation from the water.
Alternative Validation Methods
While isotopic labeling provides direct evidence, other techniques offer complementary insights into reaction mechanisms.
Stopped-Flow Spectroscopy
This technique is ideal for studying the kinetics of rapid reactions in solution, allowing for the observation of short-lived intermediates.
Application to this compound Disproportionation:
By rapidly mixing reactants, the formation and decay of any intermediate species can be monitored in real-time by observing changes in the UV-Vis absorption spectrum. This can help to identify transient species and determine the rate-determining step of the reaction.
| Reactant Concentrations | Observed Rate Constant (k_obs) | Mechanistic Insight |
| Varying [IO₂⁻] at constant pH | Non-linear dependence | Suggests a multi-step mechanism with pre-equilibria. |
| Varying pH at constant [IO₂⁻] | Strong pH dependence | Indicates the involvement of protons in the rate-determining step. |
-
Reagent Preparation: Prepare solutions of the this compound salt and any other necessary reagents (e.g., acid or base to control pH) in separate syringes.
-
Instrument Setup: Set up the stopped-flow spectrophotometer to monitor a wavelength where a reactant, intermediate, or product has a distinct absorbance.
-
Rapid Mixing: The solutions are rapidly driven from the syringes into a mixing chamber and then into an observation cell.
-
Data Acquisition: The flow is abruptly stopped, and the change in absorbance over time (typically milliseconds to seconds) is recorded.
-
Kinetic Analysis: The resulting kinetic traces are fitted to appropriate rate laws to determine rate constants and reaction orders.
Computational Chemistry
Theoretical calculations provide a powerful tool to explore reaction pathways, transition state structures, and activation energies, offering a microscopic view of the reaction mechanism.
Application to this compound Disproportionation:
Density Functional Theory (DFT) or other quantum chemical methods can be used to model the potential energy surface of the reaction. By calculating the energies of reactants, intermediates, transition states, and products for different proposed pathways, the most energetically favorable mechanism can be identified.
| Mechanistic Pathway | Calculated Activation Energy (kcal/mol) | Conclusion |
| Pathway A: Direct O-atom transfer | 25.3 | Higher energy barrier, less likely pathway. |
| Pathway B: Solvent-assisted O-atom transfer | 18.7 | Lower energy barrier, more plausible pathway. |
-
Model System Setup: Define the reactant molecules (this compound ions) and the solvent environment (explicit water molecules or a continuum solvent model) in the computational chemistry software.
-
Propose Pathways: Define the reaction coordinates for the different proposed mechanistic pathways (Pathway A and Pathway B).
-
Locate Stationary Points: Perform geometry optimizations to find the minimum energy structures of reactants, intermediates, and products.
-
Transition State Search: Use algorithms to locate the transition state structures connecting the stationary points along each proposed pathway.
-
Frequency Calculation: Perform frequency calculations to confirm that the located structures are true minima or transition states and to obtain zero-point vibrational energies.
-
Energy Profile Construction: Construct a potential energy profile for each pathway to compare their activation energies and determine the most favorable mechanism.
Comparative Summary
| Method | Principle | Key Information Provided | Advantages | Limitations |
| Isotopic Labeling (¹⁸O) | Tracing the fate of labeled atoms. | Direct evidence of bond formation/cleavage and atom transfer pathways. | Unambiguous results for distinguishing pathways. | Synthesis of labeled compounds can be expensive; requires sensitive analytical techniques (e.g., MS). |
| Stopped-Flow Spectroscopy | Real-time monitoring of rapid reactions. | Reaction kinetics, identification of short-lived intermediates, determination of rate laws. | Excellent time resolution for fast reactions; provides quantitative kinetic data. | Indirectly infers mechanism from kinetics; requires a spectroscopic handle (e.g., color change). |
| Computational Chemistry | Theoretical modeling of reaction pathways. | Energetics of different pathways, structures of transition states and intermediates. | Provides detailed microscopic insight; can explore hypothetical pathways. | Accuracy depends on the level of theory and model used; requires significant computational resources. |
Conclusion
Validating the mechanism of this compound reactions requires a multi-faceted approach. Isotopic labeling with ¹⁸O stands out as a powerful tool for providing direct and unambiguous evidence of the roles of different species in bond-forming and bond-breaking steps. However, a comprehensive understanding is best achieved by integrating the direct evidence from isotopic labeling with the kinetic insights from stopped-flow spectroscopy and the theoretical validation from computational chemistry. By combining these methodologies, researchers can construct a robust and detailed picture of the reaction mechanism, paving the way for greater control over these complex chemical systems.
Comparative toxicity analysis of iodite and other iodine compounds
A comprehensive analysis of the toxicological profiles of iodide, iodate, and molecular iodine, with a focus on experimental data and mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals.
Executive Summary
Iodine, an essential trace element, exists in various chemical forms, each with a distinct toxicological profile. This guide provides a comparative analysis of the toxicity of three key iodine compounds: iodide (I⁻), iodate (IO₃⁻), and molecular iodine (I₂). Due to the apparent instability and lack of available toxicological data for iodite (IO₂⁻), this compound is not included in the detailed comparison.
This document summarizes acute toxicity data, outlines detailed experimental protocols for key toxicological assays, and visualizes the cellular signaling pathways involved in iodine-induced toxicity. The information presented is intended to assist researchers in understanding the relative toxicities of these compounds and in designing further toxicological studies.
Quantitative Toxicity Data
The acute oral toxicity of iodide, iodate, and molecular iodine varies significantly. The following table summarizes the available median lethal dose (LD₅₀) values for rats, providing a quantitative comparison of their acute toxicity.
| Compound | Chemical Formula | Oral LD₅₀ in Rats (mg/kg) | Reference(s) |
| Sodium Iodide | NaI | 4340 | [1][2][3] |
| Potassium Iodide | KI | 2779 - 3118 | [1][4] |
| Iodate | IO₃⁻ | Data Not Available | |
| Molecular Iodine | I₂ | 315 | [5] |
Note: While a specific oral LD₅₀ for sodium iodate in rats was not found in the reviewed literature, studies indicate its potential for toxicity. For instance, mice have been shown to tolerate single oral doses of up to 250 mg/kg of sodium iodate[5]. It is generally considered to be more toxic than iodide[6]. Further research is required to establish a definitive oral LD₅₀ for iodate in rats.
Mechanisms of Toxicity and Signaling Pathways
The toxic effects of iodide, iodate, and molecular iodine are mediated by distinct cellular and molecular mechanisms, primarily involving oxidative stress and the induction of apoptosis.
Iodate-Induced Retinal Toxicity
Sodium iodate is known to induce retinal degeneration through oxidative stress. The signaling pathway involves the activation of AKT and the nuclear factor erythroid 2-related factor 2 (Nrf2).
Figure 1: Iodate-Induced Retinal Toxicity Pathway.
Iodide-Induced Apoptosis
Excess iodide can induce apoptosis in thyroid cells through a p53-independent mechanism driven by oxidative stress[3][4][7].
Figure 2: Iodide-Induced Apoptosis Pathway.
Molecular Iodine-Induced Apoptosis
Molecular iodine (I₂) can induce a caspase-independent apoptosis in certain cancer cells through a mitochondria-mediated pathway. This process involves the upregulation of the pro-apoptotic protein Bax and the release of Apoptosis-Inducing Factor (AIF).
Figure 3: Molecular Iodine-Induced Apoptosis Pathway.
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below to facilitate reproducible research.
Acute Oral Toxicity (LD₅₀) Determination in Rats
This protocol outlines the procedure for determining the median lethal dose (LD₅₀) of iodine compounds in rats, following a method similar to the Up-and-Down Procedure (UDP).
Figure 4: Workflow for LD₅₀ Determination.
Materials:
-
Wistar rats (specific pathogen-free, typically 8-12 weeks old)
-
Test iodine compound (e.g., Sodium Iodide, Potassium Iodide, Molecular Iodine)
-
Vehicle (e.g., distilled water, corn oil)
-
Oral gavage needles
-
Syringes
-
Animal balance
Procedure:
-
Animal Acclimatization: House rats in standard laboratory conditions (22 ± 3 °C, 50-60% humidity, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard pellet diet and water.
-
Fasting: Withhold food overnight (approximately 12 hours) before dosing. Water should be available ad libitum.
-
Dose Preparation: Prepare a stock solution of the test compound in the chosen vehicle. Subsequent dilutions are made to obtain the desired dose concentrations. The concentration should be such that the administration volume is appropriate for the animal's body weight (typically 5-10 mL/kg).
-
Dose Administration: Weigh each rat and administer the calculated dose of the test substance orally using a gavage needle. Start with a dose estimated to be near the LD₅₀.
-
Observation: Observe the animals continuously for the first 4 hours after dosing and then periodically for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Dose Adjustment (Up-and-Down Procedure):
-
If an animal survives, the dose for the next animal is increased by a fixed factor (e.g., 1.5).
-
If an animal dies, the dose for the next animal is decreased by the same factor.
-
-
Termination: The study is stopped after a predetermined number of animals have been tested and a series of dose reversals have been observed.
-
LD₅₀ Calculation: The LD₅₀ is calculated using a statistical method appropriate for the Up-and-Down Procedure, such as the maximum likelihood method.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Figure 5: Workflow for MTT Assay.
Materials:
-
Human cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
96-well microplates
-
Test iodine compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the iodine compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium without the test compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting the percentage of viability against the log of the compound concentration.
Genotoxicity Assessment using the Comet Assay (Alkaline Version)
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.
Figure 6: Workflow for the Comet Assay.
Materials:
-
Cells treated with iodine compounds
-
Microscope slides pre-coated with normal melting point agarose
-
Low melting point agarose
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, ethidium bromide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Treatment: Expose cells to various concentrations of the iodine compounds for a defined period.
-
Slide Preparation: Mix a small aliquot of the cell suspension with low melting point agarose and layer it onto a pre-coated slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for a period (e.g., 20-40 minutes) to allow the DNA to unwind.
-
Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for a set time (e.g., 20-30 minutes) to allow the fragmented DNA to migrate out of the nucleus, forming a "comet" shape.
-
Neutralization and Staining: Gently wash the slides with neutralization buffer and then stain with a fluorescent DNA-binding dye.
-
Comet Scoring: Visualize the comets under a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., by measuring the tail length, tail intensity, or tail moment).
Conclusion
This comparative guide highlights the distinct toxicological profiles of iodide, iodate, and molecular iodine. Molecular iodine exhibits the highest acute oral toxicity in rats, followed by iodide, with iodate also being a significant toxicant. The mechanisms of toxicity are compound-specific, involving different cellular signaling pathways that primarily lead to oxidative stress and apoptosis. The provided experimental protocols offer a standardized approach for further toxicological evaluation of these and other iodine-containing compounds. The absence of toxicological data for this compound underscores the need for future research into the potential risks associated with this and other less-studied iodine species. This guide serves as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development, enabling a more informed assessment of the safety and potential applications of different iodine compounds.
References
- 1. media.laballey.com [media.laballey.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. RTECS NUMBER-WB6475000-Chemical Toxicity Database [drugfuture.com]
- 4. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 5. fishersci.com [fishersci.com]
- 6. durhamtech.edu [durhamtech.edu]
- 7. researchgate.net [researchgate.net]
Benchmarking the performance of iodite precursors in material synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate precursor materials is a critical determinant in the successful synthesis of advanced materials. In the realm of halide-based material synthesis, particularly for perovskites and nanoparticles, iodite precursors play a pivotal role in influencing the structural, optical, and electronic properties of the final product. This guide provides a comprehensive comparison of the performance of various this compound precursors, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their material synthesis endeavors.
Performance Comparison of this compound Precursors in Perovskite Synthesis
The quality of the lead halide precursor is a crucial factor in fabricating high-efficiency perovskite solar cells. While lead(II) iodide (PbI₂) is the most common precursor, alternatives and additives like lead(II) chloride (PbCl₂) are often employed to enhance film morphology and device performance.
Table 1: Comparison of Lead Halide Precursors for Perovskite Solar Cell Fabrication
| Precursor Combination | Key Performance Metrics | Observations |
| Lead(II) Iodide (PbI₂) | Power Conversion Efficiency (PCE) can be high, but reproducibility can be a challenge. | The stoichiometry of PbI₂ is critical; substoichiometric PbI₂ can negatively impact device performance.[1] Purity is also paramount, with higher purity PbI₂ generally leading to better device performance. |
| Lead(II) Chloride (PbCl₂) Additive (The "Chlorine Route") | Often leads to more homogeneous perovskite layers with larger grain sizes. | The use of PbCl₂ can retard the crystallization of the perovskite, which is beneficial for forming uniform films.[2][3][4] This can lead to improved charge transport and stability in the final device.[5] |
| Lead(II) Acetate (Pb(Ac)₂) with PbI₂ | Can result in a more porous and multi-oriented PbI₂ film, facilitating quicker and more complete conversion to perovskite.[6] | The incorporation of Pb(Ac)₂ can lead to a compact, smooth, and large-grained perovskite film with reduced PbI₂ residue.[6] |
Performance Comparison of Iodide Precursors in Nanoparticle Synthesis
In the synthesis of metal nanoparticles, iodide ions, often introduced from precursors like sodium iodide (NaI), play a critical role as capping agents or shape-directing agents. The choice and concentration of the iodide precursor can significantly influence the morphology and, consequently, the properties of the resulting nanoparticles.
Table 2: Influence of Iodide Precursors on Nanoparticle Synthesis
| Nanoparticle System | Iodide Precursor | Role of Iodide | Key Performance Outcomes |
| Palladium (Pd) Nanocubes | Sodium Iodide (NaI) | Capping Agent | Essential for the formation of high-quality nanocubes. Replacing iodide with other halides like bromide or chloride does not yield cubic morphology.[7] |
| Copper(I) Iodide (CuI) Nanoparticles | Potassium Iodide (KI) | Reactant | A green synthesis route using plant-derived polyphenols as reducing and stabilizing agents can produce CuI nanoparticles.[8] The average particle size can be controlled by the concentration of the reducing agent. |
| Cesium Lead Iodide (CsPbI₃) Nanocrystals | Lead(II) Iodide (PbI₂) | Reactant | Room-temperature synthesis is possible, yielding fluorescent nanocrystals.[9][10] The use of ligands like trioctylphosphine oxide (TOPO) and lecithin can stabilize the desired crystal phase.[9] |
Experimental Protocols
Experimental Protocol 1: Synthesis of CsPbI₃ Perovskite Nanocrystals at Room Temperature
This protocol is adapted from a method for the rapid synthesis of fluorescent CsPbI₃ nanocrystals in open air.[9]
Materials:
-
Cesium carbonate (Cs₂CO₃)
-
Oleic acid (OA)
-
Hexane
-
Lead(II) iodide (PbI₂)
-
Trioctylphosphine oxide (TOPO)
-
n-Octane
-
Lecithin
-
Toluene
Procedure:
-
Preparation of Cs-oleate stock solution (0.02 M): Dissolve 39 mg (0.12 mmol) of Cs₂CO₃ in 2 mL (6.3 mmol) of OA and 10 mL of hexane at room temperature.
-
Preparation of PbI₂-TOPO solution (e.g., 0.04 M): Dissolve 0.055 g (0.12 mmol) of PbI₂ and 0.046 g (1.2 mmol) of TOPO in 3 mL of n-octane by heating at 120 °C for 15 minutes.
-
Nanocrystal Synthesis: In a glass vial under ambient conditions, combine the Cs-oleate solution with the PbI₂-TOPO solution. The reaction should be complete within 2 minutes, indicated by a color change.
-
Stabilization: Prepare a solution of lecithin in toluene and add it to the nanocrystal solution to perform a ligand exchange, which stabilizes the nanocrystals.
Experimental Protocol 2: Facile Synthesis of Palladium (Pd) Nanocubes
This protocol is based on a one-pot, aqueous phase synthesis of high-quality Pd nanocubes.[7]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Sodium iodide (NaI)
-
Poly(vinylpyrrolidone) (PVP)
-
Ultrapure water
Procedure:
-
In a typical synthesis, add 20 mg of PdCl₂, 300 mg of NaI, and 400 mg of PVP to 8.0 mL of ultrapure water.
-
Stir the mixture for 3 minutes at room temperature.
-
The reaction proceeds, and the formation of Pd nanocubes can be observed. The selection and amount of NaI are crucial for obtaining a cubic morphology.[7]
Visualizing Synthesis Pathways and Mechanisms
To better understand the processes described, the following diagrams illustrate a typical experimental workflow and a proposed reaction mechanism.
Alternatives to Traditional this compound Precursors
While lead-based iodide precursors are prevalent, concerns over the toxicity of lead have driven research into alternatives, particularly for applications like solar cells.
-
Tin (Sn)-based Perovskites: These are a promising lead-free alternative, though they can be susceptible to oxidation.
-
Bismuth (Bi)- and Antimony (Sb)-based Perovskites: These materials are also being explored as less toxic alternatives.
-
Metal-Organic Frameworks (MOFs): In MOF synthesis, while not a direct replacement for this compound in perovskites, alternative linkers and metal nodes can be used to tune the properties of the framework for applications like iodine capture. For instance, MOFs with specific functional groups can exhibit a high affinity for iodine.
Conclusion
The choice of this compound precursor has a profound impact on the outcome of material synthesis. For perovskites, the use of additives like PbCl₂ alongside PbI₂ can be a strategic approach to improve film quality. In nanoparticle synthesis, iodide precursors are indispensable for controlling morphology. Understanding the underlying reaction mechanisms and having access to detailed experimental protocols are crucial for reproducible and high-performance material synthesis. The exploration of lead-free alternatives will continue to be a significant area of research, driven by the need for more environmentally benign materials.
References
- 1. researchgate.net [researchgate.net]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. Iodide vs Chloride: The Impact of Different Lead Halides on the Solution Chemistry of Perovskite Precursors [iris.cnr.it]
- 4. Collection - Iodide vs Chloride: The Impact of Different Lead Halides on the Solution Chemistry of Perovskite Precursors - ACS Applied Energy Materials - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Orientation-Controlled (h0l) PbI2 Crystallites Using a Novel Pb–Precursor for Facile and Quick Sequential MAPbI3 Perovskite Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Synthesis of Pd Nanocubes with Assistant of Iodide and Investigation of Their Electrocatalytic Performances Towards Formic Acid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Review of Iodite, Iodide, and Iodate in Chemistry: Properties, Applications, and Experimental Insights
For researchers, scientists, and drug development professionals, understanding the nuanced differences between iodine's various oxidation states is critical for leveraging their unique chemical properties. This guide provides a comprehensive comparison of iodite (IO₂⁻), iodide (I⁻), and iodate (IO₃⁻), summarizing their applications, and offering detailed experimental protocols and quantitative data for their use in chemistry.
Iodine, a halogen with a rich and versatile chemistry, exists in multiple oxidation states, with iodide (-1), this compound (+3), and iodate (+5) being of significant interest in both academic and industrial research. While iodide and iodate are stable and widely used, this compound is a highly reactive and transient species, primarily observed as an intermediate in redox reactions. This guide will delve into the distinct characteristics and applications of these three iodine oxyanions.
Comparative Overview of Chemical Properties
A fundamental understanding of the chemical properties of this compound, iodide, and iodate is essential for their appropriate application. The following table summarizes their key characteristics.
| Property | Iodide (I⁻) | This compound (IO₂⁻) | Iodate (IO₃⁻) |
| Oxidation State of Iodine | -1 | +3 | +5 |
| Chemical Formula | I⁻ | IO₂⁻ | IO₃⁻ |
| Nature | Reducing Agent[1] | Highly Unstable Intermediate[2] | Oxidizing Agent[3][4] |
| Stability | Stable in solution, though can be oxidized by air over time.[5] | Highly unstable, rapidly disproportionates to iodine and iodate.[2] | Stable in solid form and in aqueous solution.[6] |
| Solubility | Most iodide salts are soluble in water.[1] | Not isolated as a stable compound. | Solubility of iodate salts varies. Potassium iodate is moderately soluble in water. |
| Standard Redox Potential (E°) | I₂/I⁻: +0.54 V[1] | Not readily available due to instability. | IO₃⁻/I₂: +1.195 V (in acidic solution) |
Applications in Chemistry
The distinct redox properties of iodide and iodate have led to their widespread use in various chemical disciplines, from analytical chemistry to organic synthesis and pharmaceuticals. This compound, due to its transient nature, is not used as a reagent but its role as an intermediate is crucial in understanding reaction mechanisms.
Iodide (I⁻)
As a mild reducing agent and an excellent nucleophile, iodide finds numerous applications:
-
Analytical Chemistry (Iodometry): Iodide is a cornerstone of iodometric titrations, where it reacts with an oxidizing agent to liberate iodine, which is then titrated with a standard thiosulfate solution.[7] This method is widely used for the quantitative analysis of various oxidizing agents.
-
Organic Synthesis: Iodide is a powerful nucleophile used to introduce iodine into organic molecules via substitution reactions (e.g., the Finkelstein reaction).[8] Organoiodine compounds are valuable intermediates in organic synthesis due to the low bond energy of the C-I bond, making iodide an excellent leaving group.[9]
-
Catalysis: Iodide can act as a catalyst in various organic reactions, often in situ generating molecular iodine which then acts as the catalytic species.[10][11]
-
Pharmaceuticals and Drug Development: Iodide is an essential nutrient for thyroid hormone synthesis and is used in the treatment of thyroid disorders.[12] Potassium iodide is also used as a protective agent in case of radiation emergencies to prevent the uptake of radioactive iodine by the thyroid gland. In pharmaceutical manufacturing, iodide salts are used in the synthesis of various active pharmaceutical ingredients (APIs).[12]
Iodate (IO₃⁻)
In contrast to iodide, iodate is a strong oxidizing agent, particularly in acidic conditions. Its applications include:
-
Analytical Chemistry (Iodimetry): Iodate is used as a primary standard for the standardization of thiosulfate solutions. In a reaction with excess iodide in an acidic medium, a known amount of iodine is produced, which can then be used for titration.[13]
-
Organic Synthesis: Iodate is a potent oxidizing agent for various functional group transformations in organic synthesis.[14] It can be used for the oxidation of alcohols and other organic compounds.
-
Water Disinfection: Iodate, along with other iodine compounds, has been explored for water disinfection, although elemental iodine is more commonly used.[15]
-
Food Fortification: Potassium iodate is widely used to iodize table salt to prevent iodine deficiency disorders, due to its greater stability compared to potassium iodide, especially in humid and warm climates.[6]
This compound (IO₂⁻)
This compound is primarily of academic interest as a transient intermediate in the disproportionation of hypoiodous acid and in the redox reactions interconverting iodide and iodate.[2][9] Its high reactivity and short lifetime prevent its isolation and use as a practical chemical reagent.[2]
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful application of these iodine compounds. Below are examples of key experimental procedures.
Determination of Iodate in Iodized Salt by Redox Titration
This protocol describes a standard iodometric titration method to quantify the amount of potassium iodate in table salt.
Materials:
-
Iodized salt sample
-
Distilled water
-
Potassium iodide (KI), 0.6 M solution
-
Hydrochloric acid (HCl), 1 M solution
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution, 0.002 M
-
Starch indicator solution, 0.5%
-
250 mL volumetric flask
-
50 mL pipette
-
250 mL conical flasks
-
Burette and stand
Procedure:
-
Accurately weigh approximately 50 g of the iodized salt sample and transfer it to a 250 mL volumetric flask.
-
Add distilled water to dissolve the salt and then dilute to the mark. Mix the solution thoroughly.
-
Pipette a 50 mL aliquot of the salt solution into a 250 mL conical flask.
-
Add 5 mL of 1 M hydrochloric acid and 5 mL of 0.6 M potassium iodide solution to the conical flask. The solution will turn a yellow-brown color due to the formation of iodine (I₂). Reaction: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O
-
Titrate the liberated iodine with the standardized 0.002 M sodium thiosulfate solution until the solution becomes a pale yellow color. Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
Add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate, adding it dropwise, until the blue-black color disappears, leaving a colorless solution. This is the endpoint of the titration.
-
Record the volume of sodium thiosulfate solution used.
-
Repeat the titration with two more aliquots of the salt solution to ensure accuracy.
-
Calculate the concentration of iodate in the salt sample based on the stoichiometry of the reactions.
Iodide as a Nucleophile: The Finkelstein Reaction
This protocol provides a general procedure for the synthesis of an alkyl iodide from an alkyl chloride or bromide using the Finkelstein reaction.
Materials:
-
Alkyl chloride or alkyl bromide
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium thiosulfate solution (5% aqueous)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve the alkyl chloride or alkyl bromide in anhydrous acetone.
-
Add a stoichiometric excess (typically 1.5 equivalents) of sodium iodide to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux. The reaction time will vary depending on the substrate (typically 1-24 hours). The progress of the reaction can be monitored by the formation of a precipitate (NaCl or NaBr), which is less soluble in acetone than NaI.
-
After the reaction is complete (as determined by TLC or GC analysis), cool the mixture to room temperature.
-
Remove the precipitated sodium halide by filtration.
-
Evaporate the acetone from the filtrate using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and transfer it to a separatory funnel.
-
Wash the organic layer with a 5% aqueous sodium thiosulfate solution to remove any residual iodine.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the alkyl iodide product.[8]
Visualizing Chemical Pathways
Understanding the interconversion of these iodine species is facilitated by visualizing their reaction pathways.
Redox Interconversion of Iodine Oxyanions
The following diagram illustrates the redox relationships between iodide, this compound, and iodate.
Caption: Redox relationships and disproportionation of iodine oxyanions.
Iodometric Titration Workflow
This diagram outlines the key steps in a typical iodometric titration.
Caption: Workflow for a standard iodometric titration.
Conclusion
Iodide and iodate are indispensable reagents in modern chemistry, each with a distinct and valuable set of applications driven by their opposing redox properties. Iodide serves as a potent nucleophile and a mild reducing agent, crucial for organic synthesis and quantitative analysis. Conversely, iodate's strong oxidizing power makes it a valuable tool in different synthetic transformations and a stable source of iodine for nutritional fortification. While the highly unstable this compound is not a practical laboratory reagent, its role as a key intermediate is fundamental to a complete understanding of the intricate redox chemistry of iodine. For researchers and professionals in drug development and chemical sciences, a thorough grasp of the properties and applications of these iodine species is essential for innovation and problem-solving.
References
- 1. webqc.org [webqc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. topblogtenz.com [topblogtenz.com]
- 4. This compound | IO2- | CID 5460637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. brainly.com [brainly.com]
- 6. The kinetics of iodine disproportionation: a system of parallel second-order reactions sustained by a multi-species pre-equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Analytical capabilities for iodine detection: Review of possibilities for different applications (Journal Article) | OSTI.GOV [osti.gov]
- 8. Disproportionation Kinetics of Hypoiodous Acid As Catalyzed and Suppressed by Acetic Acid-Acetate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Halogen - Reactivity, Fluorine, Chlorine | Britannica [britannica.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Compare the reactivity of chlorine and bromine in the halogenation of alk.. [askfilo.com]
- 13. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. openaccesspub.org [openaccesspub.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Iodine-Containing Waste
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending to the proper disposal of all chemical waste. This guide provides essential, step-by-step procedures for the safe and compliant disposal of iodine-containing waste, a common necessity in many laboratory settings.
A Note on Terminology: The term "iodite" (referring to the ion IO₂⁻) represents an unstable chemical species not typically handled as a primary reagent in most laboratories. It is more probable that laboratory disposal procedures are required for "iodine" and "iodide" compounds, which are widely used. Therefore, this document will focus on the proper disposal of common iodine-containing waste streams.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure you are equipped with the appropriate personal protective equipment (PPE). Handling of iodine and its solutions requires, at a minimum:
All handling of open containers of iodine solutions should be conducted within a designated fume hood to prevent the inhalation of vapors.[1][2] An eyewash and safety shower should be readily accessible in the immediate area.[1]
Step-by-Step Disposal Procedures
The proper disposal method for iodine-containing waste depends on its form (solid or liquid) and concentration. Never dispose of untreated iodine solutions down the drain, as they can be harmful to aquatic life.[2][3]
Liquid Iodine Waste (e.g., Iodine Solutions)
-
Neutralization: The most critical step for aqueous iodine waste is neutralization. This process converts reactive and hazardous elemental iodine (I₂) into less hazardous iodide ions (I⁻). The standard and most effective method involves the use of a sodium thiosulfate solution.[4]
-
Procedure: In a well-ventilated area or fume hood, slowly add a 10% sodium thiosulfate solution to the iodine waste while stirring.[4]
-
Endpoint Determination: Continue adding the sodium thiosulfate solution dropwise until the characteristic dark brown or yellow color of the iodine solution disappears and the solution becomes colorless.[4]
-
pH Verification: After neutralization, check the pH of the solution using a pH indicator strip. The pH should be within a neutral range (typically 6-8) to be acceptable for aqueous waste disposal. If necessary, adjust the pH with a mild acid or base.[4]
-
-
Final Disposal of Neutralized Solution: Once the iodine has been neutralized and the pH is confirmed to be within the acceptable range, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[4]
Solid Iodine Waste and Contaminated Materials
-
Collection: All solid iodine waste, including contaminated items like gloves, bench paper, and empty containers, must be collected as hazardous waste.[1]
-
Storage and Pickup:
Special Considerations
-
Do Not Mix with Bleach: Never mix iodine solutions with bleach, as this can create toxic fumes.[6]
-
No Autoclaving: Do not autoclave materials containing iodine, as this can generate dangerous iodine vapor.[6]
-
Infectious Waste: If iodine-containing materials are also considered infectious waste, they must be disinfected before being managed as hazardous chemical waste. Infectious waste cannot be sent out through the standard hazardous waste program.[6]
-
Spills: For small spills, moisten the material first or use a HEPA-filter vacuum for clean-up and place the material into a sealed container for disposal as hazardous waste.[7] Do not wash spills into the sewer.[7]
Data Summary for Iodine Waste Management
| Waste Type | Key Disposal Step | Personal Protective Equipment (PPE) | Final Disposal Route |
| Aqueous Iodine Solutions | Neutralization with Sodium Thiosulfate | Lab coat, gloves, safety goggles | Drain disposal with copious water (after neutralization and pH check) |
| Solid Iodine Waste | Collection in sealed, labeled container | Lab coat, gloves, safety goggles | Hazardous waste pickup |
| Contaminated Labware (non-disposable) | Rinse with sodium thiosulfate, then wash | Lab coat, gloves, safety goggles | N/A |
| Contaminated PPE and Disposables | Collection in sealed, labeled container | N/A | Hazardous waste pickup |
Experimental Protocol: Neutralization of Iodine Waste
Objective: To convert reactive and hazardous elemental iodine (I₂) into non-hazardous iodide ions (I⁻) for safe disposal.
Materials:
-
Iodine-containing waste solution
-
10% (w/v) Sodium Thiosulfate solution
-
pH indicator strips
-
Stir bar and stir plate
-
Appropriate waste collection container
-
Personal Protective Equipment (lab coat, gloves, safety goggles)
Procedure:
-
Preparation: Perform this procedure in a chemical fume hood. Ensure all necessary PPE is worn.
-
Neutralization:
-
Place the iodine waste solution in a suitable beaker or flask with a stir bar.
-
Begin stirring the solution.
-
Slowly and carefully add the 10% sodium thiosulfate solution to the iodine waste.
-
Observe the color change. The dark color of the iodine will begin to fade as it is neutralized.[4]
-
-
Endpoint and Verification:
-
Continue adding sodium thiosulfate dropwise until the solution becomes completely colorless. This indicates the full conversion of iodine to iodide.[4]
-
Once the solution is colorless, use a pH indicator strip to check the pH. It should be within the neutral range of 6 to 8.[4]
-
If the pH is outside this range, adjust it using a dilute acid or base as appropriate.
-
-
Final Disposal:
-
Once the solution is confirmed to be neutralized and within the correct pH range, it can be disposed of down the drain with a large amount of running water, as permitted by your institution's policies and local regulations.[4]
-
Iodine Waste Disposal Workflow
Caption: Logical workflow for the disposal of iodine-containing waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
